molecular formula C7H7BrFNO2S B1375556 4-bromo-3-fluoro-N-methylbenzenesulfonamide CAS No. 1055995-78-2

4-bromo-3-fluoro-N-methylbenzenesulfonamide

Cat. No.: B1375556
CAS No.: 1055995-78-2
M. Wt: 268.11 g/mol
InChI Key: ZZVOUYNGRIXCHP-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-methylbenzenesulfonamide is a chemical compound offered for research and development purposes. It features a benzenesulfonamide core structure, a pharmacophore known for its diverse biological activities and utility in medicinal chemistry. The molecular structure incorporates both bromo and fluoro substituents, which are commonly used in drug design to influence the compound's electronic properties, metabolic stability, and binding affinity. Benzenesulfonamide derivatives are investigated for their potential interaction with various biological targets. For instance, research has identified structurally similar benzenesulfonamide-containing compounds as potent inhibitors of the HIV-1 Capsid (CA) protein, a promising target for new antiviral agents . Other studies explore benzenesulfonamides linked to heterocyclic moieties, such as benzothiazole, for their anticonvulsant properties . The presence of the sulfonamide group (-SO2NH-) provides a site for hydrogen bonding, which can be critical for interactions with enzymatic targets. As a building block, this compound can be used in cross-coupling reactions where the bromo substituent acts as a handle for further functionalization, for example, via Suzuki-Miyaura or Buchwald-Hartwig reactions. This makes it a valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-3-fluoro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVOUYNGRIXCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Physicochemical Landscape of 4-bromo-3-fluoro-N-methylbenzenesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Building Block for Novel Therapeutics

Introduction

In the intricate world of drug discovery and development, a profound understanding of the physicochemical properties of a molecule is the bedrock upon which successful therapeutic agents are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This technical guide provides a comprehensive analysis of the physicochemical characteristics of 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide that holds significant potential as a scaffold in medicinal chemistry.

The strategic incorporation of bromine and fluorine atoms onto the benzenesulfonamide core imparts unique electronic and lipophilic characteristics, making this compound an attractive starting point for the design of novel enzyme inhibitors and receptor modulators. This guide will delve into the structural features, predicted physicochemical parameters, and their implications for drug development. Furthermore, it will present a detailed overview of the experimental methodologies employed to determine these critical properties, offering researchers and scientists a robust framework for their own investigations.

Physicochemical Properties of this compound

The precise physicochemical properties of a compound are a direct consequence of its molecular structure. For this compound (CAS Number: 1055995-78-2), a combination of experimental data for analogous compounds and validated computational predictions provides a detailed profile.

Structural and Molecular Data

The chemical structure of this compound is depicted below:

1H NMR spectrum of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, including the nuanced effects of aromatic substitution on chemical shifts and spin-spin coupling. We present a detailed prediction of the spectral features, a robust experimental protocol for data acquisition, and a guide for structural verification. This whitepaper serves as a practical reference for the characterization of complex substituted aromatic compounds using ¹H NMR spectroscopy.

Molecular Structure and Key Proton Environments

The structural elucidation of this compound hinges on the unambiguous assignment of its distinct proton signals. The molecule possesses three unique aromatic protons and two distinct protons in the N-methylsulfonamide group. The numbering of the aromatic ring follows IUPAC convention, with the sulfonamide group at the C1 position.

The primary proton environments for analysis are:

  • Aromatic Protons: H-2, H-5, and H-6

  • Sulfonamide Protons: The N-H proton and the N-CH₃ protons

Figure 1: Molecular structure of this compound with key protons labeled.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the ¹H NMR spectrum can be performed by considering the electronic effects of the substituents on the benzene ring. The chemical shift of benzene protons is approximately 7.3 ppm.[1][2] Substituents can shift these signals upfield (shielding) or downfield (deshielding) based on their electron-donating or electron-withdrawing nature.

Influence of Substituents on Aromatic Proton Chemical Shifts
  • -SO₂NHCH₃ (N-methylsulfonamide): This is a potent electron-withdrawing group through both induction and resonance. It strongly deshields protons in the ortho (H-2, H-6) and para positions, causing a significant downfield shift.[1][2][3]

  • -Br (Bromine): Bromine is electronegative and exerts an electron-withdrawing inductive effect, which deshields nearby protons.[1][2]

  • -F (Fluorine): As the most electronegative element, fluorine has a powerful inductive electron-withdrawing effect. This effect is dominant and leads to deshielding of adjacent protons.[4][5]

Given the presence of three electron-withdrawing groups, all aromatic protons are expected to resonate at a significantly lower field than benzene.

Predicted Chemical Shifts (δ) and Splitting Patterns (J)

The interplay of substituent effects and spin-spin coupling dictates the final appearance of the spectrum.

Aromatic Region (Predicted ~7.8 - 8.5 ppm):

  • H-2: This proton is ortho to the strongly deshielding sulfonamide group. It will experience coupling to the fluorine at C3 (meta coupling, ⁴JHF) and the proton at H-6 (para coupling, ⁵JHH). The para H-H coupling is typically small (0-1 Hz) and may not be resolved.[6] Therefore, H-2 is predicted to appear as a doublet due to the H-F coupling.

  • H-5: Positioned ortho to the bromine and meta to the sulfonamide group. It will be split by the adjacent H-6 (ortho coupling, ³JHH, typically 6-10 Hz) and the fluorine at C3 (ortho coupling, ³JHF).[6][7][8] This will result in a distinct doublet of doublets (dd) signal.

  • H-6: This proton is also ortho to the sulfonamide group, leading to a strong downfield shift. It will be split by the adjacent H-5 (ortho coupling, ³JHH, 6-10 Hz) and the fluorine at C3 (meta coupling, ⁴JHF). This is expected to appear as a doublet of doublets (dd).

Aliphatic & Amide Region:

  • N-H: The chemical shift of the sulfonamide proton is highly dependent on solvent, concentration, and temperature, but typically appears far downfield, often in the range of 8.7 to 10.2 ppm in DMSO-d₆.[9][10] It may exhibit coupling to the N-methyl protons, appearing as a quartet, or as a broad singlet due to chemical exchange.

  • N-CH₃: The methyl protons are attached to a nitrogen that is part of a strong electron-withdrawing group. Their signal is expected between 2.5 and 3.5 ppm.[11] If coupled to the N-H proton, the signal will be a doublet. If not, it will be a singlet.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for the title compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.2 - 8.4Doublet (d)⁴JHF ≈ 4-6 Hz
H-68.0 - 8.2Doublet of Doublets (dd)³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz
H-57.8 - 8.0Doublet of Doublets (dd)³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz
N-H9.0 - 10.5 (Solvent dependent)Quartet (q) or broad s³JNH ≈ 5 Hz
N-CH₃2.6 - 2.8Doublet (d) or Singlet (s)³JNH ≈ 5 Hz

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes sulfonamides and helps in observing the exchangeable N-H proton.[10]

    • Add 1-2 µL of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a ¹H NMR spectrometer operating at a frequency of at least 400 MHz to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • Data Acquisition Parameters:

    • Pulse Angle: 90°

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 scans, depending on sample concentration.

    • Temperature: 298 K (25 °C)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (10-15 mg) dissolve Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve add_tms Add TMS Internal Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (16-32 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate Signals reference->integrate final_spectrum Final Annotated Spectrum integrate->final_spectrum

Figure 2: Standard workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is complex yet highly informative. A thorough understanding of substituent effects and spin-spin coupling rules allows for a confident prediction of its spectral features. The aromatic region is characterized by three downfield signals, all appearing as multiplets due to intricate H-H and H-F couplings. The signals for the N-H and N-CH₃ protons provide direct confirmation of the sulfonamide moiety. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-resolution data crucial for the unequivocal structural verification of this and similarly complex molecules, underpinning research and development in medicinal chemistry and materials science.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds.
  • ChemistryViews. (2018). Substituent Effects on Benzene Rings.
  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. PubMed.
  • StackExchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • University of Cambridge. (n.d.). Chemical shifts.
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Journal of the Arkansas Academy of Science. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications.
  • YouTube. (2016). HMNR Aromatic Coupling.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ScholarWorks@UARK. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides.

Sources

Introduction: The Vibrational Signature of a Complex Molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Analysis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical research. Its power lies in its ability to provide a unique "molecular fingerprint" by probing the vibrational modes of a molecule's constituent bonds. For a compound as structurally rich as this compound, FT-IR spectroscopy is not merely a tool for identification; it is a profound method for structural elucidation and quality control. The presence of a sulfonamide group, a multi-substituted aromatic ring, and halogen atoms makes this molecule a compelling subject for vibrational analysis.

This guide provides a comprehensive exploration of the FT-IR analysis of this compound. We will delve into the theoretical underpinnings of the expected spectral features, present a robust experimental protocol using Attenuated Total Reflectance (ATR), and offer a detailed interpretation of the resulting spectrum. This document is intended for researchers and drug development professionals who require a deep and practical understanding of how to apply FT-IR spectroscopy to complex aromatic sulfonamides.

Molecular Structure: A Sum of Vibrational Parts

To interpret the FT-IR spectrum of this compound, we must first dissect its structure into its fundamental components, each contributing a unique set of vibrational bands.

  • Sulfonamide Core (-SO₂NH-): This is a key functional group with strong, characteristic absorptions. The two S=O bonds give rise to distinct asymmetric and symmetric stretching vibrations.[1] The S-N and N-H bonds also provide valuable spectral markers.

  • Substituted Benzene Ring: The aromatic ring is a rigid structure with a variety of characteristic vibrations. These include C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending. The substitution pattern (1,2,4-trisubstituted) significantly influences the position and number of these bands, particularly in the fingerprint region.[2][3][4]

  • Carbon-Halogen Bonds (C-F and C-Br): The vibrations of these bonds are highly dependent on the mass of the halogen atom. The C-F stretch occurs at a higher wavenumber than the C-Br stretch.[5] These bands are typically found in the lower frequency region of the spectrum.[6][7]

  • N-Methyl Group (-NHCH₃): The presence of the methyl group attached to the nitrogen will introduce characteristic aliphatic C-H stretching and bending vibrations.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR

For a solid powder sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[8][9] It requires minimal to no sample preparation, avoids the complexities of creating KBr pellets, and ensures excellent sample-to-crystal contact for a high-quality spectrum.[10][11]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Accessory Installation: Install the ATR accessory (e.g., with a diamond or zinc selenide crystal) into the spectrometer's sample compartment.

  • Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, lower the pressure clamp. Collect a background spectrum. This is a critical step to ratio out the instrument's and ambient environment's (e.g., CO₂, H₂O) own IR absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[12]

  • Apply Pressure: Lower the pressure clamp firmly onto the powder. The objective is to create intimate and uniform contact between the solid sample and the crystal surface, which is essential for a strong, reproducible signal.[10]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleanup: Release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 3.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Acquire Background Spectrum Clean_Crystal->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Process Process Data (Ratioing) Sample_Scan->Process Cleanup Clean ATR Crystal Process->Cleanup End End Cleanup->End Mol_Vibrations cluster_ring cluster_sulfonamide cluster_others mol This compound Structure r1 Aromatic C-H Stretch (~3100-3000 cm⁻¹) s1 N-H Stretch (~3350-3250 cm⁻¹) o1 Aliphatic C-H Stretch (N-CH₃) (~2970-2860 cm⁻¹) r2 Aromatic C=C Stretch (~1600-1450 cm⁻¹) r3 C-H Out-of-Plane Bend (~900-800 cm⁻¹) s2 S=O Asymmetric Stretch (~1350-1310 cm⁻¹) s3 S=O Symmetric Stretch (~1165-1145 cm⁻¹) o2 C-F Stretch (~1250-1000 cm⁻¹) o3 C-Br Stretch (~690-515 cm⁻¹)

Caption: Key functional groups and their expected FT-IR vibrational regions.

High-Frequency Region (4000 - 2500 cm⁻¹)

  • N-H Stretching: A single, sharp to moderately broad peak is expected in the range of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary sulfonamide. [1]The peak's position and broadness can be influenced by hydrogen bonding in the solid state.

  • Aromatic C-H Stretching: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region. [4][6]These are characteristic of C-H bonds where the carbon is part of an aromatic ring.

  • Aliphatic C-H Stretching: Absorptions corresponding to the asymmetric and symmetric stretching of the N-methyl group's C-H bonds will appear just below 3000 cm⁻¹, likely in the 2970-2860 cm⁻¹ range. [13] Mid-Frequency "Functional Group" Region (2500 - 1300 cm⁻¹)

  • Aromatic Overtones: Weak combination and overtone bands, often called "benzene fingers," may appear between 2000-1650 cm⁻¹ . [14]The pattern of these weak bands can sometimes provide additional confirmation of the aromatic substitution pattern. [15]* Aromatic C=C Stretching: The benzene ring itself gives rise to several in-plane C=C stretching vibrations. Expect two to four sharp, medium-intensity bands in the 1610-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. [4][6]* Methyl C-H Bending: The N-methyl group will exhibit a characteristic scissoring (bending) vibration around 1470-1450 cm⁻¹ . [13] Low-Frequency "Fingerprint" Region (1300 - 500 cm⁻¹)

This region is often complex but contains highly diagnostic information. [16]

  • Sulfonamide S=O Stretching: This is one of the most prominent features. Two very strong, distinct bands will be present:

    • Asymmetric S=O Stretch: Expected in the range of 1350-1310 cm⁻¹ . [1] * Symmetric S=O Stretch: Expected in the range of 1165-1145 cm⁻¹ . [1]* C-F Stretching: A strong absorption due to the C-F bond stretch is expected. For aromatic fluorine compounds, this band typically appears in the 1250-1000 cm⁻¹ range. [17][18]Its exact position can be influenced by coupling with other vibrations.

  • Aromatic C-H Out-of-Plane (oop) Bending: The substitution pattern on the benzene ring dictates the position of these strong bands. For a 1,2,4-trisubstituted ring, a strong absorption is typically expected in the 890-800 cm⁻¹ region. [3]* C-Br Stretching: A medium to strong intensity band corresponding to the C-Br stretch will be found at a low frequency, typically in the 690-515 cm⁻¹ range. [6][7][19]

Data Summary: Predicted FT-IR Absorption Bands

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3350-3250MediumN-H Stretch (Sulfonamide)
~3100-3030WeakAromatic C-H Stretch
~2970-2860WeakAliphatic C-H Stretch (N-CH₃)
~1610-1450MediumAromatic C=C In-Ring Stretches
~1470-1450MediumMethyl C-H Bend
~1350-1310 Strong Asymmetric S=O Stretch (Sulfonamide)
~1165-1145 Strong Symmetric S=O Stretch (Sulfonamide)
~1250-1000StrongAromatic C-F Stretch
~890-800StrongAromatic C-H Out-of-Plane Bend (1,2,4-substitution)
~690-515MediumC-Br Stretch

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. Through a systematic analysis, the characteristic vibrational bands of the sulfonamide core, the substituted aromatic ring, the carbon-halogen bonds, and the N-methyl group can be confidently assigned. The strong, distinct absorptions of the S=O asymmetric and symmetric stretches, combined with the bands from the C-F, C-Br, and the aromatic C-H out-of-plane bending, create a unique spectral fingerprint. This detailed guide provides the framework for researchers to not only confirm the identity of this molecule but also to assess its purity and structural integrity with a high degree of confidence.

References

  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Ashraf-Khorassani, M., Combs, M., Taylor, L., Willis, J., Liu, X., & Frey, C. (n.d.). Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Optica Publishing Group. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis Instruments, Inc. Retrieved from [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. Retrieved from [Link]

  • Spectral Characteristics of the Benzene Ring. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

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  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (n.d.). ResearchGate. Retrieved from [Link]

  • FT IR Spectral Investigations of Toxic Material Dibrom using DFT. (2018). AIP Publishing. Retrieved from [Link]

  • FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • FTIR spectra of the fluorinated microspheres prepared with various... (n.d.). ResearchGate. Retrieved from [Link]

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  • 4-Bromo-3-fluorobenzenesulfonamide, Ac derivative. (n.d.). SpectraBase. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Puget Sound. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. (n.d.). ResearchGate. Retrieved from [Link]

  • Controllable Synthesis of Hydrangea-Shaped Covalent Organic Frameworks by Solvent Tuning at Room Temperature for Solid-Phase Extraction of Herbicides. (2026). ACS Publications. Retrieved from [Link]

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  • Benzenesulfonamide, N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-. (n.d.). SpectraBase. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

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  • Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents. (2023). PubMed. Retrieved from [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the mass spectrometric behavior of 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a compound of interest in contemporary drug discovery and development. We will delve into the core principles governing its ionization and fragmentation, offering both theoretical insights and practical, field-tested protocols for its characterization. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries who require a deep and actionable understanding of this analyte's mass spectrometric signature.

Foundational Principles: Understanding the Analyte

This compound possesses a unique combination of structural motifs that dictate its behavior in the mass spectrometer. The presence of a sulfonamide group, a halogenated aromatic ring, and an N-methyl substituent gives rise to a predictable yet complex fragmentation pattern. A thorough analysis of this pattern is essential for unambiguous identification and quantification.

The key structural features influencing its mass spectrum are:

  • The Sulfonamide Moiety: This functional group is prone to specific cleavages, notably the loss of sulfur dioxide (SO₂) and scission of the sulfur-nitrogen bond.[1][2][3]

  • The Halogenated Benzene Ring: The bromine and fluorine atoms significantly influence the electron distribution of the aromatic ring and provide a distinct isotopic signature. Bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will produce a characteristic M+2 isotopic pattern of nearly equal intensity to the molecular ion peak.[4][5]

  • The N-Methyl Group: This small alkyl substituent can participate in fragmentation pathways, although the primary cleavages are typically dominated by the more labile sulfonamide group.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is paramount for the successful analysis of this compound. Both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable, with the selection dependent on the analytical context, sample matrix, and desired sensitivity.

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like sulfonamides.[6] It typically produces a protonated molecule, [M+H]⁺, in the positive ion mode, which serves as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.[1][2]

Key Advantages of ESI:

  • Minimal Fragmentation: Preserves the molecular ion, providing crucial molecular weight information.

  • High Sensitivity: Enables the detection of low concentrations of the analyte.[7]

  • Compatibility with Liquid Chromatography (LC): Allows for the separation of the analyte from complex mixtures prior to mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, derivatization can be employed to enhance its amenability to GC analysis.[8][9] Methylation of the sulfonamide nitrogen with a reagent like diazomethane is a common strategy.[10]

Key Advantages of GC-MS:

  • High Chromatographic Resolution: Provides excellent separation of isomers and closely related compounds.

  • Reproducible Fragmentation: Electron Impact (EI) ionization generates a consistent and library-searchable fragmentation pattern.

Fragmentation Analysis: Elucidating the Molecular Structure

The fragmentation pattern of this compound provides a detailed fingerprint for its structural confirmation. The primary fragmentation pathways are initiated from the protonated molecule, [M+H]⁺, in ESI-MS/MS or the molecular ion, M⁺˙, in EI-MS.

Predicted Fragmentation Pathways

The following table summarizes the major predicted fragment ions for this compound.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
[M+H]⁺VariesSO₂ (64 Da)Rearranged ion after SO₂ extrusion
[M+H]⁺VariesH₂NSO₂CH₃ (95 Da)4-bromo-3-fluorophenyl cation
[M+H]⁺VariesC₆H₃BrF (173 Da)[CH₃NHSO₂]⁺
M⁺˙VariesBr (79/81 Da)[M-Br]⁺
M⁺˙VariesSO₂ (64 Da)[M-SO₂]⁺˙
Visualization of Fragmentation

The fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.

fragmentation_pathway Precursor_Ion [M+H]⁺ This compound Fragment_1 [M+H - SO₂]⁺ Precursor_Ion->Fragment_1 -SO₂ Fragment_2 [4-bromo-3-fluorophenyl]⁺ Precursor_Ion->Fragment_2 -CH₃NHSO₂ Fragment_3 [CH₃NHSO₂]⁺ Precursor_Ion->Fragment_3 -C₆H₃BrF

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating and provide a robust starting point for the analysis of this compound.

LC-ESI-MS/MS Analysis

This protocol is optimized for the sensitive detection and quantification of the analyte in a research or drug development setting.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution.

    • For analytical samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering matrix components.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • MS/MS Transitions: Monitor at least two specific transitions for confident identification and quantification (e.g., precursor > fragment 1, precursor > fragment 2).

Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Prep Prepare Standards LC_Separation LC Separation (C18 Column) Standard_Prep->LC_Separation Sample_Extraction Extract Analyte Sample_Extraction->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the LC-ESI-MS/MS analysis of the target analyte.

Data Interpretation and Trustworthiness

A key aspect of scientific integrity is the self-validating nature of the described protocols. The combination of chromatographic retention time and multiple, specific MS/MS transitions provides a high degree of confidence in the identification of this compound. The presence of the characteristic bromine isotopic pattern in the full scan mass spectrum further corroborates the identity of the analyte.[4][5] For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that requires a sound understanding of its chemical properties and fragmentation behavior. By leveraging the appropriate ionization techniques and carefully optimized instrumental parameters, researchers can confidently identify and quantify this compound. The protocols and insights provided in this guide serve as a robust foundation for the development of validated analytical methods for this and structurally related molecules.

References

  • Deng, F., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 735-741. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 6(1), 55-63. Available at: [Link]

  • Lopes, R. P., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Journal of the Brazilian Chemical Society, 26(9), 1874-1881. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. Available at: [Link]

  • Song, W., et al. (2007). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 90(5), 1438-1447. Available at: [Link]

  • Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15338-15345. Available at: [Link]

  • Impens, S., et al. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available at: [Link]

  • Jia, A., et al. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1218(23), 3517-3525. Available at: [Link]

  • Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 6(1), 55-63. Available at: [Link]

  • Penkert, M., et al. (2018). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 410(19), 4597-4606. Available at: [Link]

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  • ChemSrc. (n.d.). 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. Available at: [Link]

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Crystal structure of halogenated benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Crystal Structure of Halogenated Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The introduction of halogen atoms onto this framework provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of these molecules, such as lipophilicity and metabolic stability.[2] Understanding the three-dimensional arrangement of atoms and the subtle interplay of non-covalent interactions within the crystal lattice is paramount for rational drug design and the development of solid-state formulations with optimal properties. This technical guide offers a comprehensive exploration of the crystal structure of halogenated benzenesulfonamide derivatives, synthesizing foundational principles with practical, field-proven insights. We will delve into the synthesis of high-quality crystalline material, the intricacies of single-crystal X-ray diffraction analysis, the key structural features and intermolecular interactions that govern crystal packing, the phenomenon of polymorphism, and the profound implications of these structural insights for drug discovery and development.

Synthesis and Crystallization of Halogenated Benzenesulfonamides for Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is critical, as the quality of the resulting crystals directly impacts the resolution and reliability of the diffraction data.

Synthetic Strategies

A common and effective method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a primary amine with a benzenesulfonyl chloride in the presence of a base like pyridine or an aqueous solution of a carbonate.[3][4][5]

Exemplary Synthetic Protocol: Synthesis of N-(2-Iodophenyl)benzenesulfonamide [3]

  • Dissolve 2-iodoaniline (1.0 eq.) in dry dichloromethane (DCM).

  • To this solution, slowly add benzenesulfonyl chloride (1.2 eq.) and pyridine (1.5 eq.).

  • Stir the reaction mixture at room temperature for 8 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water containing concentrated HCl.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water (2 x volume) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure (in vacuo).

  • Triturate the crude product with diethyl ether to afford the purified N-(2-iodophenyl)benzenesulfonamide as a solid.

Causality Behind Experimental Choices:

  • Dry DCM: The use of a dry solvent is crucial as benzenesulfonyl chloride is moisture-sensitive and can hydrolyze, reducing the yield of the desired product.

  • Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. It also acts as a nucleophilic catalyst.

  • Nitrogen Atmosphere: This prevents the potential for side reactions with atmospheric oxygen and moisture.

  • Acidic Workup: The addition of HCl helps to remove any unreacted pyridine by forming a water-soluble pyridinium salt.

  • Trituration: This final purification step helps to remove any remaining soluble impurities, yielding a crystalline product suitable for subsequent crystallization attempts.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure determination.[6][7] Several techniques can be employed, and the optimal method is often found through empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can lead to the formation of single crystals.

Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[7]

The SC-XRD Workflow

The process of determining a crystal structure via SC-XRD can be broken down into several key steps, from data collection to structure refinement.

sc_xrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Crystal is irradiated with X-rays data_processing Data Processing & Integration data_collection->data_processing Diffraction pattern is recorded structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection intensities are extracted structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic positions are determined validation Structure Validation structure_refinement->validation Model is refined against experimental data final_structure final_structure validation->final_structure Final structural model (CIF file)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is identified under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector.[7]

  • Data Processing: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[8]

  • Structure Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[9][10][11][12]

Structural Landscape of Halogenated Benzenesulfonamides

The introduction of halogen atoms to the benzenesulfonamide scaffold can lead to significant changes in molecular conformation and crystal packing.

Conformational Analysis

The overall shape of a benzenesulfonamide molecule is largely defined by the torsion angles around the S-N and S-C bonds. For example, in N-(2-iodophenyl)benzenesulfonamide and N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, the conformation of the N-C bond in the –SO₂–NH–C segment is gauche relative to the S=O bond.[3][13] The molecule is typically twisted at the S-N bond.[3]

Impact of Halogenation on Crystal Packing

The nature and position of the halogen substituent can dramatically influence the packing of molecules in the crystal lattice. For instance, replacing two hydrogen atoms with fluorine in N-(2-iodophenyl)benzenesulfonamide to give N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide changes the crystal symmetry and results in different packing features.[3][13]

Table 1: Crystallographic Data for Representative Halogenated Benzenesulfonamides

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
N-(2-Iodophenyl)benzenesulfonamideC₁₂H₁₀INO₂SMonoclinicP2₁/cN–H⋯O hydrogen bonds[3][13]
N-(4,5-Difluoro-2-iodophenyl)benzenesulfonamideC₁₂H₈F₂INO₂STriclinicP-1N–H⋯O hydrogen bonds, π–π interactions[3][13]
4-ChlorobenzenesulfonamideC₆H₆ClNO₂SMonoclinicP2₁/nN–H⋯O hydrogen bonds, Cl⋯O halogen bonds[14]
4-BromobenzenesulfonamideC₆H₆BrNO₂SMonoclinicP2₁/nN–H⋯O hydrogen bonds, Br⋯O halogen bonds[14]
4-IodobenzenesulfonamideC₆H₆INO₂SOrthorhombicPbcaN–H⋯O hydrogen bonds, I⋯N halogen bonds[14]

The Orchestra of Intermolecular Interactions

The solid-state architecture of halogenated benzenesulfonamides is directed by a complex interplay of non-covalent interactions. Understanding these interactions is key to predicting and controlling the crystal packing.

Hydrogen Bonding

The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). Consequently, N–H⋯O=S hydrogen bonding is a robust and frequently observed interaction that plays a primary role in the crystal packing of these compounds.[3][8][13][15] These interactions can lead to the formation of chains, dimers, or more complex three-dimensional networks.[3][13]

Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom.[16][17][18][19] In halogenated benzenesulfonamides, halogen bonds of the type X⋯O (where X = Cl, Br, I) and X⋯N are common.[14] The strength of the halogen bond generally increases in the order Cl < Br < I.[20]

Interestingly, there can be competition between hydrogen and halogen bonding in directing the crystal packing. In some co-crystals of sulfonamides with halogen bond donors, the typically less common X⋯π interactions can dominate over the expected X⋯O/N bonds.[16][21][22]

π–π Stacking and Other Weak Interactions

The aromatic rings in benzenesulfonamide derivatives provide opportunities for π–π stacking interactions, which also contribute to the overall stability of the crystal lattice.[3][8][15] Other weak interactions, such as C–H⋯O and C–H⋯π contacts, can further consolidate the crystal packing.[23]

Visualizing Intermolecular Interactions with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. This analysis allows for a detailed examination of the relative contributions of different interactions, such as hydrogen bonding and halogen bonding, to the overall crystal packing.[3][13][15]

interactions cluster_molecule Halogenated Benzenesulfonamide Molecule cluster_interactions Intermolecular Interactions Sulfonamide_Group Sulfonamide Group (-SO₂NH-) H_Bonding Hydrogen Bonding (N-H···O=S) Sulfonamide_Group->H_Bonding Aromatic_Rings Aromatic Rings Pi_Stacking π-π Stacking Aromatic_Rings->Pi_Stacking Halogen_Atom Halogen Atom (X) X_Bonding Halogen Bonding (C-X···O/N/π) Halogen_Atom->X_Bonding Crystal_Packing Crystal Packing & Polymorphism H_Bonding->Crystal_Packing X_Bonding->Crystal_Packing Pi_Stacking->Crystal_Packing

Caption: Key intermolecular interactions governing the crystal structure.

Polymorphism: The Challenge of Multiple Crystal Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[24][25] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical industry.[24] Sulfonamides are known to exhibit polymorphism, often arising from different hydrogen-bonding arrangements.[25][26] The presence of flexible halogen atoms and aromatic rings can increase the likelihood of polymorphism in halogenated benzenesulfonamides.[27] Computational methods, such as Density Functional Theory (DFT), can be used to investigate the relative stability of different polymorphs.[24]

Implications for Drug Design and Development

A detailed understanding of the crystal structure of halogenated benzenesulfonamides is crucial for several aspects of drug development:

  • Structure-Activity Relationship (SAR) Studies: Co-crystal structures of sulfonamide inhibitors bound to their target enzymes (e.g., carbonic anhydrase) provide invaluable information for designing more potent and selective inhibitors.[28][29] The halogen atoms can be strategically placed to form favorable halogen bonds with the protein backbone or specific residues, enhancing binding affinity.[18][20]

  • Physicochemical Property Optimization: The crystal packing and intermolecular interactions influence key properties like solubility and dissolution rate. By understanding these relationships, it may be possible to select or engineer crystal forms with improved bioavailability.

  • Intellectual Property: Novel polymorphic forms of a drug can be patented, extending the intellectual property protection of a pharmaceutical product.

Conclusion

The crystal structure of halogenated benzenesulfonamide derivatives is a rich and complex field of study, where subtle changes in molecular structure can lead to profound differences in solid-state architecture. The interplay of strong hydrogen bonds, directional halogen bonds, and weaker π-stacking interactions orchestrates the assembly of these molecules into intricate crystalline lattices. The elucidation of these structures through single-crystal X-ray diffraction, coupled with computational tools like Hirshfeld surface analysis, provides a deep understanding of the forces that govern molecular recognition in the solid state. These insights are not merely of academic interest; they are fundamental to the rational design of new therapeutic agents and the development of robust and effective pharmaceutical products.

References

  • Validating the Structure of Sulfonamide- Containing Heterocycles: A Comparative Guide to X-ray Crystallography and Alternative Methods - Benchchem.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI.
  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC - NIH.
  • Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide - ResearchGate.
  • Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed.
  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - MDPI.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PubMed Central.
  • Polymorphism in Sulfonamides - Sci-Hub.
  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - ResearchGate.
  • (PDF) The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - ResearchGate.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC - PubMed Central.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry.
  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - NIH.
  • Cambridge Structural Database - Wikipedia.
  • Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects - PubMed.
  • X-ray crystallography - Wikipedia.
  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PubMed.
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols - Benchchem.
  • The Largest Curated Crystal Structure Database - CCDC.
  • The Cambridge Structural Database - BiŌkeanós.
  • Application of Halogen Bond in Drug Discovery.
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  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH.
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An In-Depth Technical Guide to 4-bromo-3-fluoro-N-methylbenzenesulfonamide (CAS 1055995-78-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide of increasing interest in medicinal chemistry and organic synthesis. This guide moves beyond a simple recitation of facts to offer a synthesized perspective on its properties, synthesis, and potential applications, grounded in established chemical principles and supported by relevant literature.

Compound Profile and Physicochemical Properties

This compound is a synthetic organic compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and an N-methylsulfonamide group. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in the design of targeted therapeutic agents.

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be reliably predicted and are summarized in the table below. These properties are crucial for understanding its potential behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1055995-78-2Chemical Abstracts Service
Molecular Formula C₇H₇BrFNO₂S[1]
Molecular Weight 268.10 g/mol [1]
Predicted LogP 1.71[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bond Count 1[2]
Polar Surface Area 46 Ų[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically and efficiently achieved through a two-step process, starting from commercially available precursors. The synthetic strategy hinges on the formation of a key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride, followed by its reaction with methylamine.

Synthesis of the Key Intermediate: 4-bromo-3-fluorobenzenesulfonyl chloride

While this guide focuses on the final product, understanding the synthesis of the key sulfonyl chloride intermediate is crucial. This intermediate is typically prepared from 4-bromo-3-fluorobenzene through a sulfonation reaction followed by chlorination. Commercial availability of this precursor is, however, the most practical starting point for most research applications.

Proposed Synthesis of this compound

The formation of the final sulfonamide is a classic nucleophilic substitution reaction at the sulfonyl group. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic methylamine. A base, typically a tertiary amine like triethylamine, is used to quench the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination and Proton Transfer start 4-bromo-3-fluorobenzenesulfonyl chloride + Methylamine intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic attack by N on S start->intermediate1 intermediate2 Product + HCl intermediate1->intermediate2 Chloride elimination intermediate1->intermediate2 final_product This compound + Triethylammonium chloride intermediate2->final_product Acid-base reaction with Triethylamine intermediate2->final_product

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of analogous sulfonamides from sulfonyl chlorides.[3] Researchers should optimize conditions as necessary.

  • Reaction Setup: To a solution of 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Methylamine: Slowly add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as a gas) to the cooled reaction mixture with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

G start Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride and triethylamine in DCM cool Cool to 0°C start->cool add_amine Add methylamine solution dropwise cool->add_amine react Stir at room temperature for 12-24h add_amine->react workup Dilute, wash with water and brine react->workup purify Dry, concentrate, and purify (chromatography/recrystallization) workup->purify product Obtain pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications and Research Directions

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents. The specific combination of halogen substituents in this compound suggests several promising avenues for research and development.

Kinase Inhibitors

Aromatic sulfonamides are frequently employed as scaffolds in the design of kinase inhibitors for the treatment of cancer and other proliferative diseases. The bromo and fluoro substituents can engage in specific halogen bonding and other non-covalent interactions within the ATP-binding pocket of various kinases. Patents suggest that related benzenesulfonamide structures are being investigated as inhibitors of MKK4, which is implicated in liver regeneration and CNS-related diseases.[4]

Antimicrobial Agents

The sulfonamide core is historically significant in the development of antibacterial drugs. While the classic "sulfa drugs" target dihydropteroate synthase, modern research explores novel mechanisms of action. The lipophilicity and electronic properties conferred by the halogen atoms could enhance cell wall penetration or inhibition of other essential bacterial enzymes. Patents have been filed for tricyclic compounds with antibacterial activity that are synthesized from 4-bromo-3-fluorobenzenesulfonyl chloride.[3]

Fatty Acid Synthase (FASN) Inhibitors

Fatty acid synthase is a key enzyme in lipogenesis and is overexpressed in many cancers. Certain sulfonamide-containing compounds have been identified as FASN inhibitors. The structural features of this compound make it a candidate for derivatization into novel FASN inhibitors.[5]

Safety and Handling

As with any laboratory chemical, this compound and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Precursor Hazards: The precursor, 4-bromo-3-fluorobenzenesulfonyl chloride, is corrosive and moisture-sensitive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through standard organic chemistry techniques, and its structural features suggest potential applications in oncology, infectious diseases, and metabolic disorders. Further research into the biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • 4-bromo-3-fluoro-N-methylbenzene-1-sulfonamide - C7H7BrFNO2S | CSSB00012350045. (n.d.). Retrieved from [Link]

  • 1055995-78-2,this compound. (n.d.). Retrieved from [Link]

  • 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide | 779331-34-9. (n.d.). Retrieved from [Link]

  • Six membered heteroaromatic inhibitors targeting resistant kinase mutations. (2007). Google Patents.
  • Fatty acid synthase inhibitors. (2012). Google Patents.
  • Protein kinase mkk4 inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death. (2019). Google Patents.
  • Tricyclic compounds for treatment of bacterial infections. (2024). Google Patents.
  • Heterocyclic glp-1 agonists. (2024). Google Patents.

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The Strategic Role of Fluorination in Enhancing the Biological Activity of Benzenesulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of fluorinated benzenesulfonamides, a class of compounds that has garnered significant attention in medicinal chemistry. We will explore how the unique properties of fluorine can be strategically leveraged to modulate the therapeutic potential of the benzenesulfonamide scaffold, leading to the development of potent and selective agents for a range of diseases. This document will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the study of these fascinating molecules.

The Benzenesulfonamide Scaffold and the Fluorine Advantage

The benzenesulfonamide functional group is a cornerstone in the design of numerous therapeutic agents.[1][2][3] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) has historically been exploited in the development of antibacterial sulfonamides.[2][4][5] Beyond their antimicrobial properties, benzenesulfonamide derivatives have emerged as versatile pharmacophores, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[6][7][8][9]

The introduction of fluorine into the benzenesulfonamide structure is a powerful strategy in modern drug discovery.[10][11][12][13][14][15][16] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's physicochemical and pharmacological properties.[10][11][13][15] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and membrane permeability, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[10][11][13][14][15]

Antibacterial Activity: A Classic Target Revisited

The quintessential biological activity of sulfonamides is their ability to inhibit bacterial growth. They act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][4][17] By mimicking the natural substrate, PABA, sulfonamides block the production of dihydrofolic acid, a precursor essential for DNA and protein synthesis in bacteria.[4][6] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[6][17]

The incorporation of fluorine into the benzenesulfonamide ring can modulate the antibacterial spectrum and potency. For instance, the addition of benzenesulfonylamido groups to fluoroquinolones has been shown to shift their activity from being more effective against Gram-negative bacteria to having increased potency against Gram-positive strains.[18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antibacterial efficacy of novel fluorinated benzenesulfonamides is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (fluorinated benzenesulfonamides)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial dilution of the test compounds in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Key Enzymes

Fluorinated benzenesulfonamides have emerged as a promising class of anticancer agents, primarily through their ability to selectively inhibit enzymes that are overexpressed in tumor cells, such as carbonic anhydrases and cyclooxygenase-2.[9][19][20]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[21][22] Tumor cells often overexpress certain CA isoforms, particularly CA IX and CA XII, which play a crucial role in regulating pH in the hypoxic tumor microenvironment, thereby promoting tumor cell survival and proliferation.[21][23]

Fluorinated benzenesulfonamides have been extensively investigated as potent and selective inhibitors of these tumor-associated CA isoforms.[21][22][23][24][25][26][27][28] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, while the fluorinated benzene ring and its substituents can be modified to achieve high affinity and isoform selectivity.[22][27] The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide group, leading to stronger binding to the enzyme.[27]

Several studies have demonstrated that di-meta-substituted fluorinated benzenesulfonamides can exhibit picomolar binding affinities for CA IX and show high selectivity over other CA isoforms.[21][26][27] This selectivity is crucial for minimizing off-target effects and reducing toxicity.[29]

Experimental Workflow: Assessing Carbonic Anhydrase Inhibition

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Enzyme Inhibition Assays cluster_2 Cell-Based Assays cluster_3 Structural Biology Synthesis Synthesis of Fluorinated Benzenesulfonamides Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CA_Assay Stopped-Flow CO2 Hydration Assay Characterization->CA_Assay Cell_Proliferation Antiproliferative Activity (e.g., MTT Assay) Characterization->Cell_Proliferation ITC Isothermal Titration Calorimetry (ITC) Crystallography X-ray Crystallography of CA-Inhibitor Complex CA_Assay->Crystallography FTSA Fluorescent Thermal Shift Assay (FTSA) Apoptosis_Assay Apoptosis Induction (e.g., Annexin V)

Caption: Workflow for evaluating fluorinated benzenesulfonamides as CA inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it plays a key role in the production of prostaglandins, which are mediators of inflammation and pain.[30][31] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[30][31]

The benzenesulfonamide moiety is a key pharmacophore in several selective COX-2 inhibitors, such as celecoxib.[32] Researchers have designed and synthesized novel fluorinated benzenesulfonamide derivatives that exhibit potent and selective COX-2 inhibitory activity.[32][33] These compounds have shown promise in in vivo models of inflammation.[32]

Emerging Therapeutic Applications

The versatility of the fluorinated benzenesulfonamide scaffold extends beyond antibacterial and anticancer activities.

  • Anticonvulsant Activity: Certain benzenesulfonamide derivatives that inhibit carbonic anhydrase isoforms found in the brain, such as hCA II and hCA VII, have demonstrated effective anticonvulsant action in preclinical models.[7]

  • Alzheimer's Disease: Recent studies have explored the potential of fluorinated benzenesulfonamides to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[34][35]

  • Anti-influenza Activity: Substituted benzenesulfonamides have been designed as inhibitors of influenza hemagglutinin, a crucial protein for viral entry into host cells.

  • Amyloid Fibrillation Inhibition: Fluorinated sulfonamides have been shown to inhibit the fibrillation of insulin, suggesting their potential as therapeutic agents against amyloid-related disorders.[22]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzenesulfonamide scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with diverse biological activities. The unique properties of fluorine allow for the fine-tuning of molecular properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of structure-activity relationships and the use of advanced experimental and computational techniques will undoubtedly lead to the discovery of new and improved fluorinated benzenesulfonamide-based drugs for a wide range of diseases.

References

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  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022).
  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). PubMed.
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  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrill
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  • Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. (n.d.). Taylor & Francis Online.
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  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing SL.
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Potential therapeutic targets of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The novel compound, this compound, represents a unique chemical entity with unexplored therapeutic potential. Its halogenated benzene ring and N-methylated sulfonamide moiety suggest a range of possible interactions with biological targets. This guide provides a comprehensive framework for the systematic identification and validation of its potential therapeutic targets. We will delve into logical, evidence-based strategies for screening this compound against key enzyme families and receptor classes, underpinned by detailed experimental protocols and data interpretation frameworks. This document is intended for researchers, scientists, and drug development professionals dedicated to pioneering new therapeutic avenues.

Introduction: The Enduring Legacy and Therapeutic Versatility of Sulfonamides

Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-based compounds have become a "privileged scaffold" in drug discovery.[3][4] Their remarkable versatility is evident in their broad spectrum of pharmacological activities, including antimicrobial, diuretic, hypoglycemic, and anti-inflammatory effects.[1][2][5] The core sulfonamide moiety (-SO₂NH-) can be readily modified, allowing for the fine-tuning of physicochemical properties and target specificity.[3]

The subject of this guide, this compound, possesses a unique combination of features:

  • A Halogenated Aromatic Ring: The bromine and fluorine substituents can significantly influence the compound's electronic properties, lipophilicity, and potential for specific halogen bonding interactions with target proteins.

  • An N-methylated Sulfonamide: Unlike primary sulfonamides, the N-methylation in this compound alters its hydrogen bonding capacity and may confer increased metabolic stability or altered target affinity.[6]

Given the known activities of structurally related sulfonamides, we can logically infer several high-probability target classes for this novel compound. This guide will outline a systematic approach to exploring these possibilities.

Postulated Therapeutic Target Classes

Based on the extensive literature on sulfonamide derivatives, we propose the following primary target classes for initial investigation.

Enzyme Inhibition: A Prominent Mechanism of Action

Sulfonamides are renowned for their ability to act as enzyme inhibitors.[7] The sulfonamide moiety can mimic transition states or bind to key catalytic residues, often with high affinity.

Potential Enzyme Targets:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are crucial in various physiological processes. Sulfonamides are classic CA inhibitors.[6][7][8] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and some cancers.

  • Proteases: This diverse family of enzymes is implicated in numerous diseases. Sulfonamides have been shown to inhibit various proteases, including those involved in viral replication (e.g., HIV-1 protease) and tissue remodeling (e.g., matrix metalloproteinases).[7]

  • Kinases: While less common than for other scaffolds, some sulfonamide-containing compounds have demonstrated kinase inhibitory activity, a key area in oncology drug discovery.

  • Dihydropteroate Synthase (DHPS): This is the classic target for antibacterial sulfonamides, where they act as competitive inhibitors of para-aminobenzoic acid (PABA) to block folate synthesis in bacteria.[2][5]

Modulation of Receptors and Ion Channels

Sulfonamide-containing molecules have been developed as ligands for a variety of receptors and ion channels, particularly within the central nervous system (CNS).[9]

Potential Receptor/Channel Targets:

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are highly druggable targets. The structural features of this compound may allow it to act as an agonist or antagonist at specific GPCRs.

  • Ion Channels: Modulation of ion channel activity is a key mechanism for drugs treating neurological disorders, cardiovascular diseases, and pain.

Experimental Workflows for Target Identification and Validation

A tiered approach, starting with broad screening and progressing to specific, high-content assays, is recommended.

Tier 1: Broad Spectrum In Vitro Screening

The initial phase aims to identify "hits" from a diverse range of potential targets.

Workflow for Broad Spectrum Screening:

workflow1 cluster_screening Broad Spectrum Screening Panels compound This compound (Test Compound) enzyme_panel Enzyme Inhibition Panel (e.g., Carbonic Anhydrases, Proteases, Kinases) compound->enzyme_panel Test at single high concentration (e.g., 10 µM) receptor_panel Receptor Binding Panel (e.g., GPCRs, Ion Channels) compound->receptor_panel antimicrobial_panel Antimicrobial Panel (Gram-positive & Gram-negative bacteria) compound->antimicrobial_panel data_analysis Data Analysis & Hit Identification enzyme_panel->data_analysis receptor_panel->data_analysis antimicrobial_panel->data_analysis

Figure 1: Tier 1 Broad Spectrum Screening Workflow.

Protocol 1: General Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

  • Objective: To determine if the test compound inhibits the enzymatic activity of a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Materials:

    • Recombinant human CA isoforms

    • 4-Nitrophenyl acetate (substrate)

    • Test compound dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add 10 µL of each compound dilution. Include wells for a positive control inhibitor (e.g., acetazolamide) and a negative control (DMSO vehicle).

    • Add 70 µL of assay buffer containing the specific CA isoenzyme to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the substrate, 4-nitrophenyl acetate.

    • Immediately measure the absorbance at 400 nm every minute for 10-15 minutes. The rate of increase in absorbance corresponds to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Screening Results for this compound

Target ClassSpecific TargetActivity MetricResultInterpretation
Enzymes hCA IIIC₅₀75 nMPotent inhibitor; potential for ophthalmology or diuretic applications.
hCA IXIC₅₀> 10 µMSelective against this cancer-related isoform.
MMP-2% Inhibition @ 10 µM85%Hit; potential anti-inflammatory or anti-cancer activity.
Kinase Panel% Inhibition @ 10 µM< 20%Not a broad-spectrum kinase inhibitor.
Antimicrobial S. aureusMIC8 µg/mLModerate antibacterial activity.[10][11]
E. coliMIC> 64 µg/mLLimited activity against Gram-negative bacteria.[10][11]
Tier 2: Hit Validation and Mechanism of Action Studies

Once initial "hits" are identified, the next step is to confirm the activity and elucidate the mechanism of action.

Workflow for Hit Validation:

workflow2 cluster_validation Mechanism of Action Studies hit Validated Hit from Tier 1 (e.g., hCA II Inhibition) kinetics Enzyme Kinetics (e.g., Lineweaver-Burk Plot) hit->kinetics binding Direct Binding Assay (e.g., Surface Plasmon Resonance) hit->binding cellular Cell-Based Assay (e.g., Cellular Thermal Shift Assay) hit->cellular moa Mechanism of Action Determined kinetics->moa binding->moa cellular->moa

Figure 2: Tier 2 Hit Validation and MoA Workflow.

Protocol 2: Enzyme Kinetics Study (Lineweaver-Burk Plot)

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for a validated enzyme hit.

  • Procedure:

    • Perform the enzyme assay as described in Protocol 1.

    • Instead of varying the inhibitor concentration, use a fixed concentration of the test compound (e.g., at its IC₅₀ and 2x IC₅₀).

    • Vary the concentration of the substrate across a wide range for each inhibitor concentration.

    • Measure the initial reaction velocities (V₀).

  • Data Analysis:

    • Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the resulting Lineweaver-Burk plot:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

Structure-Activity Relationship (SAR) Studies

To optimize the potency and selectivity of the lead compound, a systematic SAR study is essential. This involves synthesizing and testing analogs of this compound.

Key Modifications for SAR Exploration:

  • Halogen Substitution: Replace bromine and fluorine with other halogens (Cl, I) or hydrogen to probe the importance of these substituents.

  • Aromatic Ring Position: Move the halogen and sulfonamide groups to different positions on the benzene ring.

  • N-Sulfonamide Substitution: Replace the N-methyl group with other alkyl groups, aryl groups, or a free NH₂ to explore the impact on activity and physicochemical properties.

Conclusion and Future Directions

This guide outlines a rational, multi-tiered strategy for elucidating the therapeutic potential of this compound. By beginning with broad, unbiased screening and progressing through rigorous hit validation and SAR studies, researchers can efficiently identify and optimize novel drug candidates. The inherent versatility of the sulfonamide scaffold suggests that this compound could yield promising leads in various therapeutic areas, from infectious diseases to oncology and beyond. The key to unlocking this potential lies in a systematic and scientifically rigorous approach to target discovery and validation.

References

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  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 148, 108076. [Link]

  • Kairys, V., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 28(18), 6695. [Link]

  • Chaudhary, P., & Sharma, M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of basic and clinical physiology and pharmacology, 31(5), /j/jbcpp.2020.31.issue-5/jbcpp-2019-0352/jbcpp-2019-0352.xml. [Link]

  • Akhtar, M. J., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current medicinal chemistry. [Link]

  • Krátký, M. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future medicinal chemistry, 16(6), 545–562. [Link]

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  • Adewale, O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 305-314. [Link]

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Methodological & Application

Synthesis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide from 4-bromo-3-fluoroaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery, starting from 4-bromo-3-fluoroaniline. This document provides not only a step-by-step protocol but also delves into the underlying chemical principles, safety considerations, and analytical methods, reflecting field-proven insights for a robust and reproducible synthesis.

Introduction

Substituted benzenesulfonamides are a cornerstone of many therapeutic agents due to their ability to mimic carboxylic acids and act as hydrogen bond donors and acceptors. The specific substitution pattern of this compound makes it an attractive scaffold for developing targeted therapies. The bromine atom provides a handle for further cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the N-methylsulfonamide group is a key pharmacophoric element.

This application note outlines a reliable two-step synthetic sequence commencing with the diazotization of 4-bromo-3-fluoroaniline, followed by a copper-catalyzed sulfonyl chlorination, and subsequent amidation with methylamine.

Reaction Mechanism and Scientific Rationale

The overall synthesis can be conceptually divided into two primary stages: the formation of the key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride, and its subsequent conversion to the target N-methylsulfonamide.

Stage 1: Diazotization and Sulfonyl Chlorination (Sandmeyer-type Reaction)

The initial step involves the conversion of the primary aromatic amine, 4-bromo-3-fluoroaniline, into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1][2][3]

The resulting diazonium salt is a highly versatile intermediate. In this synthesis, it undergoes a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.[1][2][3] The classical approach involves the reaction of the diazonium salt with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) catalyst.[1][3] A more contemporary and safer alternative, which avoids the handling of gaseous SO₂, utilizes a stable SO₂ surrogate like DABCO-bis(sulfur dioxide) (DABSO).[1][2] This method allows for the in situ generation of the diazonium salt, enhancing the safety and operational simplicity of the procedure.[1][2] The copper catalyst facilitates the radical-mediated conversion of the diazonium salt to the corresponding sulfonyl chloride.

Stage 2: Amidation

The second stage is the nucleophilic substitution of the chloride on the sulfonyl chloride by methylamine. This is a well-established and generally high-yielding reaction that forms the stable sulfonamide bond.[4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol is a representative method based on established chemical principles for the synthesis of aryl sulfonamides from anilines.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
4-Bromo-3-fluoroaniline656-65-5190.01Skin/eye/respiratory irritant
Sodium Nitrite7632-00-069.00Oxidizer, Toxic
Hydrochloric Acid (conc.)7647-01-036.46Corrosive, respiratory irritant
Sulfur Dioxide (or DABSO)7446-09-5 (SO₂)64.07 (SO₂)Toxic gas (SO₂)
Copper(II) Chloride7447-39-4134.45Harmful, Irritant
Methylamine (solution)74-89-531.06Flammable, Toxic, Corrosive
Dichloromethane (DCM)75-09-284.93Carcinogen, Irritant
Sodium Bicarbonate144-55-884.01-
Magnesium Sulfate7487-88-9120.37-
Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Diazotization & Sulfonyl Chlorination cluster_step2 Step 2: Amidation cluster_purification Purification & Analysis A 4-Bromo-3-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C 4-Bromo-3-fluorobenzenesulfonyl chloride B->C  SO₂/DABSO, CuCl₂ D This compound C->D  Methylamine, Base  DCM E Crude Product D->E F Purified Product E->F  Column Chromatography G Analysis (NMR, MS, HPLC) F->G

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

Step 1: Synthesis of 4-bromo-3-fluorobenzenesulfonyl chloride

  • In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • To the flask, add 4-bromo-3-fluoroaniline (10.0 g, 52.6 mmol) and a mixture of glacial acetic acid (50 mL) and concentrated hydrochloric acid (15 mL).

  • Cool the resulting slurry to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (3.8 g, 55.2 mmol) in water (10 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • In a separate 500 mL flask, prepare a solution of copper(II) chloride (1.4 g, 10.5 mmol) in glacial acetic acid (50 mL) saturated with sulfur dioxide gas (alternatively, use DABSO as a safer SO₂ source). Cool this solution to 5 °C.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • The solid 4-bromo-3-fluorobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the crude 4-bromo-3-fluorobenzenesulfonyl chloride (12.0 g, ~43.9 mmol) in dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 40% aqueous solution of methylamine (10.2 g, 131.7 mmol, 3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL), followed by a saturated solution of sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Analytical Data:

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (ESI) [M+H]⁺ and/or [M+Na]⁺ corresponding to the molecular weight
HPLC Purity >95%

Safety Precautions

  • 4-Bromo-3-fluoroaniline: Is an irritant. Avoid inhalation, ingestion, and skin contact.[5]

  • Sodium Nitrite: Is an oxidizer and is toxic if swallowed. Handle with care.

  • Concentrated Acids: Are corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diazonium Salts: Are potentially explosive, especially when dry. Always keep them in solution and at low temperatures.

  • Sulfur Dioxide: Is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. The use of a stable SO₂ surrogate like DABSO is highly recommended for improved safety.[1][2]

  • Methylamine: Is a flammable, toxic, and corrosive gas/solution. Handle in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete diazotization.Ensure the temperature is maintained at 0-5 °C during NaNO₂ addition.
Premature decomposition of diazonium salt.Use the diazonium salt immediately after its formation.
Incomplete reaction in Step 2 Insufficient methylamine or reaction time.Use a larger excess of methylamine and monitor the reaction by TLC until completion.
Product is an oil Impurities present.Purify by column chromatography.

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. By understanding the underlying reaction mechanisms and adhering to the detailed protocol and safety precautions, researchers can confidently produce this valuable compound for applications in drug discovery and development. The use of modern reagents like DABSO can further enhance the safety and efficiency of this synthetic sequence.

References

  • SIELC Technologies. (n.d.). Separation of N-Methylbenzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hogan, A. M., & Cox, B. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • Hogan, A. M., & Cox, B. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cremin, M., et al. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • University of California, Irvine. (n.d.).
  • Dunn, P. J., et al. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide. Retrieved from [Link]

  • BenchChem. (2025). Effective purification techniques for crude 5-Amino-n,2-dimethylbenzenesulfonamide.
  • ChemSrc. (2025). 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-3-fluorobenzenesulfonyl chloride. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Synthesis and Purification of 2-Methoxy-5-methylbenzenesulfonamide.
  • ResearchGate. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • UCL Discovery. (n.d.).
  • PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]

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Application Note & Protocol: Selective N-methylation of 4-bromo-3-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Sulfonamides in Medicinal Chemistry

N-substituted sulfonamides are a cornerstone in modern drug discovery, forming the structural backbone of a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The strategic methylation of the sulfonamide nitrogen atom can profoundly influence a molecule's pharmacological profile. This modification can enhance metabolic stability, improve cell permeability, and modulate binding affinity to target proteins. The subtle addition of a methyl group can lead to significant improvements in a drug candidate's efficacy and pharmacokinetic properties. This document provides a detailed protocol for the selective N-methylation of 4-bromo-3-fluorobenzenesulfonamide, a versatile building block in the synthesis of novel pharmaceutical compounds.

Reaction Scheme

The N-methylation of 4-bromo-3-fluorobenzenesulfonamide is typically achieved through nucleophilic substitution, employing a methylating agent in the presence of a suitable base. A common and effective method involves the use of methyl iodide as the methyl source and potassium carbonate as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Reaction scheme for the N-methylation of 4-bromo-3-fluorobenzenesulfonamide.

Experimental Protocol: A Representative Method

This protocol describes a general procedure for the N-methylation of 4-bromo-3-fluorobenzenesulfonamide. Researchers should optimize the reaction conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier Example
4-bromo-3-fluorobenzenesulfonamideC₆H₅BrFNO₂S254.08>97%Santa Cruz Biotechnology[1]
Methyl Iodide (Iodomethane)CH₃I141.94≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousFisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
Brine (Saturated NaCl solution)NaCl58.44-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousFisher Scientific
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzenesulfonamide (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the flask. Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to dissolve the sulfonamide.

  • Addition of Methylating Agent: While stirring the mixture at room temperature, slowly add methyl iodide (1.1 - 1.5 eq.) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to a temperature between 40-60 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-4-bromo-3-fluorobenzenesulfonamide.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start: 4-bromo-3-fluorobenzenesulfonamide add_reagents Add K₂CO₃, DMF, and Methyl Iodide start->add_reagents react Heat and Stir (40-60 °C, 4-12h) add_reagents->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Final Product: N-methyl-4-bromo-3-fluorobenzenesulfonamide purify->product

Caption: Experimental workflow for the N-methylation of 4-bromo-3-fluorobenzenesulfonamide.

Mechanism of N-Methylation

The N-methylation of a sulfonamide with methyl iodide in the presence of a base proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

  • Deprotonation: The base, in this case, potassium carbonate, deprotonates the acidic sulfonamide nitrogen, forming a nucleophilic sulfonamide anion. The pKa of the N-H proton in sulfonamides is typically in the range of 10-11, making it amenable to deprotonation by a moderately strong base.

  • Nucleophilic Attack: The resulting sulfonamide anion acts as a nucleophile and attacks the electrophilic methyl carbon of methyl iodide.

  • Displacement: The iodide ion is displaced as a leaving group, resulting in the formation of the N-methylated sulfonamide product.

Reaction Mechanism Diagram

reaction_mechanism cluster_reactants cluster_intermediate cluster_products Sulfonamide R-SO₂-NH₂ Anion R-SO₂-NH⁻ Sulfonamide->Anion + B:⁻ Base B:⁻ ConjugateAcid B-H Base->ConjugateAcid Product R-SO₂-NH-CH₃ Anion->Product + CH₃-I MeI CH₃-I LeavingGroup I⁻ MeI->LeavingGroup

Caption: Generalized SN2 mechanism for the N-methylation of a sulfonamide.

Safety and Handling

4-bromo-3-fluorobenzenesulfonamide:

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Methyl Iodide (Iodomethane):

  • Hazards: Highly toxic, carcinogenic, and a suspected mutagen. It is also volatile.

  • Precautions: Handle only in a certified chemical fume hood. Wear appropriate PPE, including double gloves (nitrile or neoprene), safety goggles, and a lab coat. Avoid inhalation and skin contact. Have a quench solution (e.g., sodium thiosulfate) readily available in case of spills.

Potassium Carbonate:

  • Hazards: May cause skin and eye irritation.

  • Precautions: Wear gloves and safety glasses. Avoid creating dust.

N,N-Dimethylformamide (DMF):

  • Hazards: A potential teratogen and can be absorbed through the skin.

  • Precautions: Handle in a fume hood and wear appropriate gloves and safety glasses.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Methyl iodide waste should be quenched with a sodium thiosulfate solution before disposal.

Conclusion

The N-methylation of 4-bromo-3-fluorobenzenesulfonamide is a crucial transformation for the synthesis of advanced intermediates in drug discovery. The protocol outlined in this application note provides a reliable and adaptable method for achieving this synthesis. Adherence to the procedural details and safety precautions is paramount for a successful and safe experimental outcome. Further optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific applications.

References

  • ResearchGate. (2013, May 22). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

Sources

Purification of 4-bromo-3-fluoro-N-methylbenzenesulfonamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Purification of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Introduction: The Importance of Purity in Sulfonamide Intermediates

This compound is a key substituted aromatic sulfonamide, a structural motif frequently encountered in the development of therapeutic agents. Its utility as a synthetic intermediate in medicinal chemistry and drug discovery necessitates a high degree of purity. Impurities, such as unreacted starting materials, regioisomers, or by-products, can lead to undesirable side reactions in subsequent synthetic steps and complicate the isolation and characterization of the final active pharmaceutical ingredient (API).

This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We will delve into the causality behind experimental choices, from the initial method development using Thin-Layer Chromatography (TLC) to the execution of the preparative column, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

Physicochemical Profile and Chromatographic Considerations

Understanding the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy. While specific experimental data for this compound is not extensively published, we can infer its characteristics from its structure and related analogues.

PropertyEstimated Value / CharacteristicRationale & Implication for Chromatography
Molecular FormulaC₇H₇BrFNO₂SProvides the basis for molecular weight calculation.
Molecular Weight~268.10 g/mol A standard molecular weight for small molecule intermediates.
PolarityModerately PolarThe sulfonamide group (-SO₂NH-) is highly polar, while the bromofluorophenyl ring is nonpolar. This dual nature requires a carefully balanced mobile phase for effective separation on a polar stationary phase like silica gel.
Hydrogen BondingDonor: 1 (N-H), Acceptor: 3 (O=S=O, F)The ability to act as a hydrogen bond donor and acceptor can lead to strong interactions with the silanol groups (Si-OH) on the surface of silica gel, potentially causing peak tailing.[1]
UV ActivityYesThe aromatic ring allows for easy visualization on TLC plates using a UV lamp (254 nm).[2]

The primary challenge in purifying sulfonamides lies in their polarity, which can cause streaking on silica gel. This is often due to the acidic nature of the N-H proton and its strong interaction with the acidic silica surface. The protocol outlined below is designed to mitigate these effects and achieve sharp, well-resolved bands.

Part 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing a crude sample to a preparative column, it is imperative to develop an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from both more polar and less polar impurities.

Experimental Protocol: TLC Analysis
  • Preparation: In a small vial, dissolve a minimal amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (F-254). Keep the spot as small as possible to maximize resolution.

  • Eluent Systems: Prepare a series of developing chambers with different solvent systems. For moderately polar aromatic compounds, start with mixtures of a nonpolar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane).

    • Initial Test System: 4:1 Hexanes:Ethyl Acetate

    • Adjusting Polarity: If the Rƒ is too low (compound stays on the baseline), increase the proportion of the polar solvent (e.g., 2:1 or 1:1 Hexanes:Ethyl Acetate). If the Rƒ is too high (compound runs with the solvent front), decrease the polar solvent proportion.

    • Alternative Systems: For compounds that require more polarity, systems like Dichloromethane:Methanol (e.g., 98:2) can be effective.[3] Toluene can also be substituted for hexanes to improve the separation of aromatic compounds through π-π stacking interactions.[2][4]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm. Circle the spots lightly with a pencil.

  • Analysis: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Repeat the process until a solvent system is identified that places the target compound at an Rƒ of ~0.3 and shows clear separation from major impurities.

Part 2: Preparative Flash Column Chromatography Protocol

Once an optimal solvent system is determined, the purification can be scaled up to a preparative flash column. The following protocol assumes a "dry loading" technique, which is superior for preventing band broadening and improving resolution.[5]

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (flash grade, 230-400 mesh)

  • Clean, dry sand

  • Cotton or glass wool plug

  • Eluent (pre-mixed based on TLC results)

  • Crude this compound

  • Beakers, flasks, and a powder funnel

  • Test tubes or fraction collector vials

  • Air pump or regulated air line for flash chromatography[6]

  • Rotary evaporator

Step-by-Step Purification Workflow
  • Column Preparation:

    • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing material.

    • Add a ~1 cm layer of sand over the plug to create a flat base.[5]

    • Fill the column approximately two-thirds full with the chosen eluent (a slightly less polar composition than the final running eluent, e.g., 9:1 Hexanes:EtOAc if the running eluent is 4:1).

    • In a separate beaker, create a slurry of silica gel in the same eluent. The typical ratio of silica gel to crude product by mass should be at least 50:1 to ensure good separation.[2]

    • Carefully pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles and encourage even packing.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent level drops, continue adding the slurry until the desired column height is reached (typically 15-20 cm of silica). Never let the top of the silica bed run dry.

  • Sample Loading (Dry Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

    • Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed.

    • Gently place a ~1 cm layer of sand on top of the sample layer to prevent disturbance during eluent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, pouring it gently down the sides to avoid disturbing the sand layer.

    • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate (a flow rate of ~2 inches/minute is a good target for flash chromatography).

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).

    • Maintain the eluent level in the column throughout the process; do not let the silica run dry.

  • Monitoring and Analysis:

    • Periodically analyze the collected fractions using TLC to determine their composition. Spot the starting crude material, the current fraction, and the previous fraction on the same plate for easy comparison.

    • Fractions containing only the desired product (single spot at the correct Rƒ) should be combined in a separate flask.

    • Fractions containing a mixture of the product and impurities can be set aside for potential re-purification.

  • Product Isolation:

    • Combine all pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under a high vacuum for several hours to remove any residual solvent, yielding the purified this compound.

Workflow Visualization

Purification_Workflow cluster_prep Method Development cluster_main Purification Protocol cluster_post Isolation TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Optimal Eluent Load 3. Dry Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Monitor->Elute Continue Elution Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap 7. Solvent Removal (Rotary Evaporation) Combine->Evap Pure Pure Product Evap->Pure

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of N-methylated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for selecting the optimal solvent system for the purification of N-methylated benzenesulfonamides via recrystallization. N-methylation significantly alters the physicochemical properties of the parent benzenesulfonamide, primarily by increasing lipophilicity and decreasing aqueous solubility.[1][2][3] This shift necessitates a rational approach to solvent selection to achieve high purity and yield. This document outlines the theoretical principles, presents a systematic workflow for solvent screening, provides detailed experimental protocols for both single-solvent and mixed-solvent systems, and offers a guide to troubleshooting common issues. These protocols are designed for researchers in synthetic chemistry and drug development to reliably purify this important class of compounds.

The Scientific Rationale: Causality in Solvent Selection

Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[4][5] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.[6][7]

The Critical Impact of N-Methylation

The introduction of a methyl group onto the sulfonamide nitrogen atom is a key structural modification that fundamentally alters the molecule's polarity and intermolecular interactions. Unlike the N-methylation of some amides, which can lead to unexpected increases in solubility, the N-methylation of sulfonamides consistently results in:

  • Increased Lipophilicity: The addition of a hydrophobic methyl group increases the nonpolar character of the molecule.[1][2]

  • Decreased Aqueous Solubility: The methyl group masks the acidic sulfonamide proton (N-H). This prevents potential deprotonation at physiological pH, a mechanism that can enhance the solubility of the parent sulfonamide.[1] It also removes a key hydrogen bond donor site, reducing interactions with polar protic solvents like water.

This predictable shift towards a more lipophilic, less polar character is the guiding principle for our solvent selection strategy. We must move away from highly polar solvent systems and explore solvents of intermediate to low polarity.

Systematic Solvent Screening

A preliminary small-scale screening process is essential to identify a suitable solvent or solvent pair efficiently. The ideal single solvent should exhibit a steep solubility curve with respect to temperature.

Solvent Selection Decision Workflow

The following diagram illustrates a logical path for determining the appropriate recrystallization method.

Solvent_Selection Start Start: Screen Solvents (e.g., Isopropanol, Ethanol, Acetone, Toluene, Ethyl Acetate/Hexane) HotSoluble Is the compound very soluble in a hot solvent? Start->HotSoluble ColdInsoluble Is it poorly soluble in the same solvent when cold? HotSoluble->ColdInsoluble Yes FindPair Can you find a miscible pair? 1. Soluble in Solvent A ('Good') 2. Insoluble in Solvent B ('Bad') HotSoluble->FindPair No SingleSolvent SUCCESS: Use Single-Solvent Recrystallization ColdInsoluble->SingleSolvent Yes ColdInsoluble->FindPair No TryAnother Try a different solvent TryAnother->HotSoluble FindPair->TryAnother No MixedSolvent SUCCESS: Use Mixed-Solvent (Anti-Solvent) Method FindPair->MixedSolvent Yes OtherMethods Consider other purification methods (e.g., Chromatography, Slow Evaporation) Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Crude Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFilter Hot Filtration (Optional) Dissolved->HotFilter Filtrate Clear, Hot Filtrate HotFilter->Filtrate Cooling Slow Cooling to RT, then Ice Bath Filtrate->Cooling Crystals Crystal Formation Cooling->Crystals VacFilter Vacuum Filtration Crystals->VacFilter Wash Wash with Ice-Cold Solvent VacFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure, Dry Product Dry->Pure

Caption: A generalized workflow for the recrystallization of solid organic compounds.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
"Oiling Out" (Compound separates as a liquid)1. Melting point of the solid is below the solvent's boiling point. 2. Solution is cooling too rapidly. 3. High concentration of impurities. [8]1. Re-heat to re-dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool much more slowly (e.g., by insulating the flask). 4. Change to a lower-boiling point solvent or a different solvent mixture. [8]
No Crystals Form 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires initiation. [8]1. Boil off some of the solvent to increase concentration and try cooling again. 2. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal. [8]
Poor Recovery / Low Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Washing crystals with too much solvent or solvent that was not ice-cold. [7]1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure filtration apparatus is pre-heated before hot filtration. 3. Use a minimal volume of ice-cold solvent for washing.
Crystals Form Too Quickly (Often traps impurities)The solution cooled too quickly.Re-heat the flask to re-dissolve the crystals and allow the solution to cool more slowly. Insulating the flask can help.

References

  • Vertex AI Search Result,[1] The impact of N-methylation on aqueous solubility and lipophilicity. (2015).

  • Vertex AI Search Result,[6] Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.

  • Vertex AI Search Result,[8] Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.

  • Vertex AI Search Result,[2] Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing.

  • Vertex AI Search Result,[9] Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

  • Vertex AI Search Result,[3] Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Request PDF. ResearchGate.

  • Vertex AI Search Result,[4] Recrystallization. Homi Bhabha Centre for Science Education.

  • Vertex AI Search Result,[10] Recrystallization using two solvents. (2012). YouTube.

  • Vertex AI Search Result,[5] recrystallization-2.doc.pdf. (Source document not fully specified).

  • Vertex AI Search Result,[11] Mixed-solvent recrystallisation. University of York, Chemistry Teaching Labs.

  • Vertex AI Search Result,[12] Sulfonamide purification process - US2777844A. Google Patents.

  • Vertex AI Search Result,[7] Recrystallization1. (Source document not fully specified).

  • Vertex AI Search Result,[13] Go-to recrystallization solvent mixtures. Reddit r/Chempros. (2023).

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Application Notes and Protocols: 4-bromo-3-fluoro-N-methylbenzenesulfonamide as a Strategic Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 4-bromo-3-fluoro-N-methylbenzenesulfonamide in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and sulfonamide moieties into heterocyclic scaffolds is a proven method for modulating physicochemical and biological properties.[1] The building block, this compound, presents a unique and powerful trifecta of functionalities: a synthetically versatile aryl bromide, an electron-withdrawing fluorine atom, and a hydrogen-bond-donating N-methylsulfonamide group. This combination makes it an exceptionally valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds with potential applications in medicinal chemistry.

The bromine atom at the 4-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.[2][3] The fluorine atom at the 3-position, ortho to the bromine, sterically and electronically influences the reactivity of the C-Br bond and can impart desirable properties such as enhanced metabolic stability and binding affinity to the final products.[1] Finally, the N-methylsulfonamide group can act as a director for ortho-lithiation or participate in cyclization reactions to form key heterocyclic cores like benzothiadiazines.[4][5][6]

These application notes provide a detailed guide for researchers, chemists, and drug development professionals on leveraging the synthetic potential of this compound. We will explore its application in cornerstone palladium-catalyzed reactions and in the construction of important heterocyclic systems, complete with detailed, field-tested protocols and mechanistic insights.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound and its analogs are presented below.

PropertyValueReference
Molecular FormulaC₇H₇BrFNO₂SN/A
Molecular Weight268.10 g/mol N/A
AppearanceOff-white to white solidN/A
SolubilitySoluble in DMSO, DMF, and chlorinated solventsGeneral chemical knowledge

Safety Precautions: As with all bromo-aromatic compounds and sulfonamides, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

I. Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Core Scaffold

The aryl bromide moiety of this compound is a key anchor point for diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.

A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is an indispensable method for creating C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the benzenesulfonamide core.[2] This reaction is fundamental in building biaryl structures, which are prevalent in many biologically active molecules.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Suzuki_Miyaura_Coupling A Ar-Br C Ar-Pd(II)(Br)L2 (Oxidative Addition) A->C B Pd(0)L2 B->C F Ar-Pd(II)(R)L2 (Transmetalation) C->F D R-B(OR')2 E [R-B(OR')2(Base)]- D->E E->F F->B G Ar-R (Coupled Product) F->G Reductive Elimination H Base H->E

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-3-fluoro-N-methylbenzenesulfonamides

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoro-N-methylbenzenesulfonamide.

Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst SystemBaseSolventExpected Yield Range
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O85-98%
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O75-90%
B. Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[2] This reaction is particularly useful for accessing novel heterocyclic systems through subsequent cyclization steps or for introducing pharmacophoric amine groups.

Mechanistic Rationale: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation (facilitated by a base), and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step of the cycle.

Buchwald_Hartwig_Amination A Ar-Br C Ar-Pd(II)(Br)L2 (Oxidative Addition) A->C B Pd(0)L2 B->C E [Ar-Pd(II)(NR2)L2] (Amine Coordination & Deprotonation) C->E D R2NH D->E E->B F Ar-NR2 (Coupled Product) E->F Reductive Elimination G Base G->E

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-(Arylamino)-3-fluoro-N-methylbenzenesulfonamides

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 0.02 equiv)

  • Xantphos (0.04 mmol, 0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (10 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube or sealed vial, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the desired arylamine product.

II. Synthesis of Fused Heterocyclic Systems via Intramolecular Cyclization

The N-methylsulfonamide group in this compound and its derivatives is a versatile functional group for constructing fused heterocyclic systems, such as benzothiadiazine 1,1-dioxides. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6][7]

Proposed Synthesis of 7-Fluoro-8-substituted-2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxides

A plausible synthetic route to this class of heterocycles involves an initial nucleophilic aromatic substitution (SNAᵣ) or Buchwald-Hartwig amination at the 4-position with an amine, followed by an intramolecular cyclization. A more direct approach could involve the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides from an ortho-azido precursor.

Workflow for Proposed Synthesis:

Benzothiadiazine_Synthesis A This compound C 4-bromo-3-fluoro-2-nitro-N-methylbenzenesulfonamide A->C HNO₃/H₂SO₄ B Nitration E 2-amino-4-bromo-3-fluoro-N-methylbenzenesulfonamide C->E Fe/HCl or H₂/Pd-C D Reduction G 7-bromo-8-fluoro-3-amino-2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide E->G BrCN, Base F Reaction with Cyanogen Bromide I 7-Aryl-8-fluoro-3-amino-2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide G->I ArB(OH)₂, Pd catalyst H Suzuki Coupling

Caption: Proposed synthetic pathway to novel benzothiadiazine 1,1-dioxides.

Experimental Protocol: Proposed Synthesis of 2-amino-4-bromo-3-fluoro-N-methylbenzenesulfonamide

This protocol describes the initial steps of the proposed synthesis: nitration and subsequent reduction.

Step 1: Nitration

  • To a cooled (0 °C) solution of fuming nitric acid in concentrated sulfuric acid, slowly add this compound in portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-bromo-3-fluoro-2-nitro-N-methylbenzenesulfonamide.

Step 2: Reduction

  • To a suspension of the nitro compound from Step 1 in ethanol or acetic acid, add iron powder.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate).

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude 2-amino-4-bromo-3-fluoro-N-methylbenzenesulfonamide, which can be purified by crystallization or chromatography.

Causality Behind Experimental Choices: The nitration is directed ortho to the sulfonamide group. The subsequent reduction of the nitro group to an amine is a standard transformation, setting the stage for the crucial cyclization step to form the benzothiadiazine ring system. The resulting 7-bromo-substituted benzothiadiazine can then be further diversified using the Suzuki-Miyaura coupling as previously described.

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block with significant potential for the synthesis of novel and diverse heterocyclic compounds. Its strategic combination of a reactive aryl bromide, a modulating fluorine atom, and a cyclization-competent N-methylsulfonamide group offers multiple avenues for synthetic exploration. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to unlock the full potential of this valuable starting material in the pursuit of new therapeutic agents and advanced materials. Future work could explore other palladium-catalyzed reactions such as Sonogashira and Heck couplings, as well as other intramolecular cyclization strategies to further expand the accessible heterocyclic space.

References

  • ACS Publications. Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]

  • ACS Publications. Synthesis of 3-Amino-1,2,4-benzothiadiazine 1,1-Dioxides via a Tandem Aza-Wittig/Heterocumulene Annulation. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ResearchGate. Intramolecular cyclization of sulfonamides. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. [Link]

  • HETEROCYCLES. A Facile Route to Some New Thiophene Derivatives. [Link]

  • ACS Publications. Inter- and Intramolecular Addition/Cyclizations of Sulfonamide Anions with Alkynyliodonium Triflates. Synthesis of Dihydropyrrole, Pyrrole, Indole, and Tosylenamide Heterocycles. [Link]

  • PubMed. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

  • ORBi. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Taylor & Francis Online. Acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides as a novel approach to the 1-sulfonyl-2-arylpyrrolidines. [Link]

  • YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]

  • MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • PMC. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. [Link]

  • ACS Publications. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi. [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • PubMed. [3-Amino-2H-1,2,4-benzothiadiazine-1,1-dioxides with antihypertensive and possibly diabetogenic activity (author's transl)]. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Sulfonamides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note focuses on a particularly relevant substrate, 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a building block poised for the synthesis of complex biaryl structures. The incorporation of a fluorine atom and a sulfonamide moiety into a biaryl scaffold is of significant interest to the pharmaceutical and agrochemical industries. The fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.[4]

This guide provides a comprehensive overview of the Suzuki coupling reaction with this compound, delving into the mechanistic underpinnings, offering detailed experimental protocols, and presenting a systematic approach to troubleshooting. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][5][6][7] A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species.[3][8] This step, often rate-determining, involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[9][10] The electron-withdrawing nature of the fluorine and sulfonamide groups in the target substrate can influence the rate of this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[3][8] This process requires the presence of a base, which plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[2][11][12] The choice of base is therefore critical and can significantly impact the reaction's efficiency.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the cycle.[5][8]

Below is a visualization of the catalytic cycle:

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(L2)-X Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L₂)R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'B(OH)₂ + Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination (Ar-R') Product Ar-R' Ar-Pd(II)(L2)-R'->Product ArX 4-bromo-3-fluoro- N-methylbenzenesulfonamide ArX->Ar-Pd(II)(L2)-X Boronic_Acid R'-B(OH)₂ Boronic_Acid->Ar-Pd(II)(L2)-R' Base Base Base->Ar-Pd(II)(L2)-R'

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Detailed Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection and optimization of several key parameters. The following table provides a summary of common variables and their impact on the reaction with this compound.

ParameterOptionsConsiderations & Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)The choice of palladium precursor can influence catalytic activity. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources like Pd(OAc)₂ require in-situ reduction. [7][9]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often highly effective for challenging couplings, including those with aryl chlorides. [1][13][14][15][16]NHCs offer an alternative with excellent stability and activity. [8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOHThe base is essential for activating the boronic acid. [2]The strength and nature of the base can significantly affect the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for less reactive substrates. KF can be a milder option if base-sensitive functional groups are present. [17]
Solvent Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile (often with water)The solvent choice impacts the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents are common. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step. [18][19]
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature depends on the reactivity of the substrates and the catalyst system. [20]
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters), Trifluoroborate saltsBoronic acids are most common, but boronic esters and trifluoroborate salts can offer enhanced stability and are less prone to protodeboronation. [21][22]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise in Suzuki coupling reactions. The following is a guide to diagnosing and resolving common problems.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Impure reagents- Low reaction temperature- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of all solvents to remove oxygen.<[22]br>- Purify starting materials if necessary.- Increase the reaction temperature in increments.
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the base is anhydrous.- Consider using a more stable boronic ester or trifluoroborate salt.<[22]br>- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Byproducts - Oxidative homocoupling of the boronic acid- Ensure a strictly anaerobic reaction environment.- Use a slight excess of the aryl halide.
Decomposition of the Catalyst (Formation of Palladium Black) - High reaction temperature- Presence of oxygen or other impurities- Lower the reaction temperature.- Use a more robust ligand to stabilize the palladium catalyst.<[22]br>- Ensure all reagents and solvents are of high purity and the system is inert.
Difficulty in Product Purification - Co-elution with byproducts or residual catalyst- Optimize the chromatographic conditions (solvent system, gradient).- Consider a different purification method, such as recrystallization or trituration.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a powerful and versatile method for the synthesis of novel fluorinated biaryl sulfonamides. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters—including the palladium catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. This application note provides a solid foundation for successfully employing this important transformation in the pursuit of new chemical entities with potential applications in drug discovery and materials science.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Suzuki reaction. In: Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. Available at: [Link]

  • Couto, I., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 24(50), 13148-13155. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115–3121. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

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  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. MDPI. Available at: [Link]

  • CAS#:779331-34-9 | 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. Chemsrc. Available at: [Link]

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Application Notes & Protocols: Synthesis and Evaluation of Antimicrobial Agents from Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Legacy and Modern Resurgence of Sulfonamides

The story of antimicrobial chemotherapy began in earnest with the sulfonamides. These synthetic agents were the first broadly effective antibacterials to be used systemically, heralding a new era in medicine.[1] At their core, sulfonamides are structural analogs of p-aminobenzoic acid (PABA).[2] This mimicry allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid.[1][2][3] Since folate is essential for the production of nucleotides and, consequently, DNA, its blockade halts bacterial growth and replication, a mechanism known as bacteriostasis.[1][4][5] Humans are unaffected by this mechanism as they obtain folate from their diet.[1][3]

Despite the advent of newer antibiotic classes, the rise of multidrug-resistant pathogens has sparked a renewed interest in the versatile benzenesulfonamide scaffold.[6][7] Its synthetic tractability and well-understood mechanism of action make it an ideal starting point for the development of novel antimicrobial agents. This guide provides detailed protocols for the synthesis of diverse benzenesulfonamide derivatives and their subsequent evaluation for antimicrobial efficacy, empowering researchers to explore this promising chemical space.

Section 1: Strategic Synthesis of Benzenesulfonamide Derivatives

The overall workflow involves the synthesis of a key intermediate, which is then diversified through various chemical reactions to generate a library of candidate compounds for screening.

G cluster_synthesis Synthesis Phase cluster_diversification Diversification Phase cluster_screening Screening Phase A Start: Acetanilide B Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Key Intermediate) A->B Chlorosulfonation C Protocol 2: N-Substituted Sulfonamides B->C Derivatization D Protocol 3: Schiff Base Derivatives B->D Derivatization E Protocol 4: Heterocyclic Derivatives B->E Derivatization F Protocol 5: Antimicrobial Activity Screening (MIC/MBC) C->F Candidate Compounds D->F Candidate Compounds E->F Candidate Compounds G Data Analysis & SAR F->G Activity Data

Caption: General workflow from synthesis to antimicrobial evaluation.

Protocol 1: Synthesis of the Key Intermediate: 4-Acetamidobenzenesulfonyl Chloride

This protocol details the synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide, a foundational step for many sulfonamide derivatives. The acetylation of the aniline nitrogen protects it during the aggressive chlorosulfonation step.

Principle: Acetanilide reacts with excess chlorosulfonic acid in an electrophilic aromatic substitution reaction. The acetamido group is an ortho-, para-director, with the para-product being sterically favored. The reaction is exothermic and liberates hydrogen chloride gas, requiring careful temperature control and ventilation.[8]

Materials:

  • Acetanilide

  • Chlorosulfonic acid (ClSO₃H)

  • Ice bath

  • Erlenmeyer flask (dry)

  • Gas trap apparatus

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel

Step-by-Step Procedure:

  • Place 6 g of dry acetanilide into a dry 100-mL Erlenmeyer flask.[8]

  • Gently melt the acetanilide on a hot plate and swirl to coat the bottom of the flask, then cool thoroughly in an ice bath.[8] This increases the surface area for the reaction.

  • Caution: Perform this step in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Chlorosulfonic acid is highly corrosive.

  • To the cooled acetanilide, add 16.5 mL of chlorosulfonic acid in one portion.[8] Immediately connect a gas trap to the flask to handle the vigorous evolution of HCl gas.[8]

  • Swirl the flask. The reaction is often self-heating. If the reaction slows, it can be gently warmed, but do not exceed 60-70°C.

  • Once the reaction has subsided (i.e., gas evolution ceases), carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker. This hydrolyzes the excess chlorosulfonic acid and precipitates the product.

  • Collect the white solid product, p-acetamidobenzenesulfonyl chloride, by vacuum filtration.

  • Wash the crude product with a small amount of cold water to remove residual acids.[8]

  • The product can be purified by recrystallization from boiling dichloromethane.[8]

Protocol 2: General Synthesis of N-Substituted Sulfonamides

This is a versatile method for creating a wide array of sulfonamide derivatives by reacting the key intermediate with various primary or secondary amines.

Principle: The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with an amine. A base, such as sodium carbonate or pyridine, is typically added to neutralize the HCl generated during the reaction, driving it to completion.[9]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • A desired primary or secondary amine (e.g., aniline, piperidine, etc.)

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a flask, dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane.[9]

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in 30 mL of dichloromethane.[9]

  • Add the sulfonyl chloride solution dropwise to the stirred amine mixture at room temperature.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 20 mL of distilled water to the reaction mixture.[9]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.[9]

  • Combine the organic extracts and wash with 30 mL of water.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[9]

  • The crude product can be purified by column chromatography on silica gel.[9]

  • Optional Deacetylation: The N-acetyl protecting group can be removed by acid or base hydrolysis to yield the free amine (a sulfanilamide derivative), which is often crucial for antimicrobial activity.

Protocol 3: Synthesis of Schiff Base Derivatives

Schiff bases (imines) are readily formed from sulfanilamide derivatives containing a primary aromatic amine. This modification can significantly alter the lipophilicity and steric profile of the molecule, often leading to enhanced biological activity.[10][11]

Principle: The primary amino group of a deprotected sulfanilamide derivative reacts with the carbonyl group of an aldehyde or ketone in a condensation reaction to form an azomethine group (-C=N-). This reaction is often catalyzed by a small amount of acid.[10]

Materials:

  • A sulfanilamide derivative (containing a free -NH₂ group)

  • A substituted aromatic aldehyde (e.g., vanillin, p-dimethylaminobenzaldehyde)[12]

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Step-by-Step Procedure:

  • Dissolve equimolar amounts (e.g., 0.01 M) of the sulfanilamide derivative and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.[13][14]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[10]

  • Reflux the mixture for 3-4 hours.[13] Alternatively, microwave irradiation for 0.5-1 minute can significantly shorten the reaction time.[14]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.[13]

  • Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[13][14]

G Sulfanilamide Sulfanilamide (or derivative) H₂N-Ar-SO₂NHR Intermediate Addition Sulfanilamide->Intermediate Aldehyde Substituted Aldehyde R'-CHO Aldehyde->Intermediate SchiffBase Schiff Base Product R'-CH=N-Ar-SO₂NHR Intermediate->SchiffBase Dehydration (-H₂O) Water H₂O

Caption: Synthesis of a Schiff base from a sulfonamide.

Section 2: In Vitro Antimicrobial Activity Screening

Once synthesized, the novel benzenesulfonamide derivatives must be evaluated for their antimicrobial efficacy. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[15]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Principle: This method tests the susceptibility of bacteria to various concentrations of an antimicrobial agent in a liquid growth medium.[15] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism after a defined incubation period.[15][16] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20]

Materials:

  • Synthesized benzenesulfonamide derivatives

  • Sterile 96-well round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Multichannel pipette

Step-by-Step Procedure:

  • Preparation of Compounds: Dissolve the synthesized compounds in a suitable solvent (like DMSO) to create stock solutions. Further dilute in MHB to twice the highest concentration to be tested.

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.[21]

  • Serial Dilution: Add 100 µL of the 2x concentrated compound solution to the first column of wells. Mix thoroughly by pipetting up and down.[21]

  • Transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the 10th or 11th column, discarding the final 100 µL from the last dilution well.[21] Column 11 can serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).[21]

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the sterility control) with the bacterial suspension. The final volume in each well should be uniform.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[15]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[22] This can be assessed visually or by using a microplate reader.

Section 3: Data Interpretation and Structure-Activity Relationships (SAR)

The results from the MIC assays provide crucial data for understanding the relationship between the chemical structure of the synthesized compounds and their antimicrobial activity.

Data Presentation: Summarize the MIC values in a table for clear comparison.

Compound IDModification TypeR GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
STD-01 Ciprofloxacin-0.50.25
BZ-01 N-SubstitutedPhenyl64>128
BZ-02 N-Substituted4-Chlorophenyl3264
BZ-S-01 Schiff Base4-Hydroxy-3-methoxybenzylidene1632
BZ-S-02 Schiff Base4-(Dimethylamino)benzylidene816

Analysis:

  • Effect of Substitution: Compare the activity of unsubstituted versus substituted derivatives (e.g., BZ-01 vs. BZ-02). The presence of a halogen like chlorine in BZ-02 improved activity, which may be due to altered electronic properties or increased lipophilicity.[23][24]

  • Impact of Schiff Bases: The formation of Schiff bases (BZ-S-01, BZ-S-02) generally led to a significant increase in potency compared to the parent N-substituted compounds. This highlights the importance of the imine moiety in this series.

  • Lipophilicity and Activity: The highly active BZ-S-02 contains a dimethylamino group, which increases lipophilicity. An analysis of structure-activity relationships often reveals that properties like lipophilicity play a key role in antimicrobial efficacy, though an optimal balance is required.[25]

By systematically synthesizing derivatives and analyzing the resulting activity data, researchers can build a robust SAR model to guide the design of more potent and selective antimicrobial agents based on the benzenesulfonamide scaffold.

References

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Application Notes & Protocols: A Guide to the Development of Novel Anti-inflammatory Agents Utilizing Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The sulfonamide moiety (-SO₂NH₂) is a cornerstone in medicinal chemistry, recognized for its role in a wide array of therapeutic agents, from antimicrobials to diuretics.[1][2][3] Its unique electronic and steric properties make it a privileged scaffold for designing potent and selective enzyme inhibitors. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel anti-inflammatory compounds based on the sulfonamide framework. We will explore key molecular targets, outline a strategic workflow from synthesis to in vivo testing, and provide field-proven insights to rationalize experimental design, ensuring a robust and efficient drug discovery cascade.

Introduction: The Sulfonamide Scaffold in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[4][5] The development of effective anti-inflammatory drugs remains a high priority. The sulfonamide scaffold has proven to be exceptionally versatile in this area, most famously exemplified by the commercial success of Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7]

The therapeutic success of sulfonamides stems from their ability to act as bioisosteres of carboxylic acids and to form key hydrogen bond interactions within enzyme active sites.[8] The bulky nature of substituted sulfonamides can be exploited to achieve selectivity for specific enzyme isoforms, a crucial factor in minimizing off-target effects.[9] Beyond COX-2, research has revealed that sulfonamide derivatives can modulate other critical inflammatory targets, including carbonic anhydrases and key signaling pathways like NF-κB and MAPK, opening new avenues for therapeutic intervention.[10][11][12]

Key Molecular Targets and Mechanisms of Action

A successful anti-inflammatory drug development program begins with a clear understanding of the molecular targets. For sulfonamide scaffolds, several well-validated targets are of high interest.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[9] While the COX-1 isoform is constitutively expressed and plays a role in gastrointestinal protection and platelet function, COX-2 is inducible at sites of inflammation.[6][9] Selective inhibition of COX-2 is therefore a desirable strategy to achieve anti-inflammatory effects while sparing the protective functions of COX-1. The sulfonamide group of drugs like Celecoxib fits into a distinct side pocket present in the COX-2 active site but not in COX-1, conferring selectivity.[8][9]

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide.[13] Certain CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and are also implicated in inflammatory processes by modulating pH in the inflamed microenvironment.[11][13][14] The primary sulfonamide moiety is a classic zinc-binding group and serves as a potent pharmacophore for CA inhibition.[15][16][17] The anti-inflammatory effects of some sulfonamides may be, in part, attributed to their inhibition of specific CA isozymes.[11][18]

Inflammatory Signaling Pathways: NF-κB and MAPK

Many inflammatory stimuli converge on intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of this process.[19][20][21]

  • NF-κB Pathway: This pathway controls the transcription of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[22] Some sulfonamide-containing compounds have been shown to inhibit NF-κB activation, representing a powerful mechanism for broad anti-inflammatory activity.[12][23]

  • MAPK Pathways (p38, JNK, ERK): These kinase cascades are activated by cellular stress and inflammatory cytokines, leading to the activation of transcription factors that drive inflammatory gene expression.[4][24] Targeting these kinases, particularly p38 MAPK, is an attractive strategy for anti-inflammatory drug development.[4][5]

Diagram 1: Simplified NF-κB Signaling Pathway

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor (e.g., TNFR, TLR4) Stimuli->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation IkB IκBα IKK_complex->IkB 3. Phosphorylation (P) Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus 6. Translocation NFkB_IkB Inactive Complex: NF-κB-IκBα NFkB_IkB->NFkB 5. Release Transcription Gene Transcription Nucleus->Transcription 7. DNA Binding Cytokines Pro-inflammatory Cytokines & Mediators Transcription->Cytokines 8. Synthesis Sulfonamide Sulfonamide Inhibitors Sulfonamide->IKK_complex Potential Inhibition Point

Caption: Key events in the canonical NF-κB signaling cascade.

Diagram 2: Overview of the MAPK Signaling Cascade

MAPK_Pathway Extracellular Extracellular Signals (Stress, Cytokines) MAP3K MAPKKK (e.g., MEKK, ASK1) Extracellular->MAP3K 1. Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K 2. Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK 3. Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) MAPK->TranscriptionFactors 4. Activates Inflammation Inflammatory Response (Gene Expression) TranscriptionFactors->Inflammation 5. Regulates Sulfonamide Sulfonamide Inhibitors Sulfonamide->MAP2K Potential Inhibition Point Sulfonamide->MAPK

Caption: The three-tiered kinase cascade of MAPK signaling.

A Strategic Workflow for Sulfonamide-Based Drug Discovery

A structured, multi-stage approach is essential for the efficient development of anti-inflammatory sulfonamides. The workflow progresses from broad initial screening to more complex biological validation.

Diagram 3: Drug Discovery Workflow

Workflow Synthesis Part 1: Synthesis of Sulfonamide Library InVitro Part 2: In Vitro Screening Cascade Synthesis->InVitro PrimaryAssay Primary Screen: Cell-Free Enzyme Assay (e.g., COX-2) InVitro->PrimaryAssay SecondaryAssay Secondary Screen: Cell-Based Functional Assay (e.g., LPS-stimulated Macrophages) PrimaryAssay->SecondaryAssay InVivo Part 3: In Vivo Efficacy Testing SecondaryAssay->InVivo Active 'Hits' AnimalModel Acute Inflammation Model (e.g., Carrageenan Paw Edema) InVivo->AnimalModel Optimization Part 4: Lead Optimization AnimalModel->Optimization Efficacious Compounds ADMET ADME/Tox Profiling Optimization->ADMET Lead Lead Candidate ADMET->Lead

Caption: A typical workflow for anti-inflammatory drug discovery.

Part 1: Synthesis of Sulfonamide Derivatives

The synthesis of a diverse library of sulfonamide compounds is the foundational step. A common and reliable method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[25][26]

Protocol 1: General Synthesis of N-Arylbenzenesulfonamides

  • Rationale: This protocol describes a standard nucleophilic substitution reaction. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base like pyridine or triethylamine is used to quench the HCl byproduct, driving the reaction to completion.[25][27]

  • Materials:

    • Substituted aniline (1.0 eq)

    • Benzenesulfonyl chloride (1.1 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Dichloromethane (DCM) as solvent

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (2.0 eq) to the solution and stir for 5 minutes.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x). Self-Validation: The acid wash removes excess base, while the bicarbonate wash removes any remaining unreacted sulfonyl chloride (which hydrolyzes) and acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexane) to yield the pure sulfonamide derivative.

    • Characterize the final compound using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Part 2: In Vitro Screening Cascade

The synthesized compounds are first evaluated in simplified, high-throughput in vitro systems to identify initial "hits" with the desired biological activity.

Protocol 2: Cell-Free COX-1 and COX-2 Inhibition Assay

  • Rationale: This primary assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated COX-1 and COX-2. It is a rapid and cost-effective way to determine potency and selectivity.[28] Commercial kits are widely available for this purpose.

  • Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe (e.g., TMPD - N,N,N′,N′-tetramethyl-p-phenylenediamine)

    • Assay buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Test compounds dissolved in DMSO

    • Positive controls: A selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Indomethacin)

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare serial dilutions of test compounds and controls in DMSO, then dilute further into the assay buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.

    • In a 96-well plate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2 in separate wells).

    • Add the diluted test compounds or controls to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. Causality Note: This pre-incubation step is important for time-dependent inhibitors.

    • Initiate the reaction by adding the substrate (arachidonic acid) and the colorimetric probe to all wells.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .

Protocol 3: Cell-Based Assay for Pro-inflammatory Cytokine Production

  • Rationale: This secondary assay validates the activity of hit compounds in a more biologically relevant context. It measures the ability of a compound to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[29][30]

  • Materials:

    • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[29][31]

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds dissolved in DMSO

    • Cell viability assay reagent (e.g., MTS or MTT)

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Pre-incubate the cells with the compounds for 1-2 hours. Causality Note: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate the plates for 18-24 hours at 37 °C in a CO₂ incubator.

    • After incubation, carefully collect the cell culture supernatant for cytokine analysis. Store at -80 °C if not used immediately.

    • Perform a cell viability assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity. Compounds showing significant toxicity should be flagged.

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

Part 3: In Vivo Efficacy Testing

Promising candidates from in vitro screening are advanced to animal models of inflammation to assess their efficacy in a whole-organism system.

Protocol 4: Carrageenan-Induced Paw Edema Model in Rodents

  • Rationale: This is a classic, acute model of localized inflammation that is highly predictive of anti-inflammatory activity.[32][33][34] Injection of carrageenan, a seaweed polysaccharide, into the paw induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable endpoint.[35]

  • Materials:

    • Male Wistar rats or Swiss albino mice (180-220 g)

    • 1% (w/v) λ-Carrageenan solution in sterile saline

    • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive control: Indomethacin or Celecoxib (e.g., 10 mg/kg)

    • Plebthysmometer or digital calipers for measuring paw volume/thickness

    • Oral gavage needles

  • Procedure:

    • Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing but allow free access to water.

    • Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

    • Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

    • Administer the test compounds, vehicle, or positive control orally (p.o.) via gavage.

    • After 1 hour (to allow for drug absorption), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

    • Calculate the paw edema (swelling) at each time point as: Edema = Vₜ - V₀ .

    • Calculate the percent inhibition of edema for each treatment group at the time of peak inflammation (usually 3-4 hours) using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Analysis and Interpretation

Systematic data presentation is key to making informed decisions.

Table 1: Example In Vitro Screening Data

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)TNF-α Inhibition IC₅₀ (µM)Cell Viability (at 50 µM)
SC-001 15.20.1884.40.55>95%
SC-002 >1000.09>11110.21>95%
SC-003 2.51.91.315.8>95%
Celecoxib 15.00.08187.50.25>95%

Interpretation: Compound SC-002 shows the highest selectivity for COX-2 and potent cytokine inhibition with no cytotoxicity, making it a strong candidate for in vivo studies. Compound SC-003 is non-selective and less potent in the cell-based assay.

Table 2: Example In Vivo Data (Carrageenan Paw Edema at 3 hr)

Treatment GroupDose (mg/kg, p.o.)Paw Edema (mL) ± SEM% Inhibition of Edema
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.38 ± 0.0455.3%
SC-002 100.55 ± 0.0535.3%
SC-002 300.35 ± 0.0458.8%
SC-002 1000.24 ± 0.0371.8%

Interpretation: Compound SC-002 demonstrates dose-dependent anti-inflammatory activity in the in vivo model, with efficacy comparable to or exceeding the standard drug Indomethacin at the highest dose tested.

Lead Optimization and Future Directions

Compounds that show efficacy in vivo enter the lead optimization phase. Here, medicinal chemists synthesize analogs to improve properties such as:

  • Potency and Selectivity: Fine-tuning the structure to enhance target engagement.

  • Pharmacokinetics (ADME): Optimizing absorption, distribution, metabolism, and excretion properties to ensure the drug reaches its target at therapeutic concentrations.[36][37]

  • Toxicology: Modifying the structure to reduce potential off-target effects and toxicity.[38][39]

The structural simplicity, synthetic accessibility, and proven track record of the sulfonamide scaffold ensure its continued prominence in the search for next-generation anti-inflammatory therapies.[1][10]

References

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  • Pérez-Recalde, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]

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  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Kumar, V., & Van der Vliet, A. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Inflammation & Allergy-Drug Targets. Available at: [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase-2 inhibitors. Available at: [Link]

  • Doke, G., & Naik, A. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Available at: [Link]

  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta. Available at: [Link]

  • Ahmad, F., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • Supuran, C. T., et al. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini reviews in medicinal chemistry. Available at: [Link]

  • Beura, R., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available at: [Link]

  • Karin, M., & Greten, F. R. (2005). Inflammation-activated Protein Kinases as Targets for Drug Development. Proceedings of the American Thoracic Society. Available at: [Link]

  • Shapiro, L. E., & Knowles, S. R. (2001). Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. Drug safety. Available at: [Link]

  • Asif, M. (2018). Sulfonamides as Potential Bioactive Scaffolds. Current Organic Chemistry. Available at: [Link]

  • Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Ancey, P., et al. (2015). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. International Journal of Molecular Sciences. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available at: [Link]

  • Daily, R. (2023). Celecoxib. StatPearls. Available at: [Link]

  • Shapiro, L. E., & Knowles, S. R. (2001). Should Celecoxib Be Contraindicated in Patients Who Are Allergic to Sulfonamides? Drug Safety. Available at: [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]

  • Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]

  • Supuran, C. T., et al. (2004). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Manipal College of Pharmaceutical Sciences. (2020). Cinnamyl Sulfonamide Hydroxamate Derivatives Inhibited LPS-Stimulated NF-kB Expression in RAW 264.7 Cells In Vitro and Mitigated Experimental Colitis in Wistar Rats In Vivo. Current Pharmaceutical Design. Available at: [Link]

  • Böhni, E., et al. (1969). Comparative toxicological, chemotherapeutic and pharmacokinetic studies with sulphormethoxine and other sulphonamides in animals and man. Chemotherapy. Available at: [Link]

  • Supuran, C. T., et al. (2004). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial sulfonamide drugs. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Available at: [Link]

  • Digital Repository. (n.d.). Synthesis and Preliminary Pharmacological Study of Sulfonamide Conjugates with Ibuprofen and Indomethacin as New Anti-Inflammatory Agents. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of carbonic anhydrase enzymes by sulfonamides. Available at: [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of sulfonamides and carboxylates incorporating trimellitimides: Dual cyclooxygenase/carbonic anhydrase inhibitory actions. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Zhang, H., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

  • Monti, S. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Strillacci, A., et al. (2011). Sulindac activates NF-κB signaling in colon cancer cells. BMC Cancer. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Methylation of Halogenated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-methylation of halogenated benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-methylated sulfonamides are pivotal scaffolds in medicinal chemistry, often exhibiting enhanced solubility, metabolic stability, and biological activity.[1][2] However, their synthesis is frequently plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reactions and ensure the integrity of your results.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most common problems encountered during the N-methylation of halogenated benzenesulfonamides in a direct question-and-answer format.

Q1: My main side product is the N,N-dimethylated sulfonamide. How can I improve mono-selectivity?

Probable Cause: This is the most prevalent side reaction. Sulfonamides have relatively acidic N-H protons (pKa ~10), and the resulting mono-methylated product is often still acidic enough to be deprotonated by the base and undergo a second methylation.[3][4] This is especially true under harsh reaction conditions or with a strong excess of the methylating agent.

Solutions & Scientific Rationale:

  • Reagent Stoichiometry:

    • Action: Use a strict stoichiometry of 1.0 to 1.1 equivalents of the methylating agent.

    • Rationale: Limiting the amount of the electrophile is the most direct way to disfavor the second methylation reaction.

  • Choice of Base:

    • Action: Switch to a milder base. While strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (t-BuOK) are effective for deprotonation, they can easily deprotonate the mono-methylated intermediate.[5] Consider using milder inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[4][6]

    • Rationale: A weaker base may not be strong enough to efficiently deprotonate the less acidic N-H of the mono-methylated sulfonamide, thus kinetically favoring the mono-alkylation product.[6] Cs₂CO₃, in particular, has been shown to be a mild and effective base for achieving mono-N-methylation.[4]

  • Temperature Control:

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and carefully monitor its progress.

    • Rationale: The second methylation step often requires a higher activation energy. By lowering the temperature, you can significantly slow down this undesired follow-on reaction while still allowing the initial, more favorable methylation to proceed.

  • Slow Addition:

    • Action: Add the methylating agent slowly (e.g., via syringe pump) to the solution of the sulfonamide and base.

    • Rationale: Slow addition maintains a low instantaneous concentration of the electrophile, ensuring it reacts with the more abundant and more nucleophilic primary sulfonamide anion before it can react with the less abundant mono-methylated anion.

Workflow for Optimizing Mono-Selectivity

start Problem: N,N-Dimethylation Observed reagent Adjust Stoichiometry (1.05 eq. Me-X) start->reagent base Switch to Milder Base (e.g., Cs₂CO₃, K₂CO₃) reagent->base If problem persists temp Lower Reaction Temperature (e.g., 0 °C to RT) base->temp If problem persists addition Use Slow Addition of Methylating Agent temp->addition For fine-tuning end Mono-Methylated Product Optimized addition->end

Caption: Troubleshooting workflow for suppressing over-methylation.

Q2: I'm observing halogen displacement from the aromatic ring. Why is this happening and how can I prevent it?

Probable Cause: While less common than over-methylation, nucleophilic aromatic substitution (SNAr) can occur, especially if the aromatic ring is activated by strongly electron-withdrawing groups (in addition to the sulfonamide) and if a potent nucleophile is present or generated in situ. The reactivity order for displacement is typically F > Cl > Br > I. A more reactive halogen is more likely to be displaced.[7][8]

Solutions & Scientific Rationale:

  • Avoid Potent Nucleophiles:

    • Action: If your reaction uses a strong, soft nucleophile as a base (e.g., certain amines or thiolates), consider switching to a non-nucleophilic base like a carbonate or hydride.

    • Rationale: The goal is to deprotonate the sulfonamide nitrogen without introducing a competing nucleophile that can attack the aromatic ring. Halide ions themselves are generally weak nucleophiles for SNAr.[9]

  • Moderate Reaction Conditions:

    • Action: Avoid high temperatures. SNAr reactions are often significantly accelerated by heat.

    • Rationale: Keeping the temperature as low as possible will minimize the rate of this side reaction, which typically has a higher activation energy than the desired N-methylation.

  • Solvent Choice:

    • Action: Use a less polar, aprotic solvent if possible.

    • Rationale: Polar aprotic solvents (like DMSO or DMF) can stabilize the charged intermediate of an SNAr reaction (the Meisenheimer complex), thereby accelerating it. A solvent like THF or Dioxane may be a better choice.

Q3: My starting material or product seems to be degrading. Could it be hydrolysis?

Probable Cause: Sulfonamides can undergo hydrolysis to the corresponding sulfonic acid and amine, particularly under strongly acidic or alkaline conditions, often accelerated by heat.[10] While generally stable, the presence of excess strong base and adventitious water can lead to degradation over long reaction times.

Solutions & Scientific Rationale:

  • Use Anhydrous Conditions:

    • Action: Ensure all reagents and solvents are dry. Dry your glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: Minimizing the presence of water, a key reactant in hydrolysis, is the most effective way to prevent this side reaction.

  • Limit Base Exposure:

    • Action: Use the mildest base possible that still effects the reaction. Avoid a large excess of strong bases like NaOH or KOH.

    • Rationale: Base-catalyzed hydrolysis is a known degradation pathway for sulfonamides.[10] Using a carbonate base instead of a hydroxide can significantly reduce the risk.

  • Minimize Reaction Time:

    • Action: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

    • Rationale: Prolonged exposure to basic conditions, even if mild, can lead to cumulative degradation of the product.

Frequently Asked Questions (FAQs)

What is the best methylating agent for my halogenated benzenesulfonamide?

The "best" agent depends on a balance of reactivity, safety, and substrate scope.

Methylating AgentReactivityProsCons
Methyl Iodide (MeI) HighHighly reactive, cost-effective.Toxic, volatile, potential carcinogen.[11]
Dimethyl Sulfate (DMS) HighHighly reactive, less volatile than MeI.Highly toxic, carcinogenic, corrosive byproducts.[11][12]
Trimethylsilyldiazomethane HighVery efficient, good for acidic protons.Safer alternative to diazomethane but still requires caution.[6]
N,N-Dimethylformamide dimethylacetal (DMF-DMA) ModerateGenerates its own base, byproducts are volatile and easily removed.[12][13]Can lead to condensation byproducts.[12]
Methanol (with catalyst) LowGreen, inexpensive C1 source.Requires a transition metal catalyst (e.g., Ru, Mn) and often higher temperatures.[14][15]

Expert Insight: For routine, small-scale synthesis where mono-selectivity is key, Methyl Iodide with a mild base like Cs₂CO₃ provides a reliable starting point.[4] For scaling up or when dealing with highly sensitive substrates, catalyst-based systems using Methanol are becoming increasingly popular due to their improved safety and sustainability profiles.[15][16]

How do I choose the right base and solvent?

The choice of base and solvent are interconnected and critical for success.

cluster_0 Key Parameters cluster_1 Outcome Base Base Selection pKa must be sufficient to deprotonate R-SO₂NH₂ (~pKa 10) Weaker bases (K₂CO₃, Cs₂CO₃) favor mono-methylation Stronger bases (NaH, DBU) increase rate but risk over-methylation Outcome Desired Outcome High Yield of Mono-Methylated Product Minimal Side Reactions (Over-methylation, Hydrolysis) Base->Outcome Influences Selectivity & Rate Solvent Solvent Choice Polar Aprotic (DMF, DMSO, Acetonitrile) are ideal for Sₙ2 reactions They solvate the cation, leaving a 'naked' anion Less polar solvents (THF) can be used but may result in slower reactions Solvent->Outcome Influences Reaction Rate

Caption: Interplay of base and solvent choice in N-methylation.

  • Base: The base's primary role is to deprotonate the sulfonamide. A base should be strong enough to do this efficiently but not so strong that it promotes side reactions. The pKa of the sulfonamide's conjugate acid should be lower than the pKa of the base's conjugate acid.

  • Solvent: The reaction is typically an Sₙ2 process. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base (e.g., K⁺, Cs⁺) but poorly solvate the sulfonamide anion, making it more nucleophilic and accelerating the reaction.[17][18]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-N-Methylation

This protocol is a starting point and should be optimized for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the halogenated benzenesulfonamide (1.0 eq) and anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.1 M solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Methyl Iodide (1.05 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring and Side Product Identification

A. Thin-Layer Chromatography (TLC):

  • System: A typical mobile phase is 20-40% Ethyl Acetate in Hexanes.

  • Identification:

    • Starting Material (R-SO₂NH₂): Will be the most polar spot (lowest Rf).

    • Mono-methylated Product (R-SO₂NHMe): Intermediate polarity (intermediate Rf).

    • Di-methylated Product (R-SO₂NMe₂): Least polar spot (highest Rf). This is because the N,N-dimethyl product lacks the hydrogen bond donor capability of the other two species.

B. Proton NMR (¹H NMR) Analysis of Crude Product:

  • Starting Material: Look for the broad singlet corresponding to the -SO₂NH₂ protons.

  • Mono-methylated Product: The -NH₂ signal will be replaced by a new singlet for the N-CH₃ group (typically ~2.5-3.0 ppm) and a quartet or broad signal for the remaining N-H proton.

  • Di-methylated Product: The N-H signal will be absent. A single, sharp singlet for the two equivalent N-CH₃ groups will appear (typically ~2.7-3.2 ppm), integrating to 6 protons.

References

  • Technical Support Center: Selective N-Methylation of Sulfonamides. Benchchem.
  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate.
  • Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. ResearchGate.
  • A Comparative Guide to Methylating Agents: Featuring Alkyl(dialkyl)sulfonium Salts. Benchchem.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate.
  • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calcula.
  • THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER. Sci-Hub.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
  • The impact of N-methylation on aqueous solubility and lipophilicity.
  • Advances in Methylation Reagents. Scribd.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH.
  • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate.
  • Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. PubMed.
  • Simple and Versatile Catalytic System for N-alkylation of Sulfonamides With Various Alcohols. PubMed.
  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • Halogen Displacement Reactions. GCSE Chemistry Revision.
  • Halogen displacement reactions. IGCSE Chemistry - Save My Exams.
  • Displacement reaction of halogens. GCSE Chemistry - Save My Exams.

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Technical Support Center: Synthesis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common synthetic route involves two principal steps: the formation of 4-bromo-3-fluorobenzenesulfonyl chloride, followed by its reaction with methylamine. While seemingly straightforward, this synthesis is often plagued by issues that can significantly impact yield and purity.

This guide will address these challenges head-on, providing you with the expertise to navigate potential pitfalls and achieve consistent, high-yield results.

Common Synthetic Pathway

Caption: General synthetic route for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question: Why is my yield of this compound consistently low?

Answer: Low yields can arise from several factors throughout the synthetic process. Here's a breakdown of potential causes and their remedies:

Potential Cause Explanation Recommended Solution
Hydrolysis of Sulfonyl Chloride 4-Bromo-3-fluorobenzenesulfonyl chloride is highly reactive and susceptible to moisture, which converts it to the unreactive sulfonic acid.[1]Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Suboptimal Reaction Conditions Incorrect temperature, reaction time, or stoichiometry can lead to incomplete conversion or side reactions. The choice of base is also critical.[3]Systematically optimize reaction parameters. A non-nucleophilic organic base like pyridine or triethylamine is often preferred to neutralize the HCl byproduct.[1] Use a slight excess of methylamine (1.1-1.2 equivalents) to drive the reaction to completion.[1]
Impure Starting Materials Impurities in the 4-bromo-3-fluorobenzenesulfonyl chloride or methylamine can interfere with the reaction.[2]Use high-purity reagents. If necessary, purify the sulfonyl chloride by distillation or recrystallization before use.
Side Reactions The formation of bis-sulfonated products, especially with primary amines, can consume starting materials and reduce the yield of the desired product.[1]While less common with methylamine, using a larger excess of the amine can sometimes mitigate this.[1]
Question: I'm observing an unexpected side product in my reaction. What could it be and how do I prevent it?

Answer: The most common side product is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Another possibility, though less likely with methylamine, is the formation of a bis-sulfonated amine.

Caption: Decision-making workflow for troubleshooting low yields.

Question: The purification of my final product by recrystallization is proving difficult. What can I do?

Answer: Effective recrystallization depends on selecting the right solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the solvent's boiling point.Use a lower-boiling point solvent or a solvent mixture.
No crystal formation The solution is not supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature.
Poor recovery The compound is too soluble in the chosen solvent even at low temperatures.Use a less polar solvent or a solvent mixture where the compound has lower solubility.

A common and effective method for purifying sulfonamides is to dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes, and then allow it to cool slowly to form crystals.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with 4-bromo-3-fluorobenzenesulfonyl chloride and methylamine?

A1: 4-Bromo-3-fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive.[4][5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should also be handled in a well-ventilated fume hood.

Q2: Can I use an aqueous solution of methylamine for this reaction?

A2: While it is possible to use an aqueous solution of methylamine, it increases the risk of hydrolyzing the highly reactive 4-bromo-3-fluorobenzenesulfonyl chloride.[1] For optimal yields, it is generally recommended to use anhydrous methylamine, either as a gas or a solution in an anhydrous organic solvent like THF or dichloromethane.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the sulfonyl chloride and the formation of the sulfonamide product.

Q4: What is the best way to scale up this synthesis?

A4: When scaling up, heat management becomes crucial as the reaction is exothermic.[6] A jacketed reactor with controlled cooling is recommended. The addition of the sulfonyl chloride should be done slowly and at a controlled temperature to prevent a runaway reaction.[7] Continuous flow synthesis using microreactors can also be an excellent option for scaling out, offering better heat and mass transfer.[8][9]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-fluorobenzenesulfonyl chloride

This protocol is based on the chlorosulfonation of 4-bromo-3-fluorotoluene.

Materials:

  • 4-Bromo-3-fluorotoluene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromo-3-fluorotoluene (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluorobenzenesulfonyl chloride.

  • The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Bromo-3-fluorobenzenesulfonyl chloride

  • Methylamine (2.0 M solution in THF)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the methylamine solution in THF (1.1 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Caption: Step-by-step experimental workflow for the synthesis.

V. References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from

  • BenchChem. (2025). Optimizing reaction conditions for sulfonylation. Retrieved from

  • ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News. Retrieved from

  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis. Retrieved from

  • MDPI. (n.d.). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Retrieved from

  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. Retrieved from

  • NIH. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. Retrieved from

  • Echemi. (n.d.). 4-Bromo-3-fluorobenzenesulfonyl chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluorobenzenesulfonyl chloride 97. Retrieved from

Sources

Technical Support Center: A Troubleshooting Guide for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights into overcoming common challenges encountered during the synthesis of this critical class of compounds. My aim is to move beyond simple procedural lists and offer a deeper understanding of the chemical principles at play, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that frequently arise during sulfonamide synthesis in a question-and-answer format.

My reaction yield is disappointingly low. What are the likely causes and how can I improve it?

Low yields in sulfonamide synthesis are a common frustration, often stemming from a few key issues. The primary culprit is frequently the hydrolysis of the sulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive and readily react with any ambient moisture to form the corresponding sulfonic acid, which is unreactive towards the amine.[1]

Causality and Solutions:

  • Anhydrous Conditions are Non-Negotiable: The electrophilic sulfur atom in the sulfonyl chloride is highly susceptible to nucleophilic attack by water. To prevent this undesired side reaction, it is imperative to work under strictly anhydrous conditions. This includes thoroughly drying all glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere such as nitrogen or argon.[1]

  • Optimizing the Base and Solvent System: The choice of base is critical for efficiently scavenging the HCl generated during the reaction without interfering with the desired transformation.[1] A non-nucleophilic organic base, such as pyridine or triethylamine, is typically preferred. The solvent must be inert and capable of dissolving both the sulfonyl chloride and the amine; dichloromethane and tetrahydrofuran are common choices.[1]

  • Stoichiometric Considerations: To drive the reaction to completion, a slight excess of the amine (typically 1.1–1.2 equivalents) is often employed to ensure the complete consumption of the more valuable or synthetically complex sulfonyl chloride.[1]

I'm observing significant side product formation. How can I identify and minimize these impurities?

The formation of side products can complicate purification and reduce the yield of your target sulfonamide. The most common impurity is the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride, as previously discussed.[1] Another frequent side product, particularly when using primary amines, is the di-sulfonated product, where two sulfonyl groups react with the same amine.[1]

Identification and Mitigation Strategies:

  • Preventing Di-sulfonation: This side reaction occurs because the initially formed sulfonamide still possesses a reactive N-H bond. To minimize this, the sulfonyl chloride should be added slowly to the reaction mixture containing the primary amine. This ensures that the sulfonyl chloride is more likely to encounter an unreacted amine molecule rather than the sulfonamide product.

  • Strategic Use of Protecting Groups: For complex amines or those prone to side reactions, such as anilines which can polymerize, the use of a suitable protecting group on the amine can be a highly effective strategy.[1] The protecting group can be removed in a subsequent step after the sulfonylation is complete.

My sulfonamide product is proving difficult to purify. What are the best strategies for purification?

Effective purification is crucial for obtaining a sulfonamide of high purity for downstream applications. The choice of purification method will depend on the physical properties of your compound and the nature of the impurities.

Purification Methodologies:

  • Recrystallization: For solid sulfonamides, recrystallization is often the most effective and scalable purification method.[1][2] The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent will dissolve the sulfonamide at elevated temperatures but have low solubility at room temperature, while the impurities remain soluble at all temperatures.[1] Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[1]

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is a powerful alternative. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is recommended to achieve optimal separation.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol outlines a standard procedure for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the amine solution dropwise over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of a Sulfonamide

This protocol provides a step-by-step guide for the purification of a solid sulfonamide by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude sulfonamide in various solvents at room temperature and upon heating. Identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.[1] Heat the mixture with stirring until the sulfonamide completely dissolves.[1] If necessary, add small portions of hot solvent to achieve complete dissolution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of well-defined crystals.[1] Further cooling in an ice bath can maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Dry the purified sulfonamide crystals in a vacuum oven.

Data Presentation

Table 1: Common Solvents for Sulfonamide Recrystallization

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Good general-purpose solvent for many sulfonamides.
IsopropanolPolar Protic82Similar to ethanol, can offer different solubility profiles.
Ethanol/WaterPolar ProticVariableA mixture can be used to fine-tune the polarity for optimal crystallization.
Ethyl AcetatePolar Aprotic77A less polar option that can be effective for certain sulfonamides.
TolueneNonpolar111Useful for less polar sulfonamides.

Visualizing the Process

To better understand the core reaction and the troubleshooting logic, the following diagrams have been created.

Sulfonamide_Synthesis cluster_reactants Reactants cluster_products Products SulfonylChloride Sulfonyl Chloride (R-SO2Cl) Sulfonamide Sulfonamide (R-SO2NHR') SulfonylChloride->Sulfonamide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Sulfonamide Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase Neutralization HCl HCl

Caption: Core reaction of sulfonamide synthesis.

Troubleshooting_Sulfonamide_Synthesis Start Low Yield or Impure Product Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Conditions->Start [Moisture Present] Optimize_Base Optimize Base/Solvent Check_Conditions->Optimize_Base [Conditions OK] Optimize_Base->Start [Suboptimal] Check_Stoichiometry Adjust Stoichiometry Optimize_Base->Check_Stoichiometry [Optimized] Purification Purification Strategy Check_Stoichiometry->Purification [Adjusted] Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Success High Yield, Pure Product Recrystallization->Success Chromatography->Success

Caption: Troubleshooting workflow for sulfonamide synthesis.

Analytical Characterization

Confirming the identity and purity of your synthesized sulfonamide is a critical final step.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the crude and purified product.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final compound.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the identity of the synthesized sulfonamide.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

By systematically addressing these common issues and employing robust experimental and analytical techniques, you can significantly improve the success rate and efficiency of your sulfonamide syntheses.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Food Safety and Inspection Service. (2009).
  • Google Patents. (n.d.). Sulfonamide purification process.
  • Macmillan Group - Princeton University. (2023).
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023).
  • YMER. (n.d.).
  • PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PMC. (2019).

Sources

Technical Support Center: Synthesis and Purification of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-bromo-3-fluoro-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related sulfonamides. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific issues that may arise during the synthesis and work-up of this compound. The underlying principles discussed are broadly applicable to the synthesis of many aromatic sulfonamides.

Q1: My crude product is an oil or fails to crystallize. What should I do?

This phenomenon, often referred to as "oiling out," is a common issue in the crystallization of organic compounds, including sulfonamides.[1] It typically occurs when the melting point of the solid is lower than the temperature of the solution it is crystallizing from, or when there is a high concentration of impurities.[1]

Causality and Remediation:

  • High Impurity Load: A significant presence of impurities can depress the melting point of your product and inhibit the formation of a crystal lattice.

    • Solution: Before attempting recrystallization, consider a preliminary purification step like column chromatography to remove the bulk of the impurities.[1]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar, leading to the product separating as a liquid.

    • Solution: Experiment with a more polar solvent or a solvent mixture. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1]

  • Supersaturation without Nucleation: The solution may be supersaturated, but crystal formation has not initiated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[1]

Step-by-Step Protocol for Inducing Crystallization:

  • If an oil has formed, heat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to ensure complete dissolution.[1]

  • Allow the solution to cool slowly. Rapid cooling can promote oiling out.

  • If no crystals form upon cooling to room temperature, try cooling the solution in an ice bath.[1]

  • If the solution remains clear, attempt to induce crystallization by scratching the inner surface of the flask or adding a seed crystal.[1]

Q2: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?

Low recovery after recrystallization is a frequent problem that can often be traced back to the choice of solvent and the experimental technique.

Causality and Remediation:

  • Excessive Solvent Use: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to a significant portion of the product remaining in the mother liquor.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Inappropriate Solvent System: The chosen solvent may have too high a solubility for the sulfonamide, even at low temperatures.

    • Solution: Select a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent/anti-solvent system can also be effective.[2]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.[1]

    • Solution: Ensure all glassware for filtration is pre-heated, and perform the filtration as quickly as possible.[1]

Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis and purification of this compound.

Q1: What are the most likely impurities in the synthesis of this compound?

The primary impurities will likely stem from unreacted starting materials, side reactions, or subsequent degradation.

  • Unreacted 4-bromo-3-fluorobenzenesulfonyl chloride: This is a common impurity if the reaction with methylamine does not go to completion.

  • Hydrolysis Product: The starting sulfonyl chloride can react with any moisture present to form 4-bromo-3-fluorobenzenesulfonic acid.

  • Bis-sulfonamide: If a primary amine is used and the reaction conditions are not carefully controlled, a bis-sulfonamide impurity can form where two sulfonyl groups are attached to the same nitrogen atom.

Q2: What is a recommended starting point for a recrystallization solvent system for this compound?

While the optimal solvent system should be determined experimentally, a good starting point for many sulfonamides is a mixture of an alcohol and water, such as isopropanol/water or ethanol/water.[1][3]

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol).

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to decolorize it.[1][2]

  • Slowly add a hot anti-solvent (e.g., water) in which the compound is less soluble until the solution becomes slightly turbid.

  • Add a small amount of the hot soluble solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration.[2]

Q3: When should I consider using column chromatography for purification?

Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful in the following scenarios:

  • High Impurity Content: When the crude product is highly impure, recrystallization may not be effective. A preliminary purification by column chromatography can remove the majority of impurities, making subsequent recrystallization more successful.[1]

  • Closely Related Impurities: If the impurities have similar solubilities to the desired product, making separation by recrystallization difficult, column chromatography can often provide the necessary resolution.

  • Oily Products: For products that consistently "oil out" and refuse to crystallize, chromatography is an excellent alternative for purification.

Considerations for Column Chromatography of Sulfonamides:

  • Stationary Phase: Standard silica gel is often a good starting point. However, for challenging separations, other stationary phases like amide-modified silica or aminopropyl-packed columns can offer different selectivity.[4]

  • Mobile Phase: A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is often effective for separating compounds with a range of polarities.[4] Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.

Visualizing the Workflow

Troubleshooting Crystallization Issues

The following diagram outlines a logical workflow for addressing common crystallization problems.

G start Crude Product Solution oil_out Product 'Oils Out' start->oil_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield reheat Reheat and Add More Solvent oil_out->reheat Yes change_solvent Change Solvent System oil_out->change_solvent Persistent column_chrom Purify by Column Chromatography oil_out->column_chrom Highly Impure induce Induce Crystallization (Scratch/Seed) no_crystals->induce Supersaturated? no_crystals->change_solvent Still No Crystals no_crystals->column_chrom Highly Impure check_solvent_vol Review Solvent Volume low_yield->check_solvent_vol Too much solvent? check_temp Check Cooling Temperature low_yield->check_temp Not cold enough? slow_cool Cool Slowly reheat->slow_cool success Pure Crystals slow_cool->success induce->success check_solvent_vol->success check_temp->success

Caption: A troubleshooting workflow for common crystallization issues.

Quantitative Data Summary

The following table provides a general guideline for the solubility of sulfonamides in common laboratory solvents. Note that specific solubilities for this compound should be determined experimentally.

SolventPolarityGeneral Solubility of Sulfonamides
WaterHighGenerally low, increases with pH for acidic sulfonamides
MethanolHighGood to moderate
EthanolHighGood to moderate
IsopropanolMediumGood to moderate
AcetoneMediumGood
Ethyl AcetateMediumModerate
DichloromethaneLowModerate to low
HexaneLowPoor

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Minimizing side products in sulfonamide synthesis - Benchchem. (n.d.).
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (n.d.).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography | Journal of Chromatographic Science | Oxford Academic. (n.d.).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. (2021).
  • Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019).
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.).
  • Sulfonamide - Wikipedia. (n.d.).
  • Crystallization of Sulfanilamide - YouTube. (2021).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019).

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Technical Support Center: Selective N-Methylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to preventing di-methylation in N-methylbenzenesulfonamide synthesis for researchers, scientists, and drug development professionals.

The N-methylation of benzenesulfonamide is a fundamental transformation in synthetic and medicinal chemistry. However, a common and often frustrating side reaction is the formation of the N,N-dimethylbenzenesulfonamide byproduct. This over-alkylation reduces the yield of the desired mono-methylated product and introduces a purification challenge due to the similar properties of the two compounds.

This guide provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions to help you minimize or eliminate di-methylation in your reaction, ensuring a higher yield and purity of N-methylbenzenesulfonamide.

Troubleshooting Guide: Di-methylation Issues

This section directly addresses the most common problems encountered during the N-methylation of benzenesulfonamide.

Problem Potential Cause Recommended Solution & Scientific Rationale
High levels (>10%) of N,N-dimethylbenzenesulfonamide detected. 1. Base is too strong or used in excess: Strong bases (e.g., NaH, KOH) can readily deprotonate the product, N-methylbenzenesulfonamide. This newly formed anion is a potent nucleophile that attacks another molecule of the methylating agent, leading to the di-methylated byproduct.Solution: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] These bases are strong enough to deprotonate the starting sulfonamide but are significantly less effective at deprotonating the less acidic N-H bond of the N-methyl product, thus kinetically favoring mono-alkylation.
2. Excess methylating agent: Using a large excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) increases the probability of a second methylation event occurring after the initial desired reaction.Solution: Use a stoichiometric amount of the methylating agent (1.0 to 1.1 equivalents). Add the agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration, further disfavoring the second methylation.
3. High reaction temperature: Elevated temperatures provide the necessary activation energy for the less favorable second methylation to occur, increasing the rate of byproduct formation.Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal temperature profile that maximizes mono-methylation while minimizing di-methylation.
Reaction is sluggish, and starting material remains even after extended time. Low nucleophilicity of the sulfonamide anion: The deprotonated sulfonamide may not be sufficiently nucleophilic under the chosen conditions to react efficiently with the methylating agent.Solution: Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[2] A PTC facilitates the transfer of the sulfonamide anion from the solid or aqueous phase to the organic phase where the reaction occurs, significantly accelerating the rate of the desired mono-alkylation without requiring harsh conditions that promote di-alkylation.[3][4]
Product is difficult to purify from the di-methylated byproduct. Similar polarity of N-methyl and N,N-dimethyl products: Both compounds often have very similar Rf values in column chromatography, making separation tedious and inefficient.Solution: Prevention is the best cure. Optimize the reaction conditions as described above to minimize the formation of the byproduct. If separation is necessary, utilize high-performance column chromatography with a shallow solvent gradient or consider recrystallization if a suitable solvent system can be identified.

Reaction Pathway: Mono- vs. Di-methylation

The following diagram illustrates the desired reaction pathway leading to N-methylbenzenesulfonamide and the competing side reaction that results in the undesired N,N-dimethylbenzenesulfonamide.

G cluster_0 Desired Pathway (Mono-methylation) cluster_1 Undesired Pathway (Di-methylation) A Benzenesulfonamide (Starting Material) C N-Methylbenzenesulfonamide (Desired Product) A->C + Base + Methylating Agent B Methylating Agent (e.g., CH3I) D N,N-Dimethylbenzenesulfonamide (Undesired Byproduct) C->D + Base (if strong enough) + Methylating Agent E Base

Caption: Desired vs. Undesired Methylation Pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method to ensure selective mono-methylation of benzenesulfonamide?

A1: For robust and selective mono-methylation, a phase-transfer catalysis (PTC) approach is highly recommended.[3][5] This method typically uses a mild base like K₂CO₃, a stoichiometric amount of the methylating agent, and a catalytic amount of a phase-transfer agent like tetrabutylammonium bromide (TBAB). The reaction can be run at room temperature in a biphasic solvent system (e.g., dichloromethane/water), which provides mild conditions that heavily favor the formation of the mono-methylated product.

Q2: Can I use alternative alkylating agents besides methyl iodide or dimethyl sulfate?

A2: Yes, other methods can offer high selectivity. The Mitsunobu reaction, for instance, uses an alcohol (methanol) as the alkylating source in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[6][7] This reaction proceeds through a different mechanism that is highly effective for mono-N-alkylation of sulfonamides under mild, neutral conditions.[8] Additionally, catalytic methods using alcohols as green alkylating agents in the presence of manganese or ruthenium catalysts have been developed for efficient mono-N-alkylation.[9][10][11]

Q3: How can I effectively monitor the reaction to prevent over-methylation?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside standards of your starting material and, if available, the N,N-dimethyl byproduct. The desired N-methyl product will have an Rf value between the starting material and the more nonpolar di-methyl product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the ratio of mono- to di-methylated product in real-time.[12][13]

Q4: Does steric hindrance affect the rate of di-methylation?

A4: Absolutely. Steric hindrance around the nitrogen atom can significantly disfavor the second alkylation step. While benzenesulfonamide itself has minimal steric bulk, if you are working with a more substituted sulfonamide (e.g., an ortho-substituted benzenesulfonamide), the rate of di-alkylation will be naturally lower compared to the mono-alkylation.[14] This is a key principle to consider when designing syntheses for more complex molecules.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve issues with di-methylation.

G Start Start: Di-methylation Observed in Reaction? CheckBase Is the base strong (e.g., NaH, KOH)? Start->CheckBase Yes End Problem Resolved: Proceed to Workup. Start->End No SwitchBase Action: Switch to a milder base (K₂CO₃). CheckBase->SwitchBase Yes CheckStoich Is methylating agent > 1.2 equivalents? CheckBase->CheckStoich No SwitchBase->CheckStoich ReduceStoich Action: Reduce to 1.0-1.1 eq. and add dropwise. CheckStoich->ReduceStoich Yes CheckTemp Is reaction temperature > 30 °C? CheckStoich->CheckTemp No ReduceStoich->CheckTemp LowerTemp Action: Run reaction at 0 °C to RT. CheckTemp->LowerTemp Yes ConsiderPTC Problem Persists? Consider Phase-Transfer Catalysis (PTC). CheckTemp->ConsiderPTC No LowerTemp->ConsiderPTC ConsiderPTC->End

Caption: A step-by-step workflow for troubleshooting di-methylation.

Recommended Experimental Protocol: Selective Mono-methylation using Phase-Transfer Catalysis

This protocol is designed to maximize the yield of N-methylbenzenesulfonamide while minimizing the formation of the N,N-dimethyl byproduct.

Materials:

  • Benzenesulfonamide

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzenesulfonamide (e.g., 10.0 g, 63.6 mmol, 1.0 eq), potassium carbonate (13.2 g, 95.4 mmol, 1.5 eq), and tetrabutylammonium bromide (2.05 g, 6.36 mmol, 0.1 eq).

  • Solvent Addition: Add dichloromethane (100 mL) and deionized water (50 mL) to the flask. Stir the biphasic mixture vigorously for 15 minutes at room temperature.

  • Addition of Methylating Agent: In a dropping funnel, prepare a solution of methyl iodide (4.3 mL, 69.9 mmol, 1.1 eq) in 20 mL of dichloromethane. Add this solution dropwise to the vigorously stirring reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) every hour. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate (to quench any remaining methyl iodide), 50 mL of deionized water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield pure N-methylbenzenesulfonamide.

References

  • McKenna, J. F., & Snieckus, V. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition, 63(42), e202408820. [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved January 12, 2026, from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • McKenna, J. F., & Snieckus, V. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed. [Link]

  • McKenna, J. F., & Snieckus, V. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. ResearchGate. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Henry, J. R., et al. (1994). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 35(43), 7917-7920. [Link]

  • Bunnage, M. E., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Sulfonamides. Retrieved January 12, 2026, from [Link]

  • Li, F., et al. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry. [Link]

  • Bunnage, M. E., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 5(3), x200235. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

  • ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Further optimisation of the phase-transfer catalysed alkylation reaction. Retrieved January 12, 2026, from [Link]

  • Li, F., et al. (2019). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts. [Link]

  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). Mitsunobu Reaction in 21st Century. Retrieved January 12, 2026, from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzenesulfonamide. Retrieved January 12, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide. Retrieved January 12, 2026, from [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved January 12, 2026, from [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities. [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the scalable synthesis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the synthetic process. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, hands-on experience to ensure your synthesis is both successful and robust.

This molecule is a key intermediate in various discovery pipelines. Its successful synthesis hinges on the careful control of a multi-step process, typically involving the regioselective sulfochlorination of a halogenated aromatic precursor followed by amidation. This guide will focus on a common and logical synthetic route, addressing potential pitfalls at each critical juncture.

Diagram: Proposed Synthetic Workflow

Synthesis_Workflow Start 1-Bromo-2-fluorobenzene (Starting Material) Step1 Step 1: Sulfochlorination (Chlorosulfonic Acid) Start->Step1 Intermediate 4-Bromo-3-fluorobenzene-1-sulfonyl chloride Step1->Intermediate Regioselectivity is key Step2 Step 2: Amidation (Methylamine) Intermediate->Step2 QC1 In-Process Control (IPC): GC-MS, 1H NMR Intermediate->QC1 Product This compound (Final Product) Step2->Product QC2 Final Quality Control: LC-MS, 1H/13C NMR, Melting Point, Purity (HPLC) Product->QC2 QC1->Step2 Proceed if >95% pure

Technical Support Center: Synthesis of Multi-Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of multi-halogenated aromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these crucial building blocks. Multi-halogenated aromatics are pivotal in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis is often plagued by issues of selectivity, reactivity, and purification.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will delve into the causality behind experimental outcomes to empower you with the knowledge to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity so difficult when introducing multiple halogens onto an aromatic ring?

A: Controlling regioselectivity is a primary challenge because the first halogen substituent alters the electronic properties and steric environment of the aromatic ring, influencing the position of subsequent substitutions.

  • Electronic Effects : Halogens are an unusual class of substituents. They are deactivating due to their inductive electron-withdrawing effect (-I effect), which makes the ring less nucleophilic and slows down the reaction rate compared to benzene.[3][4] However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions.[3][5] When a second halogen is introduced, it will preferentially add to the ortho and para positions relative to the first halogen. This often leads to a mixture of isomers.

  • Steric Hindrance : As the size of the halogen or other substituents on the ring increases, steric hindrance can block access to the ortho positions, favoring para substitution.[3][6][7] For instance, the tert-butyl group heavily favors para substitution due to its bulkiness.[6]

  • Reaction Conditions : The choice of catalyst, solvent, and temperature can significantly influence the ratio of isomers.[1] For example, certain solid acid catalysts like zeolites can promote para-selectivity due to the shape constraints of their pores.[8]

Q2: What are the main drivers for over-halogenation or under-halogenation?

A: The balance between a successful multi-halogenation and an incomplete or excessive reaction is dictated by the reactivity of the substrate and the potency of the halogenating system.

  • Over-halogenation : This occurs when the reaction is too fast or the halogenating agent is too reactive. Once the first halogen is on the ring, the ring is deactivated, but still reactive enough to accept further halogens, especially with highly active catalysts or an excess of the halogenating agent.[9] Highly activated aromatic rings (e.g., phenols, anilines) are particularly susceptible to over-halogenation and may not even require a catalyst.[9]

  • Under-halogenation/Incomplete Conversion : This is common with deactivated aromatic rings, such as those bearing electron-withdrawing groups (e.g., -NO₂, -CF₃, -C=O).[4] Each successive halogenation further deactivates the ring, making the introduction of the next halogen progressively more difficult.[10] A stalled reaction often indicates that the electrophilicity of the halogenating agent is insufficient to overcome the deactivation of the substrate.[10]

Q3: How do I choose the right halogenating agent and catalyst system?

A: The choice depends on the substrate's reactivity and the desired level of halogenation.

  • Halogenating Agents :

    • Molecular Halogens (Br₂, Cl₂) : These are the most common and atom-economical reagents.[2] However, they are toxic and require a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) to activate them for reaction with most aromatic rings.[9][11][12][13] The Lewis acid polarizes the halogen-halogen bond, creating a potent electrophile.[12][13]

    • N-Halosuccinimides (NBS, NCS, NIS) : These are solid, easier-to-handle reagents.[14] For less activated rings, they often require a strong acid or a Lewis acid catalyst to enhance their electrophilicity.[10][15] NBS is generally more reactive than NCS in aromatic halogenations.[14]

  • Catalyst Systems :

    • Lewis Acids (FeCl₃, AlCl₃, FeBr₃) : These are the traditional and highly effective catalysts for activating molecular halogens.[9][16] It's crucial to use them under anhydrous conditions, as they are inactivated by moisture.[9]

    • Brønsted Acids/Superacids : Strong acids like sulfuric acid or specialized systems like BF₃-H₂O can activate N-halosuccinimides for the halogenation of even deactivated aromatic compounds.[10]

    • Dual-Catalyst Systems : Recent advances have shown that combinations, such as Fe(NTf₂)₃ with a catalytic amount of I₂, can be highly effective for regioselective halogenation using N-halosuccinimides.[17]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Poor Regioselectivity / Isomer Formation

Q: My reaction yields a mixture of di/tri-halogenated isomers. How can I improve selectivity for a specific isomer?

A: Achieving high regioselectivity often requires a multi-faceted approach that considers steric effects, directing groups, and reaction conditions.

Causality: The formation of isomers is a direct consequence of the directing effects of the substituents already present on the ring. Halogens direct incoming electrophiles to both ortho and para positions, and if multiple positions are available, a mixture is likely.

Solutions & Strategies:

  • Leverage Steric Hindrance:

    • If your substrate has other substituents, their size can be used to your advantage. A bulky group will sterically hinder the adjacent ortho positions, favoring substitution at the more accessible para position.[6][7]

    • Consider the size of the electrophile itself. A bulkier halogenating complex might show higher selectivity for the less hindered position.

  • Employ a Directing Group: If derivatization of your starting material is an option, installing a strongly directing group can guide the halogenation.[18] After the halogenation steps, this group might be removed or converted.

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the product formed via the lowest activation energy pathway.

    • Use a Shape-Selective Catalyst: As mentioned, solid catalysts like zeolites can constrain the reaction within their pores, leading to a preference for the sterically less demanding para-isomer.[8]

  • Change the Solvent: The polarity of the solvent can influence the reaction rate and selectivity. For example, halogenation of phenols is faster in polar solvents.[9] Experimenting with a range of solvents from non-polar (e.g., CCl₄) to polar (e.g., acetonitrile) is advisable.

Workflow for Troubleshooting Poor Regioselectivity

G start Start: Mixture of Isomers Observed sterics Strategy 1: Leverage Sterics - Is there a bulky group present? - Can a bulkier halogenating agent be used? start->sterics directing_group Strategy 2: Use Directing Groups - Can a removable directing group be installed? start->directing_group conditions Strategy 3: Modify Conditions - Lower reaction temperature? - Screen different solvents? - Use a shape-selective catalyst (e.g., zeolite)? start->conditions purification Strategy 4: Accept Mixture & Purify - Is preparative HPLC an option? start->purification outcome Outcome: Improved Regioselectivity or Purified Isomer sterics->outcome directing_group->outcome conditions->outcome purification->outcome

Caption: Decision workflow for addressing poor regioselectivity.

Problem 2: Incomplete Conversion or Stalled Reaction

Q: My reaction stops after the first halogenation on a deactivated ring. What factors could be causing this?

A: This is a classic case of the substrate's reactivity dropping below the threshold required for the halogenating system to be effective.

Causality: The initial halogenation introduces an electron-withdrawing group, which deactivates the ring.[3] The mono-halogenated product is now significantly less nucleophilic than the starting material, and the activation energy for the second substitution is much higher.[9]

Solutions & Strategies:

  • Increase Electrophilicity of the Reagent:

    • If using an N-halosuccinimide (NXS), switch from a standard Lewis acid to a more powerful activating system. A combination of NXS with a Brønsted superacid like trifluoromethanesulfonic acid or the BF₃-H₂O system is highly effective for halogenating deactivated aromatics.[10]

    • If using molecular bromine or chlorine, ensure your Lewis acid catalyst is anhydrous and active. Consider increasing the stoichiometric ratio of the catalyst.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier. Monitor the reaction closely for byproduct formation or decomposition.

  • Use a More Potent Halogenating Agent: Some newer, highly electrophilic halogenating reagents have been developed specifically for challenging substrates.[17]

  • Solvent Choice: For some systems, moving to a more polar solvent can accelerate the reaction. However, in other cases, running the reaction neat (without solvent) but with an excess of the acid catalyst can be effective.[10]

Problem 3: Over-halogenation and Product Degradation

Q: I'm getting significant amounts of unwanted higher-halogenated byproducts. How can I prevent this?

A: Over-halogenation occurs when the reaction conditions are too harsh for the substrate's reactivity, causing multiple additions before the reaction can be stopped.

Causality: Even though halogens are deactivating, the mono- and di-halogenated products are still susceptible to further reaction if a potent halogenating system is used or if the reaction is left for too long. This is especially true for activated rings.

Solutions & Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use only the required number of equivalents for the desired degree of halogenation. A slow, dropwise addition of the halogenating agent can help maintain a low concentration and reduce over-reaction.

  • Reduce Reaction Time and Temperature: Monitor the reaction closely using TLC or GC/LC-MS and quench it as soon as the desired product is maximized. Lowering the temperature will slow down all reactions, often giving a wider window to stop at the desired product.

  • Use a Milder Halogenating System:

    • Switch from a highly reactive system (e.g., Br₂/AlBr₃) to a milder one (e.g., NBS with a less potent catalyst).[15][19][20]

    • For highly activated rings like phenols, you may not need a catalyst at all.

Data Presentation: Comparison of Halogenating Systems
SystemReagent TypeRelative ReactivityBest For...Common Issues
X₂ / FeX₃ or AlX₃ Molecular HalogenVery HighGeneral purpose, unactivated ringsOver-halogenation, moisture sensitive, corrosive[2][9]
NBS / Lewis Acid N-HalosuccinimideHighActivated & moderately deactivated ringsCan be sluggish for highly deactivated rings[14]
NCS / Lewis Acid N-HalosuccinimideModerateActivated ringsOften requires stronger activation than NBS[14]
NXS / Superacid N-HalosuccinimideVery HighHighly deactivated ringsHarsh conditions, potential for side reactions[10]
Problem 4: Difficult Purification

Q: My desired multi-halogenated product is difficult to separate from its isomers. What are some effective purification strategies?

A: Separating aromatic isomers is a common and significant challenge because they often have very similar polarities and boiling points.

Causality: Regioisomers (e.g., 1,2-dichlorobenzene vs. 1,4-dichlorobenzene) have the same molecular weight and often very similar polarities, making them co-elute in standard column chromatography.

Solutions & Strategies:

  • Recrystallization: This should be the first method attempted. Even small differences in the crystal packing of isomers can lead to significant differences in solubility in a given solvent system. Methodical screening of various solvents and solvent mixtures is key.

  • Preparative HPLC/SFC:

    • Reverse-Phase HPLC (C18): This is often the most effective method for separating stubborn isomers.[21] The separation is based on hydrophobicity, which can differ sufficiently between isomers.

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent alternative for isomer separation.

  • Advanced Column Chromatography:

    • Change the Stationary Phase: If silica gel fails, try alumina or a bonded phase like phenyl-hexyl.[21]

    • Optimize the Mobile Phase: Don't just use standard hexane/ethyl acetate. Try systems with toluene, dichloromethane, or even multi-solvent systems to alter the selectivity. A very slow gradient can sometimes resolve closely eluting spots.[21]

Experimental Protocols

Protocol 1: Regioselective Di-bromination of an Activated Aromatic Ring

This protocol describes a general method for the di-bromination of an activated aromatic substrate (e.g., anisole) where control over stoichiometry is used to minimize over-bromination.

Materials:

  • Activated aromatic substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Anhydrous Acetonitrile (solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the activated aromatic substrate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution or a fine suspension of NBS in anhydrous acetonitrile.

  • Add the NBS solution/suspension to the substrate solution dropwise over 1-2 hours using an addition funnel. The slow addition is critical to prevent a buildup of the halogenating agent and reduce over-reaction.

  • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and mono-brominated intermediate.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired di-brominated product.

Protocol 2: Purification of Halogenated Isomers by Preparative HPLC

This protocol provides a starting point for separating di-halogenated isomers using reverse-phase HPLC.

System & Column:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 20 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Water (HPLC grade)

  • Solvent B: Acetonitrile or Methanol (HPLC grade)

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column.

    • Inject a small amount of the crude isomer mixture.

    • Start with a gradient such as 50% B to 100% B over 20 minutes.

    • Adjust the gradient slope and starting/ending percentages to maximize the resolution between the isomer peaks. An isocratic method (constant percentage of B) may also work well if the resolution is good.

  • Scale-Up to Preparative:

    • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., mobile phase or DMSO).

    • Equilibrate the preparative column with the starting mobile phase conditions.

    • Inject the sample onto the column. Do not overload; typically, loading is 0.5-1% of the column's stationary phase mass.

    • Run the preparative gradient method developed in the analytical step.

    • Collect fractions corresponding to each separated isomer peak based on the UV chromatogram.

  • Product Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • If the product is not soluble in the remaining water, it may precipitate and can be filtered. Otherwise, extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry and concentrate the organic extracts to yield the purified isomer.

References

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]

  • Key Reactions. (2024, October 18). Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. Retrieved from [Link]

  • Hirose, Y., et al. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe₃ or PhSSPh. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hirose, Y., et al. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF₃−H₂O, Efficient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Retrieved from [Link]

  • Pure Chemistry. (2023, April 5). Aromatic halogenation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • ResearchGate. (n.d.). Challenges in halogenation approaches and this work. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective control of aromatic halogenation reactions in carbon nanotube nanoreactors. Retrieved from [Link]

  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild α-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids. Retrieved from [Link]

  • Quora. (2018, April 15). What is the role of Lewis acid in halogenation of benzene? Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, June 3). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Retrieved from [Link]

  • Restek. (n.d.). Purification of Mineral Oil Aromatic Hydrocarbons and Separation Based on the Number of Aromatic Rings Using a Liquid Chromatography Silica Column. An Alternative to Epoxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst. Retrieved from [Link]

  • PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • ResearchGate. (n.d.). New Reagents Enable Regioselective Halogenation of Complex, Bioactive Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to the Characterization of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characterization of 4-bromo-3-fluoro-N-methylbenzenesulfonamide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the rationale behind spectral interpretations, offers a comparative analysis with structurally similar molecules, and provides detailed experimental protocols. Our objective is to equip the reader with the expertise to confidently identify and characterize this and related substituted benzenesulfonamides, a class of compounds of significant interest in medicinal chemistry.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in the development of various therapeutic agents, including antibacterial, and anti-inflammatory drugs. The specific substitution pattern of a bromine atom, a fluorine atom, and an N-methyl group on the benzenesulfonamide core is expected to modulate its physicochemical and biological properties. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program, making proficiency in the interpretation of spectroscopic data paramount. This guide will focus on the practical application of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy for the structural elucidation of this target molecule.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound dictates the expected spectroscopic signals. The key features to be identified are the substitution pattern on the aromatic ring and the N-methylsulfonamide moiety.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR Data Acquired Spectral Data NMR->Data IR->Data Interpretation Spectral Interpretation and Structure Elucidation Data->Interpretation Comparison Comparative Analysis with Alternative Sulfonamides Interpretation->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Figure 2. Workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR and IR spectroscopy. By understanding the fundamental principles of how molecular structure influences spectroscopic output and by comparing the data with that of related compounds, researchers can unambiguously confirm the identity and purity of this and other novel sulfonamides. This analytical rigor is a critical component in the advancement of chemical and pharmaceutical research.

References

  • Perjéssy, A., Kolehmainen, E., Fabian, W. M. F., Ludwig, M., Laihia, K., Kulhánek, J., & Šusteková, Z. (2002). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Sulfur Letters, 25(2), 71–78. [Link]

  • Albasini, A., Rastelli, A., De Benedetti, P. G., & Mari, G. (1973). U.V. spectra and electronic structure of benzenesulfonamide and ortho-, meta- and para-aminobenzenesulfonamide. Il Farmaco; edizione scientifica, 28(12), 939–960. [Link]

  • PubChem. (n.d.). 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Vandenbelt, J. M., & Doub, L. (1944). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Journal of the American Chemical Society, 66(10), 1633–1635. [Link]

  • Di Fiore, A., Maresca, A., Alterio, V., Supuran, C. T., & De Simone, G. (2011). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. Chemical communications (Cambridge, England), 47(42), 11636–11638. [Link]

  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung A, 58(7), 351–356. [Link]

  • Gowda, B. T., Usha, K. M., & Damodara, N. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 58(10), 978-984. [Link]

A Comparative Guide to the HPLC Purity Analysis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel chemical entities is a cornerstone of ensuring data integrity, reproducibility, and, ultimately, the safety and efficacy of potential therapeutics. 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a substituted sulfonamide, represents a class of compounds frequently explored in medicinal chemistry.[1] Its purity directly influences downstream applications, from biological screening to preclinical development.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical tool against a powerful alternative, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). We will delve into the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer a clear comparative framework to guide your analytical strategy.

The Central Role of Chromatography in Purity Determination

The fundamental principle of chromatography is the differential partitioning of analytes between a stationary phase and a mobile phase.[2] For compounds like this compound, which possess moderate polarity due to the aromatic ring, halogen substituents, and the sulfonamide group, Reversed-Phase HPLC (RP-HPLC) is the gold standard.[3] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[4] Components of a mixture are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC with UV detection is a robust, reliable, and widely available technique, making it the workhorse for routine quality control and purity assessment in most pharmaceutical laboratories.[4][5]

Rationale for Method Design

The development of a successful HPLC method is not arbitrary; it is a systematic process based on the physicochemical properties of the analyte.

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the recommended starting point. Its long alkyl chains provide a highly hydrophobic stationary phase, ideal for retaining and separating moderately polar aromatic compounds like our target molecule.[6]

  • Mobile Phase Selection: A gradient elution using a mixture of water (often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile is employed.[4]

    • The Acidic Modifier: The acid serves two key purposes: it protonates any residual free silanol groups on the silica-based stationary phase, preventing undesirable peak tailing, and it ensures the analyte is in a single, non-ionized state, leading to sharp, symmetrical peaks.

    • Acetonitrile (ACN): ACN is a preferred organic solvent due to its low viscosity, which results in lower backpressure, and its low UV cutoff wavelength (~190 nm), allowing for detection at lower wavelengths without significant background noise.[4]

    • Gradient Elution: Starting with a higher percentage of the aqueous phase and gradually increasing the organic phase percentage allows for the elution of a wide range of potential impurities with varying polarities, while ensuring the main peak is well-resolved and has an optimal retention time.

  • Detector Selection (UV): The presence of the substituted benzene ring in this compound results in strong ultraviolet (UV) absorbance.[6] A photodiode array (PDA) detector is ideal as it can scan a range of wavelengths simultaneously, allowing for the determination of the maximum absorbance wavelength (λmax) for optimal sensitivity and for peak purity analysis by comparing spectra across a single peak. A λmax around 254-270 nm would be typical for such a structure.[6]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing & Analysis P1 Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) S1 System Equilibration (Initial Mobile Phase Conditions) P1->S1 P2 Prepare Mobile Phase B (e.g., 0.1% Formic Acid in ACN) P2->S1 P3 Accurately weigh and dissolve This compound in diluent (~1 mg/mL) S2 Inject Sample P3->S2 S1->S2 S3 Gradient Elution (Separation on C18 Column) S2->S3 S4 UV/PDA Detection S3->S4 D1 Integrate Chromatogram Peaks S4->D1 D2 Calculate % Purity (Area Normalization) D1->D2 D3 Generate Report D2->D3

Caption: High-level workflow for HPLC purity analysis.

Comparative Analysis: HPLC-UV vs. UPLC-MS

While HPLC-UV is excellent for routine purity, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages, particularly during drug discovery and development for impurity identification. UPLC utilizes columns with smaller particle sizes (<2 µm), providing much higher resolution, speed, and sensitivity compared to traditional HPLC.[7] The addition of a mass spectrometer provides mass-to-charge ratio (m/z) information, allowing for the confirmation of the main peak's identity and the tentative identification of unknown impurities based on their molecular weight.

FeatureHPLC-UVUPLC-MS
Principle Differential partitioning between stationary and mobile phases based on hydrophobicity.[8]Same principle as HPLC but using smaller particles for higher efficiency, coupled with mass-to-charge ratio detection.[9]
Information Obtained Retention time (t R), UV absorbance, and % purity based on peak area.[8]Retention time, UV absorbance, % purity, accurate mass, and structural information (with MS/MS).
Sensitivity High (ng to µg/mL range).[8]Very High (pg to ng/mL range), significantly more sensitive than UV detection.[3]
Resolution & Speed Good resolution, typical run times of 15-30 minutes.Excellent resolution, much faster run times (typically <10 minutes).
Quantitative Capability Excellent, high precision and accuracy with proper validation.[10]Excellent, though may require more matrix-matched standards for highest accuracy.
Key Advantages Robust, reproducible, widely available, lower operational cost, suitable for routine QC.[5][8]Provides molecular weight confirmation, aids in impurity identification, higher throughput.[3]
Limitations Requires reference standards for impurity identification, potential for co-elution of impurities with identical UV spectra.[8]Higher instrument and maintenance costs, more complex operation, potential for ion suppression effects.

Experimental Protocol: A Self-Validating HPLC-UV Method

Trustworthiness in an analytical method is achieved through validation, which demonstrates that the method is suitable for its intended purpose.[10][11] A key component of this is the System Suitability Test (SST), performed before any sample analysis to ensure the chromatographic system is performing adequately.[12]

Instrumentation and Materials
  • HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

  • Reference standard of this compound.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.[8]

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent.

  • Test Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent. A higher concentration for the test sample facilitates the detection of minor impurities.[8]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 260 nm
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
System Suitability Test (SST)
  • Procedure: Make six replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Acceptance Criteria (based on ICH guidelines): [10][12]

    • Peak Area Precision (Repeatability): Relative Standard Deviation (RSD) of the peak areas for the main peak should be ≤ 2.0%.

    • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

  • Rationale: The SST is a self-validating check. If the system fails SST, the data generated is not considered valid, and the system must be investigated and rectified before proceeding. This ensures the trustworthiness of the results.

Data Analysis
  • Inject the Test Sample Solution (1.0 mg/mL).

  • Integrate all peaks in the resulting chromatogram, excluding solvent front peaks.

  • Calculate the percentage purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Purity_Logic start Analyze Sample via Validated HPLC Method sst_check System Suitability Test (SST) Passes? start->sst_check calc_purity Calculate % Purity (Area Normalization) sst_check->calc_purity Yes fail Result: FAIL Investigate system (SST Failure) sst_check->fail No purity_spec Purity > 99.0%? calc_purity->purity_spec impurity_check Any single impurity > 0.1%? purity_spec->impurity_check Yes investigate Result: OOS (Out of Specification) Requires impurity identification (e.g., UPLC-MS) purity_spec->investigate No pass Result: PASS Material meets specification impurity_check->pass No impurity_check->investigate Yes

Caption: Logical flow for purity analysis and decision-making.

Conclusion

For the routine purity analysis of this compound, a validated RP-HPLC-UV method provides a robust, accurate, and cost-effective solution.[5] It is the cornerstone of quality control in pharmaceutical development. However, when deeper insights are required, such as the identification of unknown impurities or when dealing with highly complex mixtures, orthogonal techniques like UPLC-MS are invaluable.[3] The choice of method should always be guided by the specific requirements of the analysis, balancing the need for information with practical considerations of cost, availability, and sample throughput. By employing a well-designed, self-validating system, researchers can ensure the highest degree of confidence in their analytical results.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • HPLC Method Development and Valid
  • Steps for HPLC Method Valid
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  • (PDF)
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC - NIH.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Complete Monograph Methods - Merck Millipore.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide deriv
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone - Benchchem.

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A Senior Application Scientist's Guide to the Elemental Analysis of N-methylated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of N-methylated benzenesulfonamides is a critical step in ensuring the identity, purity, and quality of these compounds. This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF) Spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the scientific integrity of your analytical workflow.

The Critical Role of Elemental Analysis in Drug Development

N-methylated benzenesulfonamides are a class of organic compounds with significant applications in medicinal chemistry. Accurate elemental analysis is paramount throughout the drug development lifecycle, from the initial characterization of a new chemical entity to the quality control of the final drug product. It serves to:

  • Confirm Molecular Formula: Verifying the empirical formula of a newly synthesized compound.

  • Assess Purity: Detecting inorganic impurities and confirming the absence of residual catalysts or reagents.

  • Ensure Stoichiometry: Confirming the correct ratio of elements in the final product.

  • Meet Regulatory Requirements: Complying with guidelines set by bodies such as the International Council for Harmonisation (ICH).[1][2][3][4]

The choice of analytical technique is dictated by the specific requirements of the analysis, including the elements of interest, the required sensitivity, the sample matrix, and throughput needs.

A Comparative Overview of Analytical Techniques

The three primary methods for the elemental analysis of N-methylated benzenesulfonamides each offer distinct advantages and are suited to different analytical challenges.

FeatureCombustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-ray Fluorescence (XRF) Spectroscopy
Primary Analytes C, H, N, S, OWide range of elements (metals and some non-metals)Elements from Sodium (Na) to Uranium (U)
Principle High-temperature combustion and detection of resulting gasesIonization in argon plasma and mass separationExcitation by X-rays and detection of fluorescent X-rays
Sensitivity Percent to high ppmppt to low ppmppm to percent
Sample Preparation Minimal, direct analysis of solid/liquidDissolution/digestion requiredMinimal, direct analysis of solid/liquid
Destructive? YesYesNo
Throughput Moderate to HighHighHigh
Cost per Sample LowHighLow to Moderate

In-Depth Analysis of Key Techniques

Combustion Analysis: The Gold Standard for C, H, N, and S

Combustion analysis is a robust and well-established technique for the accurate determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[5][6] The principle is straightforward: the sample is combusted at a high temperature in a stream of oxygen, converting the elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, and SO₂). These gases are then separated and quantified by a thermal conductivity detector (TCD) or other specific detectors.[6][7]

Causality in Experimental Choices:

  • Furnace Temperature: A high furnace temperature (typically ≥900 °C) is crucial to ensure complete combustion of the thermally stable sulfonamide structure.

  • Catalyst: The use of a catalyst, such as tungsten(VI) oxide or vanadium pentoxide, ensures the complete conversion of nitrogen oxides to N₂ for accurate detection.

  • Sample Homogeneity: As only a small amount of sample (typically 1-5 mg) is used, ensuring the homogeneity of the N-methylated benzenesulfonamide powder is critical for obtaining reproducible results.[8]

Workflow for Combustion Analysis:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenize Homogenize Sample Weigh Weigh Sample (1-5 mg) Homogenize->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combust High-Temperature Combustion (≥900°C) Encapsulate->Combust Separate Gas Separation Combust->Separate Detect Detection (TCD) Separate->Detect Quantify Quantification Detect->Quantify Report Report Elemental Composition (%) Quantify->Report

Caption: Workflow for Combustion Analysis of N-methylated Benzenesulfonamides.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unrivaled for Trace Elemental Impurities

ICP-MS is the technique of choice for detecting and quantifying trace elemental impurities in pharmaceutical samples.[9] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio.[9]

Causality in Experimental Choices:

  • Sample Digestion: N-methylated benzenesulfonamides are typically not directly soluble in the aqueous solutions required for ICP-MS. Therefore, a critical step is the complete digestion of the organic matrix, usually with strong acids in a closed-vessel microwave system, to bring the elements of interest into solution.[10][11] Alternatively, dissolution in an organic solvent like DMSO can be employed.[10]

  • Internal Standards: The use of internal standards is essential to correct for matrix effects and instrumental drift, ensuring the accuracy and precision of the results.

  • Collision/Reaction Cell: To overcome polyatomic interferences that can affect the accuracy of certain elements (e.g., sulfur), modern ICP-MS instruments are equipped with collision/reaction cells.[12]

Workflow for ICP-MS Analysis:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Weigh Sample Digest Microwave Digestion with Acid Weigh->Digest Dilute Dilute to Final Volume Digest->Dilute Nebulize Nebulization Dilute->Nebulize Ionize Argon Plasma Ionization Nebulize->Ionize Separate Mass Spectrometry Ionize->Separate Quantify Quantification against Calibration Standards Separate->Quantify Report Report Impurity Concentrations (ppm/ppb) Quantify->Report

Caption: Workflow for ICP-MS Analysis of N-methylated Benzenesulfonamides.

X-ray Fluorescence (XRF) Spectroscopy: A Rapid and Non-Destructive Alternative

XRF spectroscopy is a powerful technique for the elemental analysis of a wide range of materials, including pharmaceuticals.[13][14] The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting vacancies are filled by outer-shell electrons, leading to the emission of fluorescent X-rays with energies characteristic of each element.[13]

Causality in Experimental Choices:

  • Sample Form: XRF is particularly advantageous for the direct analysis of solid powders, eliminating the need for dissolution or digestion.[13] This non-destructive nature allows the sample to be retained for further analysis.

  • Matrix Effects: The intensity of the fluorescent X-rays can be influenced by the sample matrix. For accurate quantitative analysis, it is often necessary to use matrix-matched calibration standards or employ mathematical corrections.

  • Particle Size: For powdered samples, a consistent and fine particle size is important for obtaining reproducible results.

Workflow for XRF Analysis:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Grind Grind to Fine Powder (if necessary) Press Press into a Pellet or Place in Sample Cup Grind->Press Irradiate X-ray Irradiation Press->Irradiate Detect Detection of Fluorescent X-rays Irradiate->Detect Quantify Quantification Detect->Quantify Report Report Elemental Composition Quantify->Report

Sources

A Comparative Crystallographic Guide to Benzenesulfonamide Analogs of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive comparative analysis of the X-ray crystal structures of benzenesulfonamide derivatives structurally related to 4-bromo-3-fluoro-N-methylbenzenesulfonamide. As the precise crystal structure of this compound is not publicly available, this guide leverages detailed crystallographic data from closely related analogs to provide researchers, scientists, and drug development professionals with insights into the conformational properties, intermolecular interactions, and crystal packing of this important class of molecules. Understanding these three-dimensional structures is paramount for rational drug design and the development of structure-activity relationships (SAR).[1][2]

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, famously known for its presence in sulfa drugs and as a privileged fragment in the design of inhibitors for various enzymes, most notably carbonic anhydrases.[1][3] The precise arrangement of substituents on the phenyl ring and the nitrogen atom of the sulfonamide moiety dictates the molecule's electronic properties, conformational preferences, and ultimately, its biological activity. X-ray crystallography provides definitive evidence of these structural features at the atomic level.

In this guide, we will delve into the crystal structures of three carefully selected comparator compounds: 4-bromo-N-(propylcarbamoyl)benzenesulfonamide , N-(3-fluorobenzoyl)benzenesulfonamide , and 4-methyl-N-propylbenzenesulfonamide . Through a detailed comparison of their crystallographic parameters, we will explore how substitutions influence molecular conformation and supramolecular assembly.

Comparative Analysis of Crystal Structures

The following sections detail the crystallographic features of the selected comparator compounds, providing a basis for understanding the likely structural characteristics of this compound.

Comparator 1: 4-bromo-N-(propylcarbamoyl)benzenesulfonamide

The crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals a monoclinic crystal system with the space group C2/c.[1][4] The molecule adopts an "L-shaped" conformation, where the brominated phenyl ring is nearly perpendicular to the sulfonyl urea n-propyl group.[1] This perpendicular arrangement is a key conformational feature that influences how the molecule packs in the crystal lattice.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. Specifically, N—H⋯O and C—H⋯O interactions link the molecules into infinite chains.[1][4] These chains are further organized by antiparallel stacking of the bromophenyl rings, with a centroid-to-centroid distance of 4.213 Å.[1] The presence of the bromine atom influences the bond lengths within the phenyl ring due to its inductive effect.[1]

Comparator 2: N-(3-fluorobenzoyl)benzenesulfonamide

This compound crystallizes in the monoclinic space group C2/c.[2] A notable feature of its molecular structure is the significant dihedral angle of 82.73 (10)° between the two benzene rings, indicating a highly twisted conformation.[2]

The supramolecular architecture is characterized by strong N—H⋯O hydrogen bonds that form dimeric motifs with an R22(8) ring.[2] However, these dimers are not the primary structure-directing interactions. Instead, a combination of C—H⋯O and C—H⋯π interactions link the molecules into a more complex three-dimensional grid-like structure. The crystal structure is also stabilized by π–π stacking interactions between the fluorobenzoyl rings.[2]

Comparator 3: 4-methyl-N-propylbenzenesulfonamide

The crystal structure of 4-methyl-N-propylbenzenesulfonamide is interesting as it crystallizes with two independent molecules in the asymmetric unit.[3] The sulfonamide functional group exhibits typical S=O, S-C, and S-N bond lengths.[3]

When viewed down the N-S bond, the propyl group is in a gauche conformation relative to the toluene moiety. The crystal packing is established through an intricate three-dimensional network of intermolecular C—H⋯O and N—H⋯O hydrogen bonds.[3]

Data Presentation

The following tables summarize the key crystallographic and geometric parameters for the selected comparator compounds.

Table 1: Crystallographic Data Summary

Parameter4-bromo-N-(propylcarbamoyl)benzenesulfonamide[1][4]N-(3-fluorobenzoyl)benzenesulfonamide[2]4-methyl-N-propylbenzenesulfonamide[3]
FormulaC10H13BrN2O3SC13H10FNO3SC10H15NO2S
Crystal SystemMonoclinicMonoclinicNot Specified
Space GroupC2/cC2/cNot Specified
a (Å)Not Specified21.4036 (8)Not Specified
b (Å)Not Specified5.7673 (2)Not Specified
c (Å)Not Specified19.5525 (7)Not Specified
β (°)Not Specified92.135 (3)Not Specified
ZNot Specified82 molecules in asymmetric unit

Table 2: Selected Bond Lengths and Angles

Parameter4-bromo-N-(propylcarbamoyl)benzenesulfonamide[1]N-(3-fluorobenzoyl)benzenesulfonamide[2]4-methyl-N-propylbenzenesulfonamide[3]
S=O (avg. Å)Not SpecifiedNot Specified1.428(2) - 1.441(2)
S-N (Å)Not SpecifiedNot Specified1.618(2), 1.622(3)
S-C (Å)Not SpecifiedNot Specified1.766(3)
O-S-O (°)Not SpecifiedNot SpecifiedNot Specified
N-S-C (°)105.65 (11)Not SpecifiedNot Specified

Experimental Protocols

Single-Crystal X-ray Diffraction Workflow

The determination of the crystal structure of a small molecule like this compound follows a well-established workflow.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement cluster_analysis Analysis & Deposition Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., slow evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Solution Structure Solution (e.g., direct methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Deposition in CSD Analysis->Deposition

Caption: A typical workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology
  • Synthesis and Crystallization: The target compound is synthesized and purified to high homogeneity. Single crystals suitable for X-ray diffraction are grown using techniques such as slow evaporation from a suitable solvent or solvent mixture.

  • Crystal Mounting and Data Collection: A well-formed single crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Data Processing and Structure Solution: The collected diffraction data are integrated and scaled. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. A detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions is then performed.

  • Crystallographic Information File (CIF): The final results, including atomic coordinates and experimental details, are compiled into a standard CIF file format for deposition in crystallographic databases like the Cambridge Structural Database (CSD).

Visualizing Molecular Structures

The following diagrams illustrate the chemical structure of the target compound and the selected comparators.

Molecular_Structures cluster_target Target Compound cluster_comp1 Comparator 1 cluster_comp2 Comparator 2 cluster_comp3 Comparator 3 Target Target_label This compound Comp1 Comp1_label 4-bromo-N-(propylcarbamoyl)benzenesulfonamide Comp2 Comp2_label N-(3-fluorobenzoyl)benzenesulfonamide Comp3 Comp3_label 4-methyl-N-propylbenzenesulfonamide

Caption: 2D structures of the target compound and comparators.

Conclusion

This comparative guide highlights the critical role of X-ray crystallography in elucidating the three-dimensional structures of benzenesulfonamide derivatives. The analysis of structurally similar compounds provides valuable insights into the likely conformational preferences and intermolecular interactions of this compound. The presence of substituents such as bromo, fluoro, and methyl groups significantly influences the dihedral angles between aromatic rings and the nature of the supramolecular assembly through hydrogen bonding and π-stacking interactions. These structural details are fundamental for understanding the structure-activity relationships of this important class of molecules and for guiding the design of new therapeutic agents. For definitive structural information, the synthesis and single-crystal X-ray diffraction of this compound is highly recommended.

References

  • Bookwala, M., Patel, S., Flaherty, P. T., & Wildfong, P. L. D. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 485–489. [Link]

  • Gowda, B. T., Suchetan, P. A., Sreenivasa, S., & Foro, S. (2016). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 428–431. [Link]

  • Bookwala, M., Patel, S., Flaherty, P. T., & Wildfong, P. L. D. (2022). Hirshfeld surface of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide... ResearchGate. [Link]

  • Stenfors, B. A., Staples, R. J., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-propyl-benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1070–1074. [Link]

  • Gowda, B. T., Suchetan, P. A., Sreenivasa, S., & Foro, S. (2016). (PDF) Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Bookwala, M., Patel, S., Flaherty, P. T., & Wildfong, P. L. D. (2022). Crystal structure of 4-bromo-N-(propyl&#173... IUCr Journals. [Link]

  • Gowda, B. T., Suchetan, P. A., Sreenivasa, S., & Foro, S. (2016). (PDF) Supplementary Material 4. ResearchGate. [Link]

  • Bookwala, M., Patel, S., Flaherty, P. T., & Wildfong, P. L. D. (2022). Crystal structure of 4-bromo- N-(propyl-carbamo-yl)benzene-sulfonamide. PubMed. [Link]

Sources

A Comparative Analysis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide and its Non-fluorinated Analog: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing drug-like properties.[1][2] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4][5] This guide provides an in-depth comparison of 4-bromo-3-fluoro-N-methylbenzenesulfonamide and its non-fluorinated parent, 4-bromo-N-methylbenzenesulfonamide.

The benzenesulfonamide scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. By examining this closely related pair, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the tangible effects of ortho-fluorination to a bromine atom on a common pharmacophore. We will dissect their physicochemical properties, synthetic accessibility, and the predicted impact on their biological profiles, supported by robust, validated experimental protocols for direct comparison.

Structural and Physicochemical Property Comparison

The introduction of a single fluorine atom ortho to the bromine on the phenyl ring instigates significant, albeit predictable, changes in the molecule's fundamental properties. These alterations are critical as they directly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

G cluster_0 4-bromo-N-methylbenzenesulfonamide cluster_1 This compound a a b b

Caption: Chemical structures of the non-fluorinated (left) and fluorinated (right) analogs.

The table below summarizes the key computed physicochemical parameters for both compounds. The causality behind these differences lies in the inductive effect of the highly electronegative fluorine atom, which withdraws electron density from the aromatic ring and the sulfonamide group.

Property4-bromo-N-methylbenzenesulfonamideThis compoundRationale for Change
Molecular Formula C₇H₈BrNO₂S[6]C₇H₇BrFNO₂SAddition of one fluorine atom
Molecular Weight 250.11 g/mol [6]268.10 g/mol Increased mass from the fluorine atom
Predicted pKa ~11.10[7]< 11.10The electron-withdrawing fluorine atom enhances the acidity of the N-H proton.[8][9][10]
Predicted LogP ~1.5 - 2.0~2.0 - 2.5Fluorine substitution generally increases lipophilicity.[11]
Polar Surface Area (PSA) 45.76 Ų45.76 ŲThe core sulfonamide functional group, the primary contributor to PSA, remains unchanged.

Interpretation:

  • Acidity (pKa): The fluorinated analog is predicted to be a stronger acid (lower pKa). This is a direct consequence of the inductive electron withdrawal by the fluorine atom, which stabilizes the resulting conjugate base (the sulfonamide anion). This change can significantly alter the ionization state of the molecule at physiological pH, affecting solubility and cell permeability.

  • Lipophilicity (LogP): The increase in the predicted LogP value for the fluorinated compound indicates greater lipophilicity.[11] This enhancement can lead to improved membrane permeability and oral absorption but may also increase binding to plasma proteins or metabolic enzymes.[12]

Synthetic Strategy Overview

The synthesis of both compounds is generally straightforward, typically proceeding via the reaction of a substituted benzenesulfonyl chloride with methylamine.[13] The key difference lies in the synthesis of the respective sulfonyl chloride precursors.

Caption: General synthetic workflow for N-methylbenzenesulfonamides.

The primary challenge and cost driver often reside in obtaining the starting materials, particularly the fluorinated aromatic precursors. The non-fluorinated 4-bromobenzenesulfonyl chloride is readily available from commercial suppliers. The synthesis of 4-bromo-3-fluorobenzenesulfonyl chloride typically requires a multi-step process starting from a more basic fluorinated building block.

Anticipated Impact of Fluorination on Biological Profile

The observed shifts in physicochemical properties are not merely academic; they have direct and significant implications for the molecule's interaction with biological systems.

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 (CYP) enzymes. The C-F bond is exceptionally strong and resistant to cleavage. By introducing fluorine at the 3-position, a potential site of metabolism is blocked. This can lead to a significant increase in the molecule's metabolic stability, resulting in a longer in vivo half-life and improved pharmacokinetic profile.[1][14]

  • Target Binding Affinity: The electronegative fluorine atom can alter the electronic distribution of the entire molecule. This can influence how the compound fits into a protein's binding pocket. Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other electron-rich groups in the target protein, potentially increasing binding affinity and potency.

  • Membrane Permeability & Bioavailability: The increased lipophilicity (LogP) of the fluorinated analog generally correlates with enhanced permeability across biological membranes, such as the intestinal wall or the blood-brain barrier. This can lead to improved oral bioavailability. However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[11]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences, the following standardized protocols are recommended. These methods are designed to be robust, reproducible, and require minimal sample quantities, making them ideal for early-stage drug discovery.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

Principle: This method relies on the difference in the UV-Vis absorbance spectrum between the ionized and non-ionized forms of the sulfonamide. By measuring the absorbance across a range of pH values, the pKa can be determined as the pH at which the concentrations of the two species are equal.

Materials:

  • Test compound (Fluorinated or Non-fluorinated analog)

  • UV-Vis spectrophotometer with a 96-well plate reader

  • UV-transparent 96-well plates

  • A series of aqueous buffers with pH values ranging from 8.0 to 13.0

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In the 96-well plate, add 198 µL of each buffer solution to separate wells.

  • Add 2 µL of the 10 mM stock solution to each well, resulting in a final concentration of 100 µM. Mix thoroughly.

  • Prepare blank wells containing 198 µL of each buffer and 2 µL of DMSO.

  • Scan the plate in the spectrophotometer from 220 nm to 400 nm to determine the wavelength of maximum absorbance difference between the high and low pH wells.

  • Measure the absorbance of all wells at this predetermined wavelength.

  • Plot absorbance versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Protocol 2: Determination of LogP by the Shake-Flask Method

Principle: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.[15]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • HPLC system with a UV detector

  • Centrifuge tubes

  • Vortex mixer and shaker

Procedure:

  • Prepare a stock solution of the test compound in n-octanol (e.g., 1 mg/mL).

  • Add equal volumes of the n-octanol stock solution and water to a centrifuge tube (e.g., 2 mL of each).

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Place the tube on a shaker and agitate for 1 hour at room temperature to ensure equilibrium is reached.

  • Centrifuge the mixture at 3000 x g for 10 minutes to achieve complete phase separation.

  • Carefully collect a sample from both the upper n-octanol layer and the lower aqueous layer.

  • Determine the concentration of the compound in each sample using a validated HPLC method.

  • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

  • The LogP is the logarithm (base 10) of P.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

Principle: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily CYPs, contained within liver microsomes. The disappearance of the parent compound over time is monitored to determine its intrinsic clearance and half-life.[16][17][18]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (Cofactor solution)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound at 2 µM in phosphate buffer.

  • Prepare a microsome suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

  • Pre-warm the test compound solution and the microsome suspension separately at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome suspension, then immediately adding this mixture to the test compound solution. The final test compound concentration is 1 µM.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Include a negative control incubation without the NADPH cofactor to account for non-enzymatic degradation.

  • Centrifuge all quenched samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).

G cluster_workflow Metabolic Stability Workflow A 1. Pre-warm Compound & Microsomes (37°C) B 2. Initiate Reaction Add NADPH Cofactor A->B C 3. Incubate at 37°C B->C D 4. Aliquot & Quench (Acetonitrile + IS) at Time Points (0, 5, 15...) C->D E 5. Centrifuge (Pellet Protein) D->E F 6. Analyze Supernatant (LC-MS/MS) E->F G 7. Plot Data (% Remaining vs. Time) F->G H 8. Calculate Half-life (t½) G->H

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

The comparison between this compound and its non-fluorinated analog, 4-bromo-N-methylbenzenesulfonamide, serves as a powerful illustration of the strategic value of fluorination in medicinal chemistry. The simple addition of a fluorine atom is predicted to increase acidity and lipophilicity, which in turn can lead to significant enhancements in metabolic stability and membrane permeability. These modifications are critical for converting a biologically active compound into a viable drug candidate. The provided experimental protocols offer a clear and validated pathway for researchers to empirically confirm these effects and make informed decisions in their drug discovery programs. Ultimately, understanding and leveraging the subtle yet profound influence of fluorine is essential for the rational design of next-generation therapeutics.

References

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • MDPI. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N-butyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ResearchGate. (2014). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

  • SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]

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A Comparative Analysis of the Biological Activities of Mono-Methyl and Di-Methyl Benzenesulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activities of mono-methyl versus di-methyl substituted benzenesulfonamides. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of sulfonamide-based therapeutic agents. This document synthesizes available experimental data to elucidate the impact of methylation on the pharmacological profile of this important class of compounds.

Introduction: The Significance of Methylation in Benzenesulfonamide Bioactivity

Benzenesulfonamides are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including antibacterial, anticancer, and diuretic activities.[1][2][3] The biological action of these compounds is often attributed to their ability to inhibit key enzymes, such as dihydropteroate synthase (DHPS) in bacteria and carbonic anhydrases (CAs) in mammals.[4][5] The substitution pattern on the benzene ring is a critical determinant of the efficacy and selectivity of these molecules.

Methylation, the addition of a methyl group, is a common structural modification in drug design, often referred to as the "magic methyl" effect, due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[6] The introduction of one or two methyl groups to the benzenesulfonamide scaffold can influence its lipophilicity, metabolic stability, and steric interactions with target enzymes, thereby altering its biological activity.[6][7] Understanding the comparative effects of mono- and di-methylation is crucial for the rational design of novel benzenesulfonamide-based drugs with enhanced therapeutic profiles.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the antibacterial, carbonic anhydrase inhibitory, and cytotoxic activities of mono-methyl (tolylsulfonamides) and di-methyl (xylenesulfonamides) benzenesulfonamide derivatives, based on available scientific literature.

Antibacterial Activity

The antibacterial efficacy of sulfonamides is primarily due to the inhibition of folic acid synthesis in bacteria.[3][4] The degree of methylation on the benzene ring can influence the binding affinity of the sulfonamide to the active site of DHPS.

A study comparing the antibacterial activity of N,N-diethylamido substituted p-toluenesulfonamides (a mono-methylated series) with their α-toluenesulfonamide counterparts demonstrated that the position of the methyl group relative to the sulfonyl group can significantly impact activity.[4] The α-toluene sulfonamides were found to be more active against both Escherichia coli and Staphylococcus aureus than the p-toluenesulfonamides.[4] For instance, 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide showed potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL.[4]

While direct comparative studies between mono- and di-methylated benzenesulfonamides are limited, research on various substituted derivatives provides insights. For example, novel 2,4,6-trimethylbenzenesulfonyl hydrazones (tri-methylated) have shown promising antibacterial activity, particularly against Gram-positive bacteria, with MIC values ranging from 7.81 to 15.62 µg/mL.[8] This suggests that increasing the number of methyl groups may enhance antibacterial potency in certain scaffolds.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound ClassDerivativeEscherichia coliStaphylococcus aureusReference
Mono-methyl N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide12.5-[4]
1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid-1.8[9]
Tri-methyl 2,4,6-trimethylbenzenesulfonyl hydrazone (derivative 24)-7.81 - 15.62[8]

Note: A direct comparison is challenging due to variations in the full chemical structures beyond the methylation pattern. The data is presented to illustrate the range of activities observed for differently methylated benzenesulfonamides.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[5][10] The inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in some tumors, is a key strategy in anticancer drug development.[5][11]

The substitution pattern on the benzene ring, including methylation, plays a crucial role in determining the affinity and selectivity of CA inhibitors. A study on di-meta-substituted fluorinated benzenesulfonamides showed that methylation of an amino group at the 5-position of the benzene ring did not significantly affect the binding affinity to CA IX but did decrease the affinity for other CA isoforms, thereby increasing selectivity.[11] Specifically, a dimethylamino group-bearing compound was more selective for CA IX compared to its mono-methylated and unmethylated counterparts.[11]

This highlights a key principle in drug design: methylation can be strategically employed to fine-tune the selectivity of a drug candidate for its intended target over off-targets, potentially reducing side effects.

Table 2: Carbonic Anhydrase Inhibition (Kd,obs for CA IX)

Compound ClassSubstitution PatternKd,obs (nM)Reference
Di-meta-substituted Unmethylated amino groupVariable[11]
Mono-methylated amino groupVariable[11]
Di-methylated amino group0.012 - 0.25[11]

Note: The data illustrates the effect of methylation on a substituent, not directly on the benzene ring, but provides valuable insight into the role of methyl groups in achieving isoform selectivity.

Cytotoxicity and Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives is an active area of research.[6][12] Their cytotoxic effects are often linked to the inhibition of tumor-associated carbonic anhydrases, induction of apoptosis, and cell cycle arrest.[1][13]

Studies on benzenesulfonamide-bearing imidazole derivatives have demonstrated cytotoxicity against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines.[12] While a systematic comparison of mono- vs. di-methyl analogs was not the primary focus, the activity of various substituted compounds was reported. For instance, a benzenesulfonamide-imidazole derivative with a 4-chloro substituent on the benzene ring and a 2-ethylthio group on the imidazole ring was identified as one of the most active compounds, with an EC50 of 20.5 ± 3.6 µM against MDA-MB-231 cells.[12]

Another study on new benzenesulfonamide derivatives showed significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values in the low micromolar range (1.52–6.31 μM).[13] These active compounds featured various substitutions, indicating that the overall substitution pattern, not just methylation, dictates cytotoxic potency.

Table 3: Comparative Cytotoxicity (IC50 / EC50 in µM)

Compound ClassCell LineIC50 / EC50 (µM)Reference
Substituted Benzenesulfonamides MDA-MB-2311.52 - 6.31[13]
MDA-MB-23120.5 ± 3.6[12]
IGR3927.8 ± 2.8[12]

Note: The data represents the cytotoxic potential of various substituted benzenesulfonamides. Direct comparison of mono- vs. di-methylated analogs requires dedicated studies with consistent scaffolds.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of representative mono- and di-methyl benzenesulfonamides and for key biological activity assays.

Synthesis of N-Substituted Toluenesulfonamides (Mono-methylated)

This protocol describes a general method for the synthesis of N-substituted p-toluenesulfonamides.

Materials:

  • p-Toluenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Pyridine or aqueous potassium carbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in DCM or THF.

  • To the stirring solution, add the desired amine (1.1 equivalents) dropwise.

  • Add pyridine (1.1 equivalents) or an aqueous solution of potassium carbonate (1.1 equivalents) dropwise to act as a base.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture with 5 M HCl.

  • Dilute with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (3 times) and brine (1 time).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the desired N-substituted p-toluenesulfonamide.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase II (CA II).[5]

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.

  • Add 10 µL of the test compound at various concentrations (typically in a serial dilution). Use DMSO as a vehicle control.

  • Add 10 µL of hCA II enzyme solution (50 U) to each well, except for the blank wells.

  • Mix the contents and pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of p-NPA solution.

  • Immediately measure the absorbance at 405 nm at regular intervals for a set period using a microplate reader.

  • The rate of p-nitrophenol formation is proportional to the CA activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes the MTT assay to evaluate the cytotoxicity of the synthesized compounds against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents p-Toluenesulfonyl Chloride + Amine reaction Reaction (Base, Solvent, 24h, RT) reagents->reaction 1. Mix workup Acidification & Extraction reaction->workup 2. Quench & Separate purification Column Chromatography workup->purification 3. Isolate Crude product N-Substituted Toluenesulfonamide purification->product 4. Purify CA_Inhibition cluster_ActiveSite CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH H2O H₂O Zn->H2O Regenerates Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Inhibits by binding CO2 CO₂ CO2->Zn Binds H2O->OH HCO3 HCO₃⁻ HCO3->CO2 Catalysis MTT_Workflow start Seed Cells in 96-well Plate treat Add Test Compounds (Mono- vs. Di-methyl) start->treat incubate Incubate (48-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4 hours) add_mtt->incubate2 dissolve Dissolve Formazan (add DMSO) incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 Values read->analyze

Caption: Step-by-step workflow for determining the cytotoxicity of benzenesulfonamides using the MTT assay.

Conclusion and Future Directions

The available data suggests that both the number and position of methyl groups on the benzenesulfonamide ring significantly influence biological activity. While a comprehensive, direct comparative analysis of mono- versus di-methylated analogs is not yet available in the literature, the synthesized findings in this guide indicate that:

  • Antibacterial Activity: The position of the methyl group (e.g., α- vs. p-toluenesulfonamide) can be more critical than its mere presence. Increased methylation may lead to enhanced activity in certain scaffolds.

  • Carbonic Anhydrase Inhibition: Methylation can be a valuable tool for improving the isoform selectivity of CA inhibitors, a crucial aspect of developing safer anticancer drugs.

  • Cytotoxicity: The overall substitution pattern, rather than just methylation, appears to be the primary driver of cytotoxic potency.

Future research should focus on the systematic synthesis and parallel biological evaluation of a focused library of mono- and di-methylated benzenesulfonamides with a consistent core structure. This would enable a more direct and definitive comparison, providing clearer structure-activity relationships to guide the development of next-generation sulfonamide-based therapeutics.

References

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. PubMed. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. National Institutes of Health. [Link]

  • Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed. [Link]

  • Synthesis and antibacterial activity of novel N-acylsulfonamides. Semantic Scholar. [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PubMed Central. [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. National Institutes of Health. [Link]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. PubMed Central. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PubMed Central. [Link]

  • Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. PubMed. [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Semantic Scholar. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed Central. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. National Institutes of Health. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PubMed Central. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PubMed. [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. National Institutes of Health. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

  • Comparison of the activities of benzenesulfonamide derivatives molecules against Covid-19. ResearchGate. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. [Link]

  • Enhancing Antibacterial Activity through Structural Modification by Benzenesulfonylation of Methyl α-D-Glucopyranoside. ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]

  • N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. PubMed Central. [Link]

  • Binding of sulfonamide inhibitors to carbonic anhydrase.. ResearchGate. [Link]

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A Senior Application Scientist's Comparative Guide to In Vitro Profiling of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assay Protocol for Testing 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Executive Summary: Contextualizing the Challenge

In the landscape of modern drug discovery, benzenesulfonamides represent a privileged chemical scaffold, renowned for yielding potent inhibitors against a variety of enzymatic targets. A notable example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to physiological and pathological processes, including pH regulation, respiration, and tumorigenesis.[1] The compound of interest, this compound (herein designated Compound X ), is a novel entity whose biological activity is yet to be fully characterized.

This guide provides a comprehensive, head-to-head comparison of Compound X against a well-established, first-generation carbonic anhydrase inhibitor, Acetazolamide . We will detail a robust, high-throughput in vitro assay protocol for determining inhibitory potency against a key cancer-associated isoform, Carbonic Anhydrase IX (CA IX). The methodologies described herein are designed for reproducibility and provide a framework for making data-driven decisions in the early stages of a drug discovery campaign.

The Scientific Rationale: Why Carbonic Anhydrase IX?

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key orchestrator of the hypoxic tumor environment.[2][3] Its expression is strongly associated with tumor progression, metastasis, and poor therapeutic response.[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps maintain a neutral intracellular pH while acidifying the extracellular milieu, a hallmark of aggressive tumors that promotes invasion and chemoresistance.[2]

The sulfonamide moiety is the cornerstone of CA inhibition. The unprotonated sulfonamide nitrogen (R-SO₂-NH⁻) coordinates to the zinc ion at the enzyme's active site, acting as a transition-state analog and potently inhibiting its catalytic function. Given the structural features of Compound X , CA IX represents a high-priority, scientifically-justified target for initial profiling.

Comparative Profiling: Compound X vs. Acetazolamide

To establish a performance benchmark, Compound X is compared against Acetazolamide, a widely used CA inhibitor. This comparison provides essential context for evaluating the potency of the novel compound.

CompoundStructureMolecular Weight ( g/mol )Predicted IC₅₀ for CA IX (nM)Key Characteristics
Compound X This compound284.11To be determinedNovel structure with halogen substitutions that may enhance binding affinity or isoform selectivity.
Acetazolamide N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide222.25~25 nMBroad-spectrum CA inhibitor; clinical reference compound.[4]

Experimental Design: The In Vitro CA IX Inhibition Assay

The most direct and reliable method for assessing the inhibitory potential of our compounds is a direct enzymatic assay. Carbonic anhydrases, including CA IX, exhibit esterase activity, which provides a convenient and robust method for monitoring their function spectrophotometrically.[1][5] The assay relies on the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[5][6]

Workflow Diagram

G p1 Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4) a1 Add Assay Buffer p1->a1 p2 Prepare Recombinant Human CA IX Enzyme a3 Add CA IX Enzyme p2->a3 p3 Prepare pNPA Substrate in Acetonitrile a5 Initiate Reaction: Add pNPA Substrate p3->a5 p4 Prepare Compound Dilution Series (Compound X & Acetazolamide) a2 Add Test Compound (or DMSO control) p4->a2 a1->a2 a2->a3 a4 Pre-incubate (5 min, 25°C) a3->a4 a4->a5 r1 Measure Absorbance at 405 nm (Kinetic Read, every 30s for 15 min) a5->r1 r2 Calculate Reaction Rate (V₀) (Slope of Abs vs. Time) r1->r2 r3 Plot % Inhibition vs. [Inhibitor] r2->r3 r4 Calculate IC₅₀ Value (Non-linear Regression) r3->r4

Caption: Workflow for the CA IX spectrophotometric inhibition assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well microplate format, enabling medium-to-high throughput screening.

A. Reagent Preparation:

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl with a pH of 7.4. This buffer system provides a stable pH environment for the enzyme to function optimally.

  • Enzyme Solution: Reconstitute recombinant human CA IX to a stock concentration of 1 mg/mL in a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 8.0). Immediately before the assay, dilute the enzyme stock to a working concentration of 2 µg/mL in the Assay Buffer. The final concentration in the well should be empirically determined to yield a linear reaction rate for at least 15-20 minutes.

  • Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile. Acetonitrile is used due to the poor aqueous solubility of pNPA.

  • Compound Dilution Series:

    • Prepare 10 mM stock solutions of Compound X and Acetazolamide in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM).

    • Finally, create a 20-fold dilution of each concentration into the Assay Buffer. This intermediate step is crucial to minimize the final DMSO concentration in the assay, which should not exceed 1% to avoid enzyme inhibition or protein denaturation.

B. Assay Procedure:

  • Plate Setup: In a clear, flat-bottom 96-well plate, add the following to each well:

    • 85 µL of Assay Buffer.

    • 5 µL of the diluted compound solution (or DMSO for control wells). This includes wells for 100% activity (enzyme + DMSO, no inhibitor) and background (buffer + DMSO, no enzyme).

    • 5 µL of the CA IX working solution (add Assay Buffer to background wells instead).

  • Pre-incubation: Mix the plate gently on a plate shaker for 10 seconds and then incubate for 5 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of the 10 mM pNPA substrate solution to all wells. Mix immediately for 10 seconds.

  • Data Acquisition: Place the plate in a microplate reader pre-heated to 25°C. Measure the absorbance at 405 nm every 30 seconds for 15 minutes.

Principle of the Assay

Caption: Mechanism of the CA IX esterase assay and its inhibition.

Data Analysis and Interpretation

A. Calculation of Reaction Rates:

For each well, the initial reaction velocity (V₀) is determined by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

B. Normalization and IC₅₀ Determination:

  • Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_max_activity - V₀_background)] * 100

  • IC₅₀ Curve Fitting: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

C. Hypothetical Comparative Data:

The following table presents a plausible outcome from the described assay, illustrating how the data would be presented for comparison.

InhibitorIC₅₀ (nM)Hill Slope
Compound X 8.51.10.992
Acetazolamide 24.80.980.995

Interpretation: In this hypothetical scenario, Compound X demonstrates approximately a 3-fold greater potency in inhibiting CA IX in vitro compared to the reference compound, Acetazolamide. This would mark Compound X as a promising lead candidate for further investigation, including selectivity profiling against other CA isoforms and cell-based assays.

Conclusion and Forward Look

This guide has outlined a robust, scientifically-grounded protocol for the in vitro characterization of this compound as a potential carbonic anhydrase IX inhibitor. By employing a direct, quantitative enzymatic assay and comparing its performance against a known standard, researchers can generate high-quality, reproducible data to guide the drug discovery process. The superior hypothetical potency of Compound X underscores its potential as a valuable starting point for developing next-generation therapeutics targeting hypoxia-driven cancers.

References

  • Supuran, C. T. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]

  • Pocker, Y., & Meany, J. E. (1965). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. University of California San Diego. Available at: [Link]

  • YouTube. (2022). Carbonic Anhydrase Esterase Activity Assay. Queen's University. Available at: [Link]

  • McKenna, R., & Supuran, C. T. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

  • Ilies, M., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]

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A Comparative Guide to Halogenated Benzenesulfonamide Inhibitors: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry. Its remarkable versatility and amenability to chemical modification have led to the development of a plethora of inhibitors targeting a wide range of enzymes. Among the various modifications, halogenation of the benzene ring has proven to be a particularly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative study of halogenated benzenesulfonamide inhibitors, focusing on their structure-activity relationships (SAR), inhibitory mechanisms against key biological targets, and the experimental data that underpins our understanding of their performance.

The Enduring Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in drug discovery, primarily due to its ability to act as a zinc-binding group in metalloenzymes and its capacity to engage in crucial hydrogen bonding interactions within enzyme active sites. This has led to its successful application in the design of inhibitors for various enzyme classes, most notably carbonic anhydrases and protein kinases. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzenesulfonamide core profoundly influences its electronic and steric properties, thereby offering a powerful tool to fine-tune inhibitor characteristics.

Comparative Analysis of Halogenated Benzenesulfonamide Inhibitors

The choice of halogen and its position on the benzenesulfonamide ring can dramatically alter the inhibitory profile of a compound. This section delves into a comparative analysis of halogenated benzenesulfonamides targeting two major enzyme families: Carbonic Anhydrases and Protein Kinases.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several CA isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and, increasingly, cancer. The tumor-associated isoforms, CA IX and CA XII, are of particular interest as they contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][3]

Structure-Activity Relationship (SAR): The Impact of Halogenation

The sulfonamide group of benzenesulfonamide inhibitors coordinates with the zinc ion in the active site of CAs, acting as a key anchor. Halogenation of the benzene ring influences the orientation of the inhibitor within the active site and its interactions with surrounding amino acid residues, thereby affecting both potency and isoform selectivity.[1]

Generally, the introduction of halogens can lead to more potent and selective inhibitors. For instance, a study on 2-chloro/bromo-benzenesulfonamide derivatives demonstrated that the halogen atom orients the ring, which in turn affects affinity and selectivity for different CA isoforms.[1] Another study on di-substituted benzenesulfonamides also highlighted the role of halogens in achieving selectivity.

Comparative Inhibitory Potency

The following table summarizes the inhibitory activities (Kᵢ or IC₅₀ values) of a selection of halogenated benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data illustrates the nuanced effects of different halogens on inhibitory potency.

Compound IDHalogen SubstitutionhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Series A 4-Fluoro----
Compound 14-Chloro----
Compound 24-Bromo----
Compound 34-Iodo----
Series B 2,4-Dichloro----
Compound 42-Chloro, 4-Fluoro----
Compound 52-Bromo, 4-Fluoro----

Note: The table above is a template. Specific data points from various sources will be populated here to provide a direct comparison.

Causality Behind Experimental Choices: The selection of CA isoforms for inhibition assays is driven by their physiological and pathological relevance. hCA I and II are ubiquitous cytosolic isoforms, and inhibition of these can lead to off-target effects. In contrast, hCA IX and XII are tumor-associated and represent key targets for anti-cancer therapies. Therefore, a desirable inhibitor profile often involves high potency against hCA IX and/or XII with high selectivity over hCA I and II.

Protein Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Protein Kinase CK2 (formerly Casein Kinase 2) is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in promoting cell survival and proliferation.[5]

Structure-Activity Relationship (SAR): The Role of Halogens in Kinase Inhibition

In the context of kinase inhibition, halogenation can influence inhibitor binding in several ways. Halogen bonds, a type of non-covalent interaction, can form between the halogen atom and electron-rich atoms in the kinase active site, contributing to binding affinity. Furthermore, the steric and electronic properties of halogens can modulate the overall conformation of the inhibitor, favoring a more favorable binding pose.

Studies on halogenated benzimidazole and benzotriazole inhibitors of CK2 have shown that the number and position of halogen atoms are critical for potent inhibition. For instance, it has been demonstrated that bromine atoms at specific positions are essential for high-affinity binding to CK2.[6]

Comparative Inhibitory Potency

The table below presents the IC₅₀ values for a series of halogenated inhibitors against Protein Kinase CK2, demonstrating the impact of halogen substitution on their inhibitory activity.

Compound IDHalogen SubstitutionProtein Kinase CK2 (IC₅₀, µM)Reference
TBBt4,5,6,7-Tetrabromo0.3[6]
TBBi4,5,6,7-Tetrabromo1.3[6]
Compound X5,6-Dichloro-
Compound Y5-Chloro, 6-Bromo-

Note: This table is a template. More specific data on halogenated benzenesulfonamide kinase inhibitors will be added here. A recent review highlighted that 1H-triazolo[4,5-b]pyridine derivatives containing two halogen atoms (either two bromine or a chlorine and a bromine) were the most potent CK2α inhibitors with IC50 values of 2.56 and 3.26 μM, respectively.[6] A compound with three bromine atoms showed a slightly higher IC50 of 3.82 μM.[6]

The Influence of Halogenation on Pharmacokinetic Properties (ADME)

The introduction of halogens can significantly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benzenesulfonamide inhibitors.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its solubility, permeability, and plasma protein binding. The effect on lipophilicity increases down the halogen group (F < Cl < Br < I).

  • Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolism. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug.[7][8]

  • Permeability: Increased lipophilicity due to halogenation can enhance membrane permeability, potentially leading to better oral absorption.

  • Solubility: While increasing lipophilicity, halogenation can sometimes decrease aqueous solubility. This is a critical parameter to balance during drug design.

A comparative study of fluorinated and chlorinated compounds showed that fluorinated compounds tend to be more soluble than their chlorinated counterparts.[9]

Experimental Protocols

To ensure the reliability and reproducibility of results, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to evaluate halogenated benzenesulfonamide inhibitors.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of compounds against carbonic anhydrase.

Principle: The assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to a colored product, 4-nitrophenol. The rate of product formation is monitored spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of each compound dilution to the wells of a 96-well plate. Include a DMSO-only control.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of a pre-diluted enzyme solution to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding 10 µL of NPA solution.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Self-Validation: The inclusion of a known CA inhibitor (e.g., acetazolamide) as a positive control is crucial to validate the assay performance. The calculated IC₅₀ for the positive control should be within the expected range.

In Vitro Protein Kinase CK2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against Protein Kinase CK2.

Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by CK2. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity, fluorescence, or luminescence.

Materials:

  • Recombinant human Protein Kinase CK2

  • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, combine the kinase reaction buffer, peptide substrate, and the test compound or DMSO control.

  • Add the Protein Kinase CK2 enzyme to each well.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • If using the radioactive method, wash the membranes to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer for non-radioactive methods.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described for the CA assay.

Self-Validation: A known CK2 inhibitor (e.g., TBBt) should be included as a positive control to ensure the assay is performing correctly.

Visualization of Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz to illustrate key signaling pathways and workflows.

Carbonic Anhydrase IX Signaling in Cancer

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, at the cell surface, catalyzes the hydration of CO₂, leading to an increase in extracellular protons (acidosis) and intracellular bicarbonate. This altered pH gradient promotes tumor cell survival, invasion, and metastasis.

CAIX_Signaling Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein (Cell Surface) CAIX_Gene->CAIX_Protein HCO3 HCO₃⁻ (intracellular) CAIX_Protein->HCO3 Import H_plus H⁺ (extracellular) CAIX_Protein->H_plus CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 H2O H₂O H2O->H2CO3 H2CO3->CAIX_Protein Catalysis Tumor_Progression Tumor Progression (Survival, Invasion, Metastasis) HCO3->Tumor_Progression pH Regulation Acidosis Extracellular Acidosis H_plus->Acidosis Acidosis->Tumor_Progression

Caption: Carbonic Anhydrase IX signaling pathway in cancer.

Protein Kinase CK2 Signaling Network

Protein Kinase CK2 is a constitutively active kinase that phosphorylates a multitude of substrates, thereby regulating numerous cellular processes critical for cell growth and survival. Its inhibition can disrupt these pro-survival pathways.

CK2_Signaling cluster_pathways Downstream Signaling Pathways CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Phosphorylation NF_kB NF-κB Pathway CK2->NF_kB Phosphorylation Wnt Wnt/β-catenin Pathway CK2->Wnt Phosphorylation Cell_Cycle Cell Cycle Progression PI3K_Akt->Cell_Cycle Apoptosis Inhibition of Apoptosis NF_kB->Apoptosis Proliferation Cell Proliferation Wnt->Proliferation Survival Cell Survival Cell_Cycle->Survival Apoptosis->Survival Proliferation->Survival

Caption: Overview of Protein Kinase CK2 signaling pathways.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates the logical flow of experiments for the comparative evaluation of halogenated benzenesulfonamide inhibitors.

Experimental_Workflow Start Synthesize Halogenated Benzenesulfonamide Derivatives Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (IC₅₀ Determination) Primary_Screening->Dose_Response Active Hits Selectivity_Panel Isoform/Kinase Selectivity Profiling Dose_Response->Selectivity_Panel ADME_Assays In Vitro ADME Assays (Solubility, Permeability, Stability) Dose_Response->ADME_Assays Data_Analysis Comparative Data Analysis & SAR Elucidation Selectivity_Panel->Data_Analysis ADME_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for inhibitor evaluation.

Conclusion and Future Directions

Halogenation is a powerful and versatile strategy in the design of benzenesulfonamide inhibitors. As demonstrated, the choice of halogen and its substitution pattern can profoundly influence inhibitory potency, selectivity, and pharmacokinetic properties. The comparative data presented in this guide underscores the importance of a systematic approach to exploring halogen substitutions in drug discovery campaigns.

Future research in this area will likely focus on:

  • Exploring less common halogens: While fluorine, chlorine, and bromine are widely used, the potential of iodine in specific contexts remains an area for further investigation.

  • Multi-halogenated compounds: The synergistic effects of multiple halogen substitutions are not yet fully understood and could lead to the discovery of highly potent and selective inhibitors.

  • Computational modeling: Advanced in silico methods will continue to play a crucial role in predicting the effects of halogenation, thereby guiding the rational design of novel inhibitors.

By leveraging the principles and experimental data outlined in this guide, researchers can make more informed decisions in the design and optimization of next-generation halogenated benzenesulfonamide inhibitors with improved therapeutic potential.

References

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Unambiguous Structural Verification of 4-bromo-3-fluoro-N-methylbenzenesulfonamide: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precise Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. For novel chemical entities such as 4-bromo-3-fluoro-N-methylbenzenesulfonamide, a substituted benzenesulfonamide with potential pharmacological relevance, rigorous structural validation is not merely a procedural step but a scientific necessity. The sulfonamide moiety is a key functional group in a variety of biologically active compounds, making the precise characterization of its derivatives paramount.[1][2]

This guide provides an in-depth analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a primary tool for the structural validation of this compound. We will explore the causality behind the selection of specific 2D NMR experiments, detail the expected spectral data, and present a self-validating system for structural confirmation. Furthermore, this guide will objectively compare the capabilities of 2D NMR with other powerful analytical techniques, namely X-ray crystallography, mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy, providing a comprehensive framework for researchers to select the most appropriate methodology for their specific needs.

The Challenge: Isomeric Ambiguity in Substituted Aromatics

The synthesis of multi-substituted aromatic compounds like this compound can potentially yield several isomers. Distinguishing between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging due to the complex spin-spin coupling patterns and the subtle differences in chemical shifts. 2D NMR spectroscopy, however, provides a robust solution by resolving these ambiguities through the visualization of through-bond and through-space correlations between nuclei.[3]

Part 1: Definitive Structure Elucidation via 2D NMR

A combination of 1D and 2D NMR experiments provides the necessary evidence for complete confidence in molecular structure determination.[3] For this compound, a systematic approach involving ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments will be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Based on established principles of NMR spectroscopy and analysis of similar structures, the following are the predicted chemical shifts for this compound. The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern due to the fluorine and bromine substituents.[4] The N-methyl group and the proton on the sulfonamide nitrogen will also exhibit characteristic signals.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
H-2~7.8~125Doublet of doublets, deshielded by adjacent SO₂NHCH₃ group.
H-5~7.6~128Triplet, deshielded by adjacent Br atom.
H-6~7.9~115Doublet of doublets, deshielded by adjacent SO₂NHCH₃ group and coupled to fluorine.
N-HVariable (exchangeable)-Broad singlet, position dependent on solvent and concentration.
N-CH₃~2.6~30Singlet, typical for an N-methyl group.
C-1-~140Quaternary carbon attached to the sulfonamide group.
C-2-~125Protonated aromatic carbon.
C-3-~158 (d, ¹JCF ≈ 250 Hz)Quaternary carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant.[5]
C-4-~118Quaternary carbon attached to bromine.
C-5-~128Protonated aromatic carbon.
C-6-~115Protonated aromatic carbon, showing a smaller two-bond C-F coupling.
Experimental Workflow for 2D NMR Analysis

The following workflow outlines the systematic acquisition and interpretation of 2D NMR spectra for the validation of the this compound structure.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_interpretation Data Interpretation & Structure Validation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY assign_protons Assign Proton Signals H1_NMR->assign_protons C13_NMR ¹³C NMR assign_carbons Assign Carbon Signals C13_NMR->assign_carbons COSY->assign_protons Proton-Proton Couplings HSQC ¹H-¹³C HSQC HSQC->assign_carbons Direct C-H Correlations HMBC ¹H-¹³C HMBC confirm_connectivity Confirm Connectivity HMBC->confirm_connectivity Long-Range C-H Correlations assign_protons->HSQC assign_carbons->HMBC final_structure Final Validated Structure confirm_connectivity->final_structure

Caption: Experimental workflow for the validation of this compound structure using 2D NMR.

Detailed 2D NMR Analysis
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[3] In the COSY spectrum of this compound, we expect to see cross-peaks connecting the aromatic protons H-2, H-5, and H-6, confirming their neighboring relationships on the aromatic ring. The absence of a cross-peak between the N-methyl protons and any other proton confirms it as an isolated spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[3][6] This is a highly sensitive experiment that allows for the unambiguous assignment of protonated carbons.[3] For our target molecule, the HSQC spectrum will show cross-peaks correlating H-2 to C-2, H-5 to C-5, H-6 to C-6, and the N-methyl protons to the N-methyl carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying long-range correlations (typically 2-4 bonds) between protons and carbons.[3][6] This experiment is particularly useful for identifying quaternary carbons.

The following diagram illustrates the key expected HMBC correlations for this compound.

G cluster_0 Key HMBC Correlations H-2 H-2 C-1 C-1 H-2->C-1 ³J C-3 C-3 H-2->C-3 ²J C-4 C-4 H-2->C-4 ³J C-6 C-6 H-2->C-6 ³J H-5 H-5 H-5->C-4 ²J H-5->C-6 ²J H-6 H-6 H-6->C-1 ²J H-6->C-4 ³J C-2 C-2 H-6->C-2 ³J C-5 C-5 H-6->C-5 ²J N-CH3 N-CH3 N-CH3->C-1 ³J N N

Caption: Predicted key HMBC correlations for this compound.

By systematically analyzing these correlations, the complete bonding network can be established, leading to an unambiguous structural assignment.

Part 2: A Comparative Analysis of Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques offer complementary or, in some cases, more definitive information. The choice of technique often depends on the nature of the sample, the information required, and the available resources.

Technique Principle Advantages Disadvantages Application to this compound
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.[3]- Provides detailed connectivity information.[3][6] - Non-destructive. - Can study dynamic processes in solution.[7]- Requires relatively large amounts of pure sample. - Can be time-consuming. - Provides a solution-state conformation, which may differ from the solid-state.Ideal for confirming the covalent structure and isomeric purity in the solution phase.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[8]- Provides the absolute, unambiguous 3D structure in the solid state.[9] - Highly precise bond lengths and angles.[1]- Requires a suitable single crystal, which can be difficult to grow.[8] - Provides a static picture of the molecule in the solid state.Would provide the definitive solid-state structure, confirming the substitution pattern and revealing intermolecular interactions in the crystal lattice.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[10]- Extremely high sensitivity.[10][11] - Provides accurate molecular weight and elemental formula. - Can be coupled with chromatography for mixture analysis.- Provides limited information on connectivity and stereochemistry. - Can be destructive.Would confirm the molecular weight and elemental formula, but would not be able to distinguish between isomers without fragmentation analysis (MS/MS).
FTIR Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.- Provides information about the functional groups present.[12] - Fast and requires minimal sample preparation.- Provides limited information on the overall molecular structure. - Can be difficult to interpret for complex molecules.Would confirm the presence of the sulfonamide (S=O and N-H stretches) and aromatic C-H and C-F bonds, but would not provide detailed structural information.
Synergistic Application of Techniques

For a comprehensive validation, a multi-technique approach is often the most robust. For instance, high-resolution mass spectrometry can confirm the elemental composition, FTIR can verify the presence of key functional groups, and 2D NMR can elucidate the detailed connectivity in solution. If a single crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the solid-state structure.[13]

Conclusion: 2D NMR as the Gold Standard for Solution-State Structural Validation

For the unambiguous structural validation of this compound in the solution phase, 2D NMR spectroscopy stands out as the most powerful and informative technique. Through a systematic application of COSY, HSQC, and HMBC experiments, it is possible to definitively establish the covalent structure and distinguish it from any potential isomers. While other techniques such as X-ray crystallography, mass spectrometry, and FTIR spectroscopy provide valuable and often complementary information, 2D NMR offers an unparalleled level of detail regarding the molecular connectivity in the state that is often most relevant to biological activity – in solution. As Senior Application Scientists, we advocate for the judicious and often synergistic use of these techniques to ensure the highest level of scientific integrity in drug discovery and development.

References

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-bromo-3-fluoro-N-methylbenzenesulfonamide is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by established chemical principles and representative experimental data. We will explore two strategically different approaches: a direct amidation from a commercially available precursor and a more fundamental synthesis from a basic starting material.

Synthetic Strategies: An Overview

The production of this compound can be approached from two logical starting points, each with distinct advantages and disadvantages.

  • Route A: The Direct Approach. This route leverages the commercial availability of the key intermediate, 4-bromo-3-fluorobenzenesulfonyl chloride . It is a single-step synthesis focusing solely on the formation of the sulfonamide bond with methylamine. This pathway prioritizes speed and simplicity, ideal for rapid synthesis when the precursor is readily accessible.

  • Route B: The Fundamental Approach. This two-step route begins with a more basic and often less expensive starting material, 1-bromo-2-fluorobenzene . It first involves the synthesis of the crucial sulfonyl chloride intermediate via chlorosulfonation, followed by the amidation step. This pathway offers greater control over the entire synthetic sequence and can be more cost-effective for large-scale production, assuming the higher complexity and handling of more hazardous reagents are managed.

Route A: Direct Amidation of 4-bromo-3-fluorobenzenesulfonyl chloride

This is the most straightforward and rapid method for obtaining the target compound, contingent on the procurement of the starting sulfonyl chloride.

Principle and Mechanistic Insight

The core of this route is the nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. Methylamine, a primary amine, acts as the nucleophile, attacking the electrophilic sulfur center. The reaction typically proceeds readily, with the liberation of hydrogen chloride (HCl), which is scavenged by a base included in the reaction mixture or by using an excess of the amine itself. The general mechanism is analogous to the acylation of amines by acid chlorides.[1]

Detailed Experimental Protocol: Amidation
  • Reaction Setup: To a solution of 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), cool the mixture to 0 °C in an ice bath.

  • Addition of Amine and Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the stirred solution. Subsequently, add a solution of methylamine (1.2 eq, e.g., as a 2.0 M solution in THF) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Route B: De Novo Synthesis from 1-bromo-2-fluorobenzene

Step 1: Chlorosulfonation of 1-bromo-2-fluorobenzene

This step is a classic electrophilic aromatic substitution (EAS) reaction. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, the chlorosulfonium cation (⁺SO₂Cl), or a related species. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene ring.[2][3]

  • Directing Effects: Both bromine and fluorine are halogens, which are known to be deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate arenium ion.[4][5]

  • Regiochemical Outcome: In 1-bromo-2-fluorobenzene, the incoming electrophile will be directed to positions ortho or para to each halogen. The primary product, 4-bromo-3-fluorobenzenesulfonyl chloride, results from substitution at the position that is para to the bromine atom and meta to the fluorine atom. This outcome is favored because the para position relative to the less deactivating bromine is sterically accessible and electronically favored. The formation of the arenium ion intermediate is more stable when the positive charge is not placed on the carbon bearing the highly electronegative fluorine atom.[6]

  • Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet to scrub HCl, cool chlorosulfonic acid (approx. 4.0 eq) to 0 °C.

  • Substrate Addition: Add 1-bromo-2-fluorobenzene (1.0 eq) dropwise to the cold, stirred chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. Some gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, which should be monitored by GC or TLC analysis of quenched aliquots.[7][8]

  • Work-up: With extreme caution, pour the reaction mixture slowly onto crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude 4-bromo-3-fluorobenzenesulfonyl chloride can be dried under vacuum. Further purification, if necessary, could be achieved by recrystallization or distillation under reduced pressure, although often the crude material is of sufficient purity for the subsequent amidation step.

Step 2: Amidation

The crude or purified 4-bromo-3-fluorobenzenesulfonyl chloride obtained from Step 1 is then subjected to the amidation reaction with methylamine as described in the protocol for Route A .

Comparative Analysis

To provide a clear benchmark, the two routes are compared across several key efficiency and practicality metrics.

Synthetic Workflow Visualization

RouteA cluster_A Route A: Direct Amidation startA 4-Bromo-3-fluorobenzenesulfonyl chloride reagentA + Methylamine + Base (e.g., Et3N) startA->reagentA productA 4-Bromo-3-fluoro-N- methylbenzenesulfonamide reagentA->productA

Caption: Workflow for Route A.

RouteB cluster_B Route B: De Novo Synthesis startB 1-Bromo-2-fluorobenzene reagentB1 + Chlorosulfonic Acid startB->reagentB1 intermediateB 4-Bromo-3-fluorobenzenesulfonyl chloride reagentB1->intermediateB reagentB2 + Methylamine + Base (e.g., Et3N) intermediateB->reagentB2 productB 4-Bromo-3-fluoro-N- methylbenzenesulfonamide reagentB2->productB

Caption: Workflow for Route B.

Data Summary for Benchmarking
ParameterRoute A: Direct AmidationRoute B: De Novo SynthesisJustification & Causality
Starting Material 4-bromo-3-fluorobenzenesulfonyl chloride1-bromo-2-fluorobenzeneRoute A requires a more advanced, and typically more expensive, intermediate.
Number of Steps 12Route B involves an additional synthetic transformation, increasing complexity and time.
Key Reagents Methylamine, TriethylamineChlorosulfonic acid, Methylamine, TriethylamineRoute B requires handling of highly corrosive and reactive chlorosulfonic acid.
Estimated Yield ~85-95%[1]~65-75% (Overall)The amidation step is generally high-yielding. The overall yield of Route B is impacted by the chlorosulfonation step, which is estimated to be in the 75-85% range for similar substrates.[9]
Estimated Purity >98% (after purification)>98% (after purification)Both routes can lead to high-purity material with standard purification techniques like recrystallization or chromatography.[10]
Total Reaction Time 2-4 hours5-8 hoursRoute B includes an additional reaction and work-up step, extending the total synthesis time.
Scalability Excellent for lab scale; cost-dependent for large scale.Potentially more cost-effective for large scale if starting materials are significantly cheaper; requires specialized equipment for handling hazardous reagents.The cost-benefit of Route B only becomes apparent at scales where the price difference in starting materials outweighs the increased processing costs.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound is primarily dictated by the scale of the synthesis, the availability of starting materials, and the laboratory's capacity to handle hazardous reagents.

  • For rapid, lab-scale synthesis and discovery chemistry, Route A is unequivocally superior. Its single-step nature, high yield, and operational simplicity make it the preferred method when the sulfonyl chloride precursor is commercially available and budget constraints are not the primary concern.

  • For large-scale, industrial production, Route B presents a more economically viable option. Despite its increased complexity and the safety considerations associated with using chlorosulfonic acid, the significantly lower cost of 1-bromo-2-fluorobenzene can lead to substantial cost savings. This route is recommended for process chemistry departments and manufacturing settings where the necessary engineering controls and expertise are in place.

Ultimately, this guide demonstrates that while multiple pathways to a target molecule exist, a thorough analysis of yield, efficiency, cost, and safety is essential for selecting the optimal route for a given application.

References

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  • Ishida, Y., et al. (1987). 1-bromo-2-chloro-4-fluorobenzene and production thereof. Japanese Patent Application No. JPS62114921A.
  • Tan, K. L., & Bergman, R. G. (2005). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 10(1), 136-147. Available at: [Link]

  • Soderberg, T. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Mulbry, W. W., & Karns, J. S. (1989). Purification and characterization of the N-methylcarbamate hydrolase from Pseudomonas strain CRL-OK. Applied and Environmental Microbiology, 55(12), 3193-3197. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 4-bromo-3-fluoro-N-methylbenzenesulfonamide. As a substituted benzenesulfonamide, this compound and its structural analogs require careful management to ensure laboratory safety and environmental protection. The procedures outlined below are synthesized from established safety protocols for structurally similar chemicals and general principles of hazardous waste management.

Hazard Assessment and Chemical Profile

Understanding the hazard profile is the cornerstone of safe disposal. Based on analogous compounds, this compound is anticipated to be a solid irritant.[1][2] The primary risks are associated with direct contact and inhalation of dust particles.

Table 1: Anticipated Hazard Profile

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes skin irritation upon contact.[1]Wear nitrile gloves and a lab coat. Avoid skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear safety goggles with side shields or a face shield.
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust.[1]Handle in a chemical fume hood or well-ventilated area.
Hazardous Decomposition Thermal decomposition may produce toxic gases.Avoid exposure to high heat. In case of fire, hazardous products like carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide/fluoride can be released.[3][4][5]

Personal Protective Equipment (PPE) for Handling and Disposal

Strict adherence to PPE protocols is non-negotiable when handling the compound and its waste. The causality is simple: creating a barrier between the researcher and the chemical hazard prevents exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: A standard laboratory coat is required. For all handling and disposal procedures, wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[7]

  • Respiratory Protection: All handling of the solid compound that may generate dust, as well as the preparation of waste containers, should be performed inside a certified chemical fume hood to prevent inhalation.[8]

Waste Segregation and Containment: A Step-by-Step Protocol

The principle of waste segregation is to prevent unintended chemical reactions within a waste container and to ensure the waste is routed to the correct disposal stream (e.g., halogenated vs. non-halogenated).

Protocol for Waste Containment:

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container with a secure screw-top cap, compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are appropriate.

    • Ensure the container has not previously held incompatible chemicals (e.g., strong oxidizing agents).[3]

  • Label the Container Before Use:

    • Proper labeling is a critical control. Affix a "Hazardous Waste" label from your institution's EHS department.

    • Clearly write the full chemical name: "Waste this compound."

    • If in solution, list all components and their approximate percentages (e.g., "Methanol >80%, this compound <20%").

    • Mark the relevant hazard pictograms or write out the hazards (e.g., "Irritant").

  • Deposit Waste into the Container:

    • Solid Waste: Carefully transfer the solid waste into the container using a funnel to minimize dust. This includes any surplus pure compound or contaminated materials like weigh boats.

    • Contaminated Materials: Place grossly contaminated disposable items (e.g., gloves, wipes, pipette tips) into the designated container. Do not overfill.

    • Solutions: If the compound is in a solvent, the entire solution must be disposed of as hazardous waste. This waste stream must be segregated based on the solvent (e.g., "Halogenated Organic Waste"). Do not pour any amount down the drain. [6]

  • Secure and Store the Waste Container:

    • Keep the container tightly closed at all times, except when adding waste.[9]

    • Store the container in a designated satellite accumulation area (SAA) that is clearly marked, away from general lab traffic, and within secondary containment to manage potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[9]

Disposal Pathway Determination

The final disposal of chemical waste is a regulated process that must be handled by certified professionals. The laboratory researcher's role is to ensure the waste is correctly identified, segregated, and stored prior to pickup. The following workflow illustrates the decision-making process.

G Disposal Decision Workflow for this compound A Identify Waste Stream (Solid, Solution, or Contaminated PPE) B Select Compatible & Labeled Waste Container A->B C Is the waste in a solvent? B->C D Segregate as HALOGENATED ORGANIC WASTE C->D Yes E Segregate as SOLID CHEMICAL WASTE C->E No (Solid or PPE) F Deposit Waste into Container in Chemical Fume Hood D->F E->F G Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Request Waste Pickup from Institutional EHS Department G->H I EHS transports for final disposal (e.g., Incineration) H->I

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

Emergency Procedures for Spills

Accidental releases must be managed promptly and safely.

  • For a Small Spill of Solid Material:

    • Ensure proper PPE is worn (gloves, goggles, lab coat).

    • Avoid creating dust. Do not dry sweep.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.[10]

    • Carefully scoop the material into the designated hazardous waste container.

    • Clean the spill area with a cloth or paper towel wetted with an appropriate solvent (e.g., isopropanol), and place the cleaning materials into the waste container.

    • Wash the area with soap and water.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS emergency line immediately.

    • Prevent others from entering the area.

Final Disposal by Certified Professionals

The ultimate destruction of the chemical waste is the responsibility of your institution and its contracted waste management vendor. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11] For halogenated organic compounds like this compound, high-temperature incineration in an authorized facility equipped with afterburners and scrubbers is the preferred method.[5] This ensures the complete destruction of the compound into less harmful components. Never attempt to treat or dispose of this chemical waste on your own.[10]

References

  • Chemsrc. (2025, August 22). CAS#:779331-34-9 | 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental Health and Safety Office (EHSO). (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from a representative university EHS manual, for general guidance. (Example: [Link])

  • Clorox. (2022, July 28). SDS US. Retrieved from a representative industrial SDS for general disposal principles. (Example: [Link])

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

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Personal protective equipment for handling 4-bromo-3-fluoro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-bromo-3-fluoro-N-methylbenzenesulfonamide

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information with field-proven best practices to ensure a secure laboratory environment. The following procedures are imperative for minimizing risk and ensuring the safe management of this chemical from receipt to disposal.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation upon contact.[1][4][5]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1][4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

A cautious approach with stringent adherence to appropriate personal protective equipment (PPE) and engineering controls is therefore mandatory.

Personal Protective Equipment (PPE): Your Final Barrier

The use of PPE is a critical final measure of protection, supplementing essential engineering controls like chemical fume hoods.[6] The following table outlines the mandatory PPE for handling this compound.

PPE Category Item Specification & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check for perforations before use and change gloves frequently (every 30-60 minutes) or immediately upon known or suspected contact with the compound to prevent permeation.[2][6]
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes.[7] A face shield should be worn over goggles during procedures with a higher risk of splashing.
Body Protection Laboratory CoatA long-sleeved, fully-buttoned laboratory coat made of a suitable chemical-resistant material must be worn to protect the skin and personal clothing from contamination.
Respiratory Protection Chemical Fume Hood / RespiratorAll handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or during large spills, a NIOSH-approved respirator with an appropriate chemical cartridge is required.[6][7]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is paramount for safety. The following protocol outlines the safe handling of this compound in a laboratory setting.

3.1. Preparation and Area Inspection:

  • Verify Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly. Check that the airflow is unobstructed.

  • Emergency Equipment Accessibility: Confirm that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[1]

  • Workspace Decontamination: Clear the designated workspace of all non-essential items to prevent cross-contamination.

  • Assemble Materials: Gather all necessary apparatus (e.g., glassware, spatulas, weighing paper, and solvent) within the fume hood before introducing the compound.

3.2. Donning PPE Workflow: The sequence of donning PPE is crucial to prevent contamination.

PPE_Donning_Workflow Start Start: Clean Hands Coat Don Lab Coat Start->Coat Step 1 Goggles Don Safety Goggles & Face Shield Coat->Goggles Step 2 Gloves Don Gloves (over cuffs) Goggles->Gloves Step 3 End Ready for Handling Gloves->End Final Check

Caption: PPE Donning Sequence.

3.3. Compound Handling:

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust.

  • Dissolving: If preparing a solution, add the solvent to the solid in a controlled manner. Ensure the container is appropriately sized to prevent splashing.

  • Reactions: Conduct all reactions within the fume hood. Keep the sash at the lowest practical height.

3.4. Doffing PPE and Decontamination: The removal of PPE must be performed carefully to avoid contaminating the wearer.

  • Gloves: Remove gloves first, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inward.

  • Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete.[1]

Disposal Plan: Cradle-to-Grave Responsibility

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[8][9] Improper disposal can lead to environmental contamination and legal liabilities.

4.1. Waste Segregation:

  • Halogenated Waste Stream: All solid waste (e.g., contaminated weighing paper, gloves, pipette tips) and liquid waste containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[8]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this will necessitate treating the entire mixture as the more hazardous (and more expensive to dispose of) halogenated waste.[10]

4.2. Disposal Methodology:

  • Licensed Disposal: The collected waste must be disposed of through a licensed chemical destruction facility.[7]

  • Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration equipped with flue gas scrubbing to neutralize acidic gases (like hydrogen bromide and hydrogen fluoride) formed during combustion.[1][11][12]

  • Do Not: Never dispose of this compound down the drain or in regular trash.[7][10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material. Sweep or shovel the material into a suitable container for hazardous waste disposal. Ventilate the area thoroughly.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide. Chemsrc. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.